Quetiapine Fumarate
Descripción
Propiedades
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJULTYCAQOIJ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044201 | |
| Record name | Quetiapine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111974-72-2 | |
| Record name | Quetiapine fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quetiapine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl]ethoxy)ethanol]fumarate; [2-(2-[-(dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol-(E)-2-butanedioate (2:1) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUETIAPINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S3PL1B6UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quetiapine Fumarate and the Dopamine D2 Receptor: A Technical Whitepaper on its Atypical Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quetiapine (B1663577) Fumarate (B1241708) is a widely prescribed second-generation (atypical) antipsychotic agent. Its clinical efficacy, coupled with a favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS), distinguishes it from first-generation (typical) antipsychotics. This distinction is fundamentally rooted in its unique interaction with the dopamine (B1211576) D2 receptor (D2R). This technical guide provides an in-depth examination of Quetiapine's mechanism of action at the D2R, focusing on its receptor binding kinetics, in vivo occupancy, downstream signaling effects, and the key experimental methodologies used to elucidate these properties.
Core Mechanism: The "Fast Dissociation" Hypothesis
Unlike typical antipsychotics such as haloperidol, which bind tightly and persistently to D2 receptors, Quetiapine is characterized by a low affinity and rapid dissociation rate.[1] This kinetic property is central to its atypicality and is often described by the "kiss and run" or "fast dissociation" hypothesis.[2]
The prevailing theory posits that antipsychotic efficacy requires a threshold of D2R blockade in the brain's mesolimbic pathway to reduce excessive dopaminergic neurotransmission.[3] However, sustained, high-level D2R blockade in the nigrostriatal pathway leads to EPS.[4]
Quetiapine's rapid dissociation kinetics allow it to achieve transient D2R antagonism. It briefly blocks the receptor and then quickly disassociates, allowing it to be displaced by physiological surges of endogenous dopamine.[1][5] This transient blockade is sufficient to modulate hyperactivity in the mesolimbic system while permitting more normal dopamine transmission in the nigrostriatal pathway, thus minimizing the risk of motor side effects.[3][6] The difference in affinity among antipsychotics is driven almost entirely by their dissociation rate constant (k_off), not their association rate (k_on).[1]
Quantitative Receptor Binding and Kinetics
The interaction of Quetiapine with the D2R is quantitatively defined by its binding affinity (K_i) and its kinetic rate constants (k_on and k_off). K_i represents the concentration of the drug required to occupy 50% of the receptors at equilibrium and is inversely proportional to affinity.
Table 1: Comparative Binding Affinities (K_i) at Human D2 Receptors
| Compound | Type | D2 Receptor K_i (nM) | Reference(s) |
|---|---|---|---|
| Quetiapine | Atypical | 155 - 380 | [1][2][7][8] |
| Clozapine | Atypical | 82 - 125 | [7][8] |
| Risperidone | Atypical | 1.6 - 3.3 | [7][8] |
| Olanzapine | Atypical | 11 | [8] |
| Haloperidol | Typical | 0.7 |[7] |
The low affinity (high K_i value) of Quetiapine is a direct consequence of its fast dissociation rate (k_off), as shown by kinetic studies.
Table 2: Kinetic Rate Constants at the D2 Receptor
| Parameter | Quetiapine | Haloperidol | Significance | Reference(s) |
|---|---|---|---|---|
| Affinity (K_d, nM) | 155 | 0.7 | ~220-fold difference | [1] |
| Association Rate (k_on) | Similar | Similar | Differences in k_on do not account for significant affinity differences among antipsychotics. | [1] |
| Dissociation Rate (k_off) | Fast | Slow | 99% of the difference in affinity is driven by differences in k_off. | [1] |
| 50% Dissociation Time | ~4 seconds (in presence of 30 µM Dopamine) | ~7 minutes (in presence of 30 µM Dopamine) | Demonstrates rapid displacement by endogenous neurotransmitters. |[9] |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in confirming Quetiapine's unique D2R binding profile in the living human brain. These studies reveal a transient and dose-dependent occupancy that is significantly lower at trough concentrations compared to peak concentrations, especially with the immediate-release (IR) formulation.[10] This contrasts with typical antipsychotics that maintain high, sustained D2R occupancy. A therapeutic window of 65-80% D2R occupancy has been suggested for typical antipsychotics, a range that Quetiapine often remains below, particularly at trough levels, which aligns with its low EPS liability.[10]
Table 3: Summary of Human D2 Receptor Occupancy via PET Imaging
| Quetiapine Dose / Formulation | Brain Region | Peak Occupancy (%) | Trough Occupancy (%) | Radioligand | Reference(s) |
|---|---|---|---|---|---|
| 750 mg/day (IR) | Striatum | ~60% (at 2h) | <20% (at 12h) | [11C]raclopride | [1][11] |
| 450 mg/day (IR) | Striatum | 30% | Not determined | [11C]raclopride | [11] |
| 300 mg/day (IR) | Putamen | 50 ± 4% | 7 ± 7% | [11C]raclopride | [10][12] |
| 300 mg/day (XR) | Putamen | 32 ± 11% | 8 ± 6% | [11C]raclopride | [10][12] |
| Various Doses | Temporal Cortex | 44 ± 18% | N/A | [18F]fallypride | [7][13] |
| Various Doses | Putamen | 26 ± 17% | N/A | [18F]fallypride |[7][13] |
Furthermore, studies using high-affinity radioligands like [18F]fallypride suggest that Quetiapine exhibits preferential binding in extrastriatal regions (e.g., temporal cortex) compared to striatal regions (e.g., putamen), a characteristic it shares with clozapine.[7][13] This regional selectivity may also contribute to its atypical profile.
Downstream Signaling and Clinical Implications
The D2R is a G-protein coupled receptor (GPCR) that primarily signals through the G_i/o_ pathway.[14] Agonist (dopamine) binding to the D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quetiapine, as an antagonist, blocks this action. However, due to its rapid dissociation, the blockade is not absolute. This "loose binding" allows endogenous dopamine to compete effectively at the receptor site, particularly in brain regions with high dopaminergic tone like the nigrostriatal pathway. This permits a degree of physiological D2R signaling to proceed, preventing the profound and sustained dopamine blockade that causes EPS and hyperprolactinemia (by sparing the tuberoinfundibular pathway).[1][3][4]
Key Experimental Methodologies
The characterization of Quetiapine's action at the D2R relies on a suite of sophisticated experimental techniques.
Radioligand Binding Assays
These in vitro assays are fundamental for determining the binding affinity (K_d, K_i) of a compound for a receptor.
Protocol: Competitive Radioligand Binding Assay (for K_i Determination)
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human D2R).[15][16] This is achieved through homogenization followed by high-speed centrifugation to isolate the membranes.[16]
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with:
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.[16][17]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed to remove non-specific binding.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor drug. The IC50 (concentration of drug that inhibits 50% of specific radioligand binding) is determined. The K_i value is then calculated from the IC50 using the Cheng-Prusoff equation.[16]
Dissociation Rate (k_off) Measurement
Determining the dissociation rate of an unlabeled compound like Quetiapine requires indirect methods.
Protocol: Washout-Based Dissociation Assay
-
Pre-incubation: Receptors are incubated with a high concentration of the unlabeled drug (Quetiapine) to ensure near-complete receptor occupancy.
-
Washout: The preparation is washed repeatedly with fresh buffer to remove all unbound drug. The washout can be performed for variable periods.[18]
-
Radioligand Addition: A fixed concentration of a D2R radioligand is added for a short, fixed incubation period.
-
Measurement: The amount of specific radioligand binding is measured.
-
Analysis: The recovery of radioligand binding over time is plotted. The rate of recovery reflects the dissociation rate (k_off) of the unlabeled drug.[18]
Positron Emission Tomography (PET) Imaging
PET allows for the non-invasive quantification of receptor occupancy in vivo.
Protocol: Human D2R Occupancy Study
-
Subject Preparation: Healthy volunteers or patients are recruited.[10][12]
-
Baseline Scan: An initial PET scan is performed after injecting a D2R-specific radiotracer (e.g., [11C]raclopride). This scan measures the baseline receptor availability (Binding Potential, BP_ND_).[11]
-
Drug Administration: The subject is treated with Quetiapine for a specified period to reach steady-state plasma concentrations.[10]
-
Post-Drug Scan: A second PET scan is performed at a specific time point post-dose (e.g., at predicted peak and trough plasma concentrations).[10]
-
Data Analysis: The receptor availability after drug treatment is measured. The D2R occupancy is calculated as the percentage reduction in receptor availability from the baseline scan: Occupancy (%) = [(BP_ND_ (Baseline) - BP_ND_ (Post-drug)) / BP_ND_ (Baseline)] x 100
Functional Assays
These assays measure the cellular response following receptor activation or blockade.
-
cAMP Assays: Measure the inhibition of adenylyl cyclase. In the presence of an agonist like dopamine, cAMP levels decrease. An antagonist like Quetiapine will block this decrease.[19][20]
-
β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the D2R upon agonist stimulation, a key process in receptor desensitization. Antagonists inhibit this recruitment.[20][21]
Conclusion
The mechanism of action of Quetiapine Fumarate at the dopamine D2 receptor is a paradigm of kinetic-based drug selectivity. Its therapeutic profile is not merely a function of its receptor affinity but is critically defined by its rapid dissociation kinetics. This "fast k_off" rate allows for a transient D2R blockade that is sufficient for antipsychotic effect while permitting physiological dopamine neurotransmission, thereby minimizing the debilitating side effects associated with the sustained receptor blockade of older, typical antipsychotics. This intricate mechanism, elucidated through a combination of in vitro binding assays, in vivo imaging, and functional studies, underscores the importance of considering drug-receptor kinetics in the design and development of novel CNS therapeutics.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quetiapine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Comparison of D2 dopamine receptor occupancy after oral administration of this compound immediate-release and extended-release formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of D₂ dopamine receptor occupancy after oral administration of this compound immediate-release and extended-release formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. innoprot.com [innoprot.com]
- 20. benchchem.com [benchchem.com]
- 21. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Norquetiapine in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine (B1663577), an atypical antipsychotic, has demonstrated a broad spectrum of clinical efficacy, extending beyond psychosis to mood and anxiety disorders.[1] A significant portion of its therapeutic effects, particularly its antidepressant and anxiolytic properties, is attributed to its primary active metabolite, norquetiapine (B1247305) (N-desalkylquetiapine).[2][3] Unlike its parent compound, norquetiapine possesses a unique pharmacological profile characterized by potent inhibition of the norepinephrine (B1679862) transporter (NET) and partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor.[2][3][4] This guide provides a comprehensive technical overview of the preclinical data supporting the role of norquetiapine as a key mediator of quetiapine's therapeutic actions, with a focus on its receptor binding profile, efficacy in established animal models, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Norquetiapine's Pharmacological Profile
The following tables summarize the in vitro binding affinities (Ki) and functional activities of norquetiapine at various neurotransmitter receptors and transporters, providing a quantitative basis for its distinct pharmacological effects.
Table 1: Norquetiapine Binding Affinities (Ki, nM) for Key Neurotransmitter Transporters
| Transporter | Norquetiapine Ki (nM) | Quetiapine Ki (nM) | Reference Compound | Reference Ki (nM) |
| Norepinephrine Transporter (NET) | 29 | >10,000 | Desipramine | 1.1 |
| Serotonin Transporter (SERT) | 720 | >10,000 | Fluoxetine | 1.4 |
| Dopamine (B1211576) Transporter (DAT) | >10,000 | >10,000 | GBR12909 | 10 |
Table 2: Norquetiapine Binding Affinities (Ki, nM) and Functional Activity at Key Neurotransmitter Receptors
| Receptor | Norquetiapine Ki (nM) | Quetiapine Ki (nM) | Norquetiapine Functional Activity |
| Serotonin Receptors | |||
| 5-HT1A | 570 | 1800 | Partial Agonist |
| 5-HT2A | 5 | 29 | Antagonist |
| 5-HT2C | 76 | 2800 | Antagonist |
| 5-HT7 | 76 | 307 | Antagonist |
| Dopamine Receptors | |||
| D1 | 210 | 1100 | - |
| D2 | 59 | 56 | Antagonist |
| Adrenergic Receptors | |||
| α1 | 95 (α1B) | 19 | Antagonist |
| α2 | 237 (α2A) | 3630 | Antagonist |
| Histamine Receptors | |||
| H1 | 1.1 | 1.1 | Antagonist |
| Muscarinic Receptors | |||
| M1 | 12 | 65 | Antagonist |
Experimental Protocols: Methodologies for Key Preclinical Studies
Detailed experimental protocols are crucial for the replication and interpretation of preclinical findings. Below are the methodologies for key in vitro and in vivo assays used to characterize the activity of norquetiapine.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of norquetiapine for various neurotransmitter receptors and transporters.
General Protocol:
-
Membrane Preparation:
-
Cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor or transporter of interest are cultured and harvested.[5]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.[5]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]
-
-
Binding Assay:
-
Assays are typically performed in a 96-well plate format.
-
A fixed concentration of a specific radioligand (e.g., [3H]-ligand) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled norquetiapine are added to compete for binding to the target.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Separation and Detection:
-
Bound and free radioligand are separated via rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.[5]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of norquetiapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Models
Objective: To assess the antidepressant-like activity of norquetiapine.
Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[6][7]
-
Procedure:
-
Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute test.[6] A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[8]
Objective: To evaluate the antidepressant-like effects of norquetiapine in a stress-based model of depression.
Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering escapable foot shocks.
-
Procedure:
-
Male Sprague-Dawley rats are commonly used.
-
Induction Phase: On day 1, rats are exposed to a session of inescapable foot shocks (e.g., 60 shocks, 0.8 mA, 15 s duration, with a variable inter-shock interval). Control animals receive no shocks.
-
Drug Treatment: Norquetiapine or vehicle is administered daily for a predetermined period (e.g., 7 days) following the induction phase.
-
Testing Phase: On subsequent days, rats are placed in the shuttle box and subjected to a series of escapable foot shocks (e.g., 30 trials). A conditioned stimulus (e.g., a light or tone) precedes the shock. The animal can avoid the shock by moving to the other side of the shuttle box during the conditioned stimulus presentation, or escape the shock by moving to the other side after the shock has started.
-
-
Data Analysis: The number of escape failures (i.e., the animal failing to cross to the other side during the shock) and the latency to escape are recorded. A significant reduction in escape failures in the norquetiapine-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.[8]
Objective: To assess the anxiolytic-like activity of norquetiapine.
Protocol:
-
Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a water source and a shock generator connected to the grid floor.
-
Procedure:
-
Water-deprived male Wistar rats are trained to lick the drinking spout for a water reward.
-
Once the licking behavior is established, a conflict is introduced where every 20th lick (Fixed Ratio 20, FR20) results in the delivery of a brief, mild electric shock to the feet, in addition to the water reward.
-
Norquetiapine or vehicle is administered prior to the test session.
-
-
Data Analysis: The number of shocks received during the session is recorded. An increase in the number of shocks received in the norquetiapine-treated group compared to the vehicle group indicates an anti-conflict (anxiolytic-like) effect, as the animals are more willing to tolerate the punishment to obtain the reward.[8]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to norquetiapine's preclinical activity.
Caption: Norquetiapine's primary mechanism: NET inhibition.
Caption: Norquetiapine's partial agonism at 5-HT1A receptors.
References
- 1. The atypical antipsychotic quetiapine increases both noradrenaline and dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Norquetiapine blocks the human cardiac sodium channel Nav1.5 in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Quetiapine Fumarate and the Serotonin 5-HT2A Receptor: A Technical Guide to its Antagonistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of quetiapine (B1663577) fumarate (B1241708) at the serotonin (B10506) 5-HT2A receptor, a key target in its mechanism of action as an atypical antipsychotic. The document synthesizes quantitative binding and functional data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Pharmacology of Quetiapine at the 5-HT2A Receptor
Quetiapine and its active metabolite, norquetiapine (B1247305), exhibit a strong affinity for and potent antagonism of the 5-HT2A receptor. This interaction is central to quetiapine's therapeutic effects, contributing to its antipsychotic and mood-stabilizing properties with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2][3]
In Vitro Receptor Binding Affinity
The binding affinity of quetiapine and norquetiapine to the 5-HT2A receptor is typically determined through radioligand binding assays. These experiments measure the concentration of the drug required to displace a known radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Source |
| Quetiapine | 5-HT2A | 29 | Human | [4] |
| Norquetiapine | 5-HT2A | 5 | Human | [4] |
| Quetiapine | 5-HT2A | Moderate Affinity | Human | [5] |
Table 1: In Vitro Binding Affinities (Ki) of Quetiapine and Norquetiapine at the 5-HT2A Receptor.
In Vitro Functional Antagonism
Functional assays assess the ability of quetiapine to inhibit the downstream signaling cascade initiated by 5-HT2A receptor activation. The potency of this antagonism is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of quetiapine required to inhibit 50% of the maximal response induced by a 5-HT2A agonist.
| Compound | Assay Type | IC50 (nM) | Cell Line | Source |
| Quetiapine | 5-HT-induced currents | Competitive Antagonist | NCB20 neuroblastoma cells | [6] |
Table 2: In Vitro Functional Antagonism (IC50) of Quetiapine at the 5-HT2A Receptor.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in human subjects provide in vivo quantification of 5-HT2A receptor occupancy by quetiapine at clinically relevant doses. These studies demonstrate a dose-dependent and consistently high level of 5-HT2A receptor blockade.
| Dose (mg/day) | Mean 5-HT2A Occupancy (%) | Patient Population | Source |
| 150 | 38 | Schizophrenia | [7] |
| 300 | 57 | Schizophrenia | [7] |
| 450 | 57 | Schizophrenia | [8] |
| 750 | 74 | Schizophrenia | [8] |
| 350 (mean) | Significant Blockade | Schizophrenia | [9] |
Table 3: In Vivo 5-HT2A Receptor Occupancy of Quetiapine in Patients with Schizophrenia.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of quetiapine with the 5-HT2A receptor.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of a test compound (e.g., quetiapine) for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue with high 5-HT2A receptor density (e.g., rat frontal cortex).[10][11]
-
Radioligand: [3H]ketanserin is a commonly used antagonist radioligand for the 5-HT2A receptor.[10][12]
-
Test compound (Quetiapine Fumarate) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., mianserin).[13]
-
Assay buffer.
-
96-well microfilter plates.[12]
-
Scintillation counter.
Procedure:
-
Incubation: In each well of the microplate, combine the membrane preparation, [3H]ketanserin, and either the test compound at varying concentrations, the non-specific binding control, or buffer (for total binding).
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium. The incubation time can vary depending on the radioligand concentration.[12]
-
Filtration: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with cold assay buffer to remove any remaining unbound radioligand.[10]
-
Scintillation Counting: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of the non-labeled antagonist) from the total binding (CPM with buffer only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[10]
-
In Vitro Functional Assay: Calcium Flux
This protocol describes a method to measure the antagonistic effect of quetiapine on 5-HT2A receptor-mediated intracellular calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[14]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT2A receptor agonist (e.g., serotonin).[15]
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of quetiapine or a vehicle control to the wells and incubate.
-
Agonist Stimulation: Add a pre-determined concentration of the 5-HT2A agonist (typically the EC80 concentration to elicit a robust signal) to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or microplate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.[15]
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the agonist-only wells representing 100% response and wells with a maximal concentration of a known antagonist representing 0% response.
-
Plot the normalized response against the log concentration of quetiapine.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes discussed in this guide.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. PW01-27 - Translational Pharmacology of Quetiapine and Norquetiapine: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
- 5. ClinPGx [clinpgx.org]
- 6. Quetiapine competitively inhibits 5-HT3 receptor-mediated currents in NCB20 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo 5-HT2A receptor blockade by quetiapine: an R91150 single photon emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. innoprot.com [innoprot.com]
Investigating the Neuroprotective Properties of Quetiapine Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Quetiapine (B1663577) Fumarate, an atypical antipsychotic. The document synthesizes findings from multiple preclinical studies, focusing on the molecular mechanisms, relevant signaling pathways, and experimental methodologies. All quantitative data is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams generated using Graphviz (DOT language).
Introduction: Beyond Antipsychotic Action
Quetiapine Fumarate is widely prescribed for the management of schizophrenia and bipolar disorder.[1][2] Beyond its established efficacy in treating psychotic and mood symptoms, a growing body of preclinical evidence highlights its potential neuroprotective capabilities.[3][4] These properties are of significant interest as they suggest a therapeutic role for quetiapine in mitigating neuronal damage associated with neurodegenerative diseases and psychiatric disorders. In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms underlying these protective effects, independent of systemic physiological responses. This guide delves into the key findings from these in vitro investigations, focusing on quetiapine's impact on oxidative stress, apoptosis, neuroinflammation, and crucial intracellular signaling cascades.
Mechanisms of Neuroprotection
In vitro research has identified several key mechanisms through which this compound exerts its neuroprotective effects. These multifaceted actions collectively contribute to enhanced neuronal survival and resilience against various cytotoxic insults.
Antioxidant and Anti-Stress Effects
Quetiapine has demonstrated significant antioxidant properties in various in vitro models. It directly scavenges hydroxyl radicals (OH*) and protects cultured cells against oxidative stress induced by toxins like amyloid-beta (Aβ) and hydrogen peroxide.[3][5][6] The drug helps maintain the activity of crucial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing the production of lipid peroxidation markers like malondialdehyde (MDA).[3][7][8][9][10] Studies using PC12 cells, for example, have shown that quetiapine prevents the increase in intracellular reactive oxygen species (ROS) and subsequent cell death caused by Aβ exposure.[5][7]
Anti-Apoptotic Activity
A primary mechanism of neuroprotection is the inhibition of programmed cell death, or apoptosis. Quetiapine has been shown to prevent apoptosis in neuronal cells subjected to ischemic or toxic insults.[11] This is achieved by modulating the expression of key proteins in the apoptotic cascade. Specifically, quetiapine can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[9][10] Furthermore, it has been reported to block the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway.[11]
Modulation of Neuroinflammation
Neuroinflammation, often mediated by activated microglial cells, contributes significantly to neuronal damage. Quetiapine exhibits anti-inflammatory properties by inhibiting the activation of microglia. In vitro studies using microglial cell lines (e.g., N9) have shown that quetiapine can significantly reduce the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS).[12][13] This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[9][12][14]
Astrocyte-Mediated Neuroprotection
Interestingly, the neuroprotective effects of quetiapine are not solely neuron-intrinsic. Research indicates that astrocytes play a crucial role as conduits for quetiapine's protective actions. One study found that while quetiapine had no direct effect on the survival of cultured aging GABAergic neurons, the medium from astrocytes pre-treated with quetiapine effectively protected these neurons from age-induced cell death.[15] This protective effect was linked to quetiapine's ability to boost ATP synthesis in astrocytes, thereby enhancing their neurosupportive functions.[15]
Stimulation of Oligodendrocyte Differentiation
Quetiapine has also been shown to positively impact glial cell populations beyond astrocytes and microglia. Studies have revealed that quetiapine can promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[16] This effect, observed in cell cultures, is linked to the modulation of the cell cycle and may contribute to myelin repair, suggesting a potential role in treating demyelinating disorders.[16]
Data Presentation: Quantitative In Vitro Effects
The following tables summarize the quantitative findings from various in vitro studies investigating the neuroprotective effects of this compound.
Table 1: Effects of Quetiapine on Cell Viability and Cytotoxicity
| Cell Line | Insult/Model | Quetiapine Concentration | Observed Effect | Reference |
| PC12 | Amyloid Beta (Aβ) | Not specified | Prevents Abeta-induced cell death | [5] |
| SH-SY5Y | Various | Low concentrations | Significantly enhanced cell survival | [17] |
| N9 Microglia | Lipopolysaccharide (LPS) | Up to 100 µM | No significant effect on cell viability | [13] |
| HaCaT | UVB Irradiation | Not specified | Maintained cell activity at a normal level | [7][8] |
| Panc1 | - | 9 - 150 µM | Dose-dependent cytotoxic effect at 48h | [18] |
| MCF-7 | - | Not specified | Reduced cell viability | [19] |
Table 2: Antioxidant Properties of Quetiapine In Vitro
| Cell Line/Model | Stressor | Quetiapine Concentration | Outcome Measure | Result | Reference |
| PC12 | Aβ (25-35) | Not specified | Intracellular ROS | Prevented increase | [5] |
| Cell-free system | Fenton system | Not specified | Hydroxyl Radical (OH) | Scavenged OH | [5] |
| HaCaT | UVB Irradiation | Not specified | Intracellular ROS | Blocked UVB-induced ROS generation | [7][8] |
| In vitro model | Hydrogen Peroxide | Not specified | Pro-oxidant effects | Protected against H₂O₂ effects | [3] |
| In vitro model | Not specified | Not specified | Superoxide Dismutase (SOD) | Protected against SOD inhibition | [3] |
Table 3: Anti-Apoptotic Effects of Quetiapine In Vitro
| Cell Line/Model | Stressor | Quetiapine Concentration | Outcome Measure | Result | Reference |
| PC12 | Not specified | Not specified | Bax translocation/expression | Decreased | [11] |
| PC12 | Not specified | Not specified | Bcl-XL expression | Increased | [11] |
| Neuronal Cells | Beta-amyloid peptide | Not specified | Caspase-3 activation | Blocked | [11] |
| Rat Brain | Doxorubicin-induced | 10 or 20 mg/kg (in vivo) | Bcl-2 level | Increased | [9][10] |
| Rat Brain | Doxorubicin-induced | 10 or 20 mg/kg (in vivo) | Bax and Caspase-3 levels | Reduced | [9][10] |
Table 4: Effects of Quetiapine on Neuroinflammation In Vitro
| Cell Line | Stimulant | Quetiapine Concentration | Outcome Measure | Result | Reference |
| N9 Microglia | LPS | 10 µM | Nitric Oxide (NO) release | Dramatically inhibited | [13] |
| N9 Microglia | LPS (100 ng/ml) | 10 µM | TNF-α mRNA expression | Significantly inhibited | [13] |
| Activated Microglia | Not specified | Not specified | NO generation | Inhibited | [12] |
| RAW-264.7 | PHA-activated | Not specified | Inflammatory response | Exerted an anti-inflammatory effect | [20] |
| Organotypic Cultures | LPS | Not specified | IL-1β, IL-6, Cebpb, Arg1 expression | Prevented increase | [14] |
Key Signaling Pathways
Quetiapine's neuroprotective effects are mediated by its modulation of critical intracellular signaling pathways that regulate cell survival, growth, and plasticity.
Akt/GSK-3β Pathway
The Akt/glycogen synthase kinase 3 beta (GSK-3β) pathway is a central regulator of cell survival.[21] Akt, a serine/threonine kinase, is activated by various growth factors and, in turn, phosphorylates and inhibits GSK-3β.[21] Over-activation of GSK-3β is linked to apoptosis and neurodegeneration.[22][23] Studies suggest that quetiapine can activate Akt signaling, leading to the inhibitory phosphorylation of GSK-3β, which contributes to its neuroprotective and therapeutic effects.[4][21][24]
CREB/BDNF Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that supports neuronal survival, growth, and synaptic plasticity. The transcription factor CREB (cAMP response element-binding protein) is a critical regulator of BDNF gene expression.[25] Quetiapine has been shown to activate the CREB/BDNF signaling pathway.[25][26] Chronic administration of quetiapine can increase the expression of both BDNF mRNA and protein in the hippocampus, an effect that is believed to underlie its antidepressant and neurogenic properties.[3][27][28]
Caption: Quetiapine modulates Akt/GSK-3β and CREB/BDNF pathways.
Experimental Protocols
This section outlines common methodologies used in the in vitro assessment of this compound's neuroprotective properties.
Cell Culture and Treatment
-
Cell Lines: Commonly used neuronal or glial cell lines include human neuroblastoma SH-SY5Y, rat pheochromocytoma PC12, and murine microglial N9 cells.[13][17] These provide consistent and reproducible models for studying specific cellular responses.
-
Primary Cultures: For more physiologically relevant models, primary neuronal, astrocyte, or oligodendrocyte progenitor cell (OPC) cultures are used.[15][16]
-
Treatment: Cells are typically pre-incubated with various concentrations of this compound for a specified duration (e.g., 1 to 24 hours) before being exposed to a neurotoxic stimulus (e.g., H₂O₂, Aβ peptide, LPS).[5][13]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically.[13]
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity.
Measurement of Oxidative Stress
-
Intracellular ROS Assay: Dichlorofluorescin diacetate (DCF-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, measured by a plate reader or flow cytometry, is proportional to the level of intracellular ROS.
-
Antioxidant Enzyme Activity: Spectrophotometric assay kits are used to measure the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in cell lysates.[8]
-
Lipid Peroxidation Assay: Malondialdehyde (MDA), a product of lipid peroxidation, can be measured using assays based on its reaction with thiobarbituric acid (TBA) to form a fluorescent adduct.[8]
Apoptosis Detection
-
Caspase Activity Assays: The activity of key executioner caspases, like caspase-3, is measured using fluorometric or colorimetric assays that detect the cleavage of a specific substrate.
-
Western Blotting for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are quantified by Western blot analysis of cell lysates.[11]
Analysis of Signaling Pathways
-
Western Blotting: This technique is the gold standard for analyzing the expression and phosphorylation status of proteins within signaling cascades. Antibodies specific to total and phosphorylated forms of proteins like Akt, GSK-3β, and CREB are used to probe protein lysates separated by gel electrophoresis.[21]
Measurement of Inflammatory Markers
-
Griess Assay: This colorimetric assay is used to quantify nitrite (B80452) (a stable product of NO) in the cell culture medium as an indicator of NO production by activated microglia.[13]
-
ELISA/qRT-PCR: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of these inflammatory markers within the cells.[13][14]
Caption: A typical workflow for in vitro neuroprotection studies.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory effects, is rooted in the modulation of fundamental signaling pathways like Akt/GSK-3β and CREB/BDNF. These findings provide a solid foundation for further research into the therapeutic application of quetiapine in neurodegenerative and psychiatric conditions where neuronal viability is compromised. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret future studies aimed at further elucidating the neuroprotective role of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective potential of quetiapine against streptozotocin‐induced sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of an anti-oxidative stress mechanism of quetiapine: implications for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Antioxidative Effect of Quetiapine on Acute Ultraviolet-B-Induced Skin and HaCaT Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative Effect of Quetiapine on Acute Ultraviolet-B-Induced Skin and HaCaT Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quetiapine Moderates Doxorubicin-Induced Cognitive Deficits: Influence of Oxidative Stress, Neuroinflammation, and Cellular Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of Quetiapine on Neuronal Apoptosis Following Experimental Transient Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Quetiapine Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination [frontiersin.org]
- 14. Insights into the Potential Impact of Quetiapine on the Microglial Trajectory and Inflammatory Response in Organotypic Cortical Cultures Derived from Rat Offspring [mdpi.com]
- 15. Astrocyte-dependent protective effect of quetiapine on GABAergic neuron is associated with the prevention of anxiety-like behaviors in aging mice after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of quetiapine, risperidone, 9-hydroxyrisperidone and ziprasidone on the survival of human neuronal and immune cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.febscongress.org [2024.febscongress.org]
- 19. researchgate.net [researchgate.net]
- 20. Unmetabolized quetiapine exerts an in vitro effect on innate immune cells by modulating inflammatory response and neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. air.unimi.it [air.unimi.it]
- 24. Effects of antipsychotic drugs on BDNF, GSK-3β, and β-catenin expression in rats subjected to immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanistic insights into Quetiapine's Protective effects on cognitive function and synaptic plasticity in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quetiapine and repetitive transcranial magnetic stimulation ameliorate depression-like behaviors and up-regulate the proliferation of hippocampal-derived neural stem cells in a rat model of depression: The involvement of the BDNF/ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Vascular Endothelial Growth Factor and Brain-Derived Neurotrophic Factor in Quetiapine Treated First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Preclinical Journey of Quetiapine Fumarate: A Technical Guide to its Discovery and Development for Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quetiapine (B1663577) fumarate, an atypical antipsychotic, has a well-established role in the management of a spectrum of psychiatric disorders. Its therapeutic success is rooted in a comprehensive preclinical development program that elucidated its unique pharmacological profile. This technical guide provides an in-depth review of the preclinical discovery and development of quetiapine, detailing its chemical synthesis, pharmacodynamic and pharmacokinetic properties, and the pivotal in vitro and in vivo studies that defined its efficacy and safety profile. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Visualizations of signaling pathways and experimental workflows are provided to offer a clear understanding of the logical progression from molecule to potential therapeutic agent.
Introduction
The quest for antipsychotic agents with improved efficacy, particularly for negative symptoms and cognitive deficits in schizophrenia, and a more favorable side-effect profile, especially concerning extrapyramidal symptoms (EPS), led to the development of atypical antipsychotics. Quetiapine, a dibenzothiazepine derivative, emerged from this research endeavor.[1][2] Preclinical investigations revealed a pharmacological profile similar to clozapine (B1669256) but with a distinct safety advantage, predicting a low propensity for motor side effects.[3] This document serves as a technical guide to the critical preclinical data that underpinned the clinical development of quetiapine fumarate.
Chemical Synthesis
The synthesis of quetiapine involves a multi-step process starting from dibenzothiazepinone. A key intermediate, 11-chlorodibenzo[b,f][2][4]thiazepine, is formed and subsequently reacted with 2-(2-piperazin-1-ylethoxy)-ethanol to yield the quetiapine base. The final salt, this compound, is then formed by reacting the base with fumaric acid.[5][6]
References
- 1. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Neurotrophic Impact of Quetiapine Fumarate: An In-depth Examination of its Influence on BDNF Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic, on the expression of brain-derived neurotrophic factor (BDNF). It synthesizes findings from preclinical and clinical studies, detailing the quantitative changes in BDNF levels across various experimental models and patient populations. This document elucidates the underlying molecular mechanisms, focusing on key signaling pathways, and provides detailed experimental protocols for the methodologies cited. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into the neuroprotective and neuroplastic properties of quetiapine.
Introduction
Quetiapine fumarate is a widely prescribed atypical antipsychotic for the treatment of schizophrenia, bipolar disorder, and as an adjunct therapy for major depressive disorder.[1] Beyond its primary antipsychotic activity, which is attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, emerging evidence suggests that quetiapine possesses neurotrophic and neuroprotective properties.[1][2][3] A significant aspect of this neurotrophic activity appears to be mediated through its influence on the expression of brain-derived neurotrophic factor (BDNF).
BDNF is a crucial neurotrophin that plays a pivotal role in neuronal survival, differentiation, and synaptic plasticity.[4][5] Dysregulation of BDNF signaling has been implicated in the pathophysiology of several psychiatric disorders, including depression, bipolar disorder, and schizophrenia.[2] This guide delves into the intricate relationship between this compound and BDNF expression, providing a detailed overview of the current state of research in this area.
Preclinical Evidence of Quetiapine's Impact on BDNF Expression
Animal studies have been instrumental in elucidating the effects of quetiapine on BDNF expression. These studies, primarily conducted in rats, have demonstrated that quetiapine can modulate BDNF levels, particularly in brain regions critical for mood and cognition, such as the hippocampus and neocortex.
Effects in Non-Stressed and Healthy Animal Models
In healthy, non-stressed rats, chronic administration of quetiapine has been shown to increase BDNF mRNA expression in the dentate gyrus of the hippocampus.[6][7] However, the effects can be time-dependent. One study found that while short-term quetiapine administration increased hippocampal BDNF, long-term treatment in healthy rats led to a decrease in both novel object recognition performance and BDNF protein expression.[5][8] Another study reported that chronic oral quetiapine treatment resulted in an increased proBDNF/BDNF ratio and decreased phosphorylation of Akt and CREB in the hippocampus, suggesting potential adverse effects on synaptic plasticity with long-term use in the absence of a pathological condition.[9]
Effects in Animal Models of Stress and Disease
Quetiapine has demonstrated a robust ability to counteract the detrimental effects of stress on BDNF expression. In rats subjected to immobilization or restraint stress, which typically leads to a decrease in hippocampal BDNF, quetiapine administration has been shown to attenuate or completely reverse this reduction.[3][6][10][11]
-
Immobilization Stress: Chronic administration of quetiapine (10 mg/kg for 21 days) significantly attenuated the decrease in BDNF mRNA expression in both the hippocampus and cortical regions of rats subjected to immobilization stress.[6][7] Pretreatment with quetiapine also markedly attenuated the stress-induced decrease in BDNF protein levels in hippocampal neurons.[3]
-
Chronic Restraint Stress: Quetiapine dose-dependently prevented the decrease in hippocampal BDNF expression caused by chronic restraint stress.[10]
-
NMDA Receptor Hypofunction: In a model of reduced NMDA receptor activity using MK-801, which mimics some aspects of schizophrenia, quetiapine administration led to a marked elevation of BDNF mRNA levels in the rat hippocampus.[12] This effect was not observed with the typical antipsychotic haloperidol.[12]
-
Epilepsy Model: In a pilocarpine-induced epilepsy model in rats, quetiapine administration upregulated the expression of pro-BDNF and mature BDNF (m-BDNF) in the hippocampus, activating the CREB/BDNF signaling pathway.[13]
-
Sleep Deprivation: In sleep-deprived rats, both long- and short-term quetiapine administration reversed the negative effects on memory, with short-term treatment also increasing hippocampal BDNF levels.[5][8]
Clinical Evidence of Quetiapine's Impact on BDNF Expression
Clinical studies investigating the effects of quetiapine on peripheral BDNF levels in patients have yielded promising, albeit complex, results. Serum BDNF levels are often considered a proxy for central BDNF activity.
In drug-naive, first-episode psychosis patients, twelve weeks of quetiapine treatment resulted in significantly higher mean serum BDNF levels compared to baseline.[2][14] The increase in serum BDNF correlated with reductions in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS).[2][14] Furthermore, at the end of the treatment period, patient BDNF levels were no longer significantly different from those of healthy controls, suggesting a normalizing effect of quetiapine.[2]
In patients with major depressive disorder or bipolar disorder, the addition of a low dose of quetiapine to standard antidepressant therapy has been associated with increased plasma BDNF levels.[1]
Quantitative Data on Quetiapine's Effect on BDNF Expression
The following tables summarize the quantitative findings from key preclinical and clinical studies.
| Table 1: Preclinical Studies on Quetiapine and BDNF Expression | ||||||
| Study Model | Species | Brain Region | Quetiapine Dose & Duration | BDNF Measurement | Key Finding | Citation |
| Immobilization Stress | Rat | Hippocampus & Neocortex | 10 mg/kg, 21 days | mRNA | Significantly attenuated stress-induced decrease. | [6][7] |
| Healthy (non-stressed) | Rat | Dentate Gyrus | 10 mg/kg, 21 days | mRNA | Significantly increased expression. | [6][7] |
| NMDA Receptor Hypofunction (MK-801) | Rat | Hippocampus | Not specified | mRNA | Marked elevation of BDNF mRNA levels. | [12] |
| Immobilization Stress | Rat | Hippocampus | 10 mg/kg (pretreatment) | Protein (Western Blot) | Markedly attenuated stress-induced decrease. | [3] |
| Chronic Restraint Stress | Rat | Hippocampus | 5 mg/kg & 10 mg/kg | Not specified | Dose-dependently prevented stress-induced decrease. | [10] |
| Epilepsy (Pilocarpine-induced) | Rat | Hippocampus | Not specified | Protein (Western Blot), mRNA | Upregulated pro-BDNF, m-BDNF, and BDNF mRNA. | [13] |
| Sleep Deprivation (72h) | Rat | Hippocampus | 10 mg/kg, 4 days (short-term) | Protein (ELISA) | Increased hippocampal BDNF levels. | [5][8] |
| Healthy | Rat | Hippocampus | 25 mg/kg/day, 90 days (oral) | Protein (Western Blot) | Increased proBDNF/BDNF ratio. | [9] |
| Table 2: Clinical Studies on Quetiapine and BDNF Expression | |||||
| Patient Population | Sample Size | Quetiapine Treatment | BDNF Measurement | Key Finding | Citation |
| First-Episode Psychosis | 15 | 12 weeks | Serum BDNF | Mean serum BDNF level was significantly higher at week 12 compared to baseline. | [2][14] |
| Major Depressive & Bipolar Disorder | Not specified | 16 weeks (300 mg/day extended-release) | Plasma BDNF | Increased BDNF levels in depression, decreased in mania/mixed episodes. | [1] |
| Major Depressive & Bipolar Disorder (adjunctive) | Not specified | 4 weeks (low dose) | Plasma BDNF | Increased plasma BDNF levels. | [1] |
Signaling Pathways Implicated in Quetiapine's Modulation of BDNF
The molecular mechanisms underlying quetiapine's effects on BDNF expression are complex and appear to involve the modulation of key intracellular signaling cascades. The CREB/BDNF and BDNF/ERK pathways have been identified as significant players.
The CREB/BDNF Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in regulating the expression of genes involved in neuronal plasticity, including BDNF. Phosphorylation of CREB (pCREB) is a key step in its activation. Studies have shown that quetiapine can influence this pathway:
-
In a rat model of epilepsy, quetiapine upregulated the expression of both p-CREB and total CREB in the hippocampus, leading to increased BDNF expression.[13]
-
In rats subjected to restraint stress, quetiapine reversed the stress-induced suppression of hippocampal neurogenesis, which was associated with an increase in the number of pCREB-positive cells.[11]
Caption: Quetiapine's modulation of the CREB/BDNF signaling pathway.
The BDNF/ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another critical downstream effector of BDNF signaling. The binding of BDNF to its receptor, TrkB, can activate the ERK pathway, which is involved in cell proliferation and survival.
-
A study investigating the combined effects of quetiapine and repetitive transcranial magnetic stimulation (rTMS) in a rat model of depression found that the treatment restored the protein expression of both BDNF and phosphorylated ERK1/2 (pERK1/2) in the hippocampus.[15] The pro-proliferative effects of the treatment on hippocampal-derived neural stem cells were abolished by an MEK inhibitor (U0126), confirming the involvement of the ERK pathway.[15]
Caption: Downstream signaling of the BDNF/ERK pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to assess the impact of quetiapine on BDNF expression.
Animal Models and Drug Administration
-
Animals: The majority of preclinical studies have utilized adult male Sprague-Dawley or Wistar albino rats.[6][8]
-
Stress Models:
-
Immobilization Stress: Rats are typically placed in restrainers for a specified period (e.g., 2 hours daily for 21 days).[6]
-
Chronic Restraint Stress (CRS): Animals are restrained for longer durations (e.g., 6 hours per day for 14 days).[10]
-
Sleep Deprivation (SD): The modified multiple-platform technique in a water tank for 72 hours is a common method.[8]
-
-
Drug Administration: Quetiapine is often administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 10 mg/kg.[6][8][10] Oral administration in drinking water has also been used for chronic studies.[9]
Caption: A generalized workflow for preclinical quetiapine-BDNF studies.
Measurement of BDNF mRNA
-
In Situ Hybridization: This technique is used to localize BDNF mRNA within specific brain regions. It involves hybridizing a labeled probe complementary to the BDNF mRNA sequence.
-
Reverse Transcriptase Polymerase Chain Reaction (RT-PCR): RT-PCR is employed to quantify the amount of BDNF mRNA. Total RNA is extracted from brain tissue, reverse transcribed into cDNA, and then amplified using specific primers for the BDNF gene. The results are often normalized to a housekeeping gene.
Measurement of BDNF Protein
-
Western Blot Analysis: This method is used to detect and quantify BDNF protein levels. Brain tissue is homogenized, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane and probed with a primary antibody specific to BDNF, followed by a secondary antibody for detection.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. It is a highly sensitive method used to measure BDNF protein concentrations in tissue homogenates or serum.[8]
Conclusion
The evidence strongly suggests that this compound has a significant impact on brain-derived neurotrophic factor expression. In preclinical models, quetiapine consistently demonstrates the ability to upregulate BDNF mRNA and protein levels, particularly in the hippocampus, and to mitigate the stress-induced downregulation of this critical neurotrophin.[3][6][7][10] Clinical studies corroborate these findings, showing that quetiapine treatment can normalize peripheral BDNF levels in patients with psychotic disorders and increase them in those with mood disorders.[1][2]
The modulation of the CREB/BDNF and BDNF/ERK signaling pathways appears to be a key mechanism through which quetiapine exerts its neurotrophic effects.[13][15] These findings contribute to a growing understanding of quetiapine's therapeutic actions beyond simple receptor antagonism, highlighting its potential role in promoting neuroplasticity and neuroprotection.
For drug development professionals, these insights offer a potential biomarker (BDNF) for gauging treatment response and suggest that targeting neurotrophic pathways could be a valuable strategy for novel therapeutic agents. For researchers and scientists, further investigation is warranted to fully elucidate the complex, time-dependent effects of quetiapine on BDNF and its downstream signaling cascades, and to translate these preclinical findings into optimized clinical practice.
References
- 1. Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor and Brain-Derived Neurotrophic Factor in Quetiapine Treated First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quetiapine attenuates the immobilization stress-induced decrease of brain-derived neurotrophic factor expression in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antipsychotic drugs on brain-derived neurotrophic factor expression under reduced N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Quetiapine on Novelty‐Related Object Recognition Memory and Hippocampal BDNF Level in Sleep‐Deprived Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of quetiapine on the brain-derived neurotrophic factor expression in the hippocampus and neocortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Quetiapine on Novelty-Related Object Recognition Memory and Hippocampal BDNF Level in Sleep-Deprived Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral quetiapine treatment results in time-dependent alterations of recognition memory and brain-derived neurotrophic factor-related signaling molecules in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergetic effects of quetiapine and venlafaxine in preventing the chronic restraint stress-induced decrease in cell proliferation and BDNF expression in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quetiapine reverses the suppression of hippocampal neurogenesis caused by repeated restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quetiapine regulates FGF-2 and BDNF expression in the hippocampus of animals treated with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic insights into Quetiapine's Protective effects on cognitive function and synaptic plasticity in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quetiapine and repetitive transcranial magnetic stimulation ameliorate depression-like behaviors and up-regulate the proliferation of hippocampal-derived neural stem cells in a rat model of depression: The involvement of the BDNF/ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Off-Label Therapeutic Potential of Quetiapine Fumarate: A Technical Guide for Researchers
An In-depth Exploration of Novel Applications for a Well-Established Atypical Antipsychotic
Abstract
Quetiapine (B1663577) Fumarate, an atypical antipsychotic with a well-established profile for the treatment of schizophrenia and bipolar disorder, is increasingly being explored for its therapeutic potential in a variety of off-label indications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning evidence supporting these alternative applications. It delves into the underlying molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols to facilitate further investigation. This document aims to serve as a foundational resource for the scientific community to rigorously evaluate and potentially expand the therapeutic utility of Quetiapine Fumarate.
Introduction
This compound, first approved for medical use in the United States in 1997, is a second-generation antipsychotic that has become one of the most prescribed medications in its class.[1] Its primary indications include the management of schizophrenia and the treatment of manic and depressive episodes associated with bipolar disorder.[2][3][4] However, a growing body of clinical observation and scientific research suggests that its therapeutic reach may extend to a number of other conditions, including anxiety disorders, insomnia, and dementia-related psychosis.[1][3][5] This off-label use is often driven by its unique pharmacological profile, characterized by a broad spectrum of receptor interactions.[6][7] This guide will systematically explore the scientific basis for these off-label applications, providing the necessary data and methodologies to empower further research and development in this promising area.
Molecular Mechanism of Action and Receptor Binding Profile
Quetiapine's diverse clinical effects are a direct result of its interactions with a wide array of neurotransmitter receptors in the brain.[6][7] Unlike typical antipsychotics that primarily target dopamine (B1211576) D2 receptors, quetiapine exhibits a more complex and nuanced receptor binding profile. Its therapeutic efficacy and side-effect profile are dictated by its affinity for various dopamine, serotonin, histamine (B1213489), and adrenergic receptors.[6][7]
Key Receptor Interactions
Quetiapine and its active metabolite, norquetiapine (B1247305), display varying affinities for several key receptors, which are summarized in the table below. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Quetiapine Ki (nM) | Norquetiapine Ki (nM) | Primary Associated Effects |
| Dopamine D2 | 337 - 800 | 1180 | Antipsychotic effects (at higher occupancy) |
| Serotonin 5-HT2A | 30 - 100 | 48 | Anxiolytic, antidepressant, and antipsychotic effects; improved sleep architecture |
| Serotonin 5-HT1A | 432 | 45 | Anxiolytic and antidepressant effects (partial agonism) |
| Histamine H1 | 11 | 3.5 | Sedative and hypnotic effects |
| Adrenergic α1 | 19 | 12 | Orthostatic hypotension (side effect) |
| Adrenergic α2 | 827 | 12 | Antidepressant effects |
| Norepinephrine Transporter (NET) | >10,000 | 12 | Antidepressant effects |
Data compiled from multiple sources.
Signaling Pathways
The binding of quetiapine and norquetiapine to their respective receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways associated with quetiapine's action on key receptors implicated in its off-label therapeutic potential.
Off-Label Therapeutic Applications and Supporting Data
The following sections detail the most prominent off-label uses of quetiapine, supported by quantitative data from relevant studies.
Anxiety Disorders
Quetiapine has shown promise in the treatment of generalized anxiety disorder (GAD), particularly in patients who have not responded to standard therapies.[8] This anxiolytic effect is thought to be mediated by its antagonism of 5-HT2A receptors and partial agonism at 5-HT1A receptors.
Table 1: Clinical Trial Data for Quetiapine in Generalized Anxiety Disorder
| Study | N | Dosage (mg/day) | Primary Outcome Measure | Result |
| Khan et al. (2011) | 868 | 50, 150, 300 | Change from baseline in HAM-A total score | Significant improvement vs. placebo for all doses |
| Bandelow et al. (2010) | 875 | 50, 150 | Change from baseline in HAM-A total score | Significant improvement vs. placebo for both doses |
Insomnia
The sedative properties of quetiapine, primarily due to its potent histamine H1 receptor antagonism, have led to its widespread off-label use for insomnia.[9][10] However, its use for this indication remains controversial due to the potential for side effects.[9]
Table 2: Clinical Trial Data for Quetiapine in Primary Insomnia
| Study | N | Dosage (mg) | Primary Outcome Measure | Result |
| Tassniyom et al. (2010) | 13 | 25 | Change in Total Sleep Time (TST) | Trend towards increased TST (not statistically significant)[11][12] |
| Wine et al. (2009) - Review | Multiple | 25-800 | Various sleep parameters | Inconsistent results, with some studies showing improved sleep continuity |
Dementia-Related Psychosis and Agitation
Quetiapine is sometimes used to manage psychosis and agitation in elderly patients with dementia, largely due to its lower risk of extrapyramidal side effects compared to typical antipsychotics.[13] However, this use is accompanied by a black box warning regarding an increased risk of mortality in this patient population.[2]
Table 3: Preclinical Data for Quetiapine in a Mouse Model of Alzheimer's Disease
| Study | Animal Model | Dosage (mg/kg/day) | Behavioral Test | Result |
| He et al. (2014) | APP/PS1 transgenic mice | 5 | Elevated T-maze | Prevented the decrease of conditioned anxiety[14] |
| He et al. (2014) | APP/PS1 transgenic mice | 2.5, 5 | Y-maze | Prevented memory impairment[14] |
Experimental Protocols
To facilitate further research into the off-label potential of quetiapine, this section provides detailed protocols for key in vivo and in vitro experimental assays.
In Vivo Behavioral Assay: The Elevated Plus Maze (for Anxiety)
This protocol is adapted from established methods for assessing anxiety-like behavior in rodents.[1][7][15][16][17]
Materials:
-
Elevated plus maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10 cm with 40 cm high walls; elevated 50 cm from the floor).
-
Automated video tracking software.
-
This compound solution and vehicle control (e.g., saline).
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer quetiapine or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Data Analysis: Use automated tracking software to quantify the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
In Vitro Assay: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of quetiapine for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).[5][18][19][20]
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from HEK293 cells).
-
Radiolabeled ligand specific for the receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled quetiapine. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the quetiapine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of quetiapine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The off-label use of this compound presents a compelling area of investigation with the potential to address unmet medical needs in a range of psychiatric and neurological disorders. Its complex pharmacodynamic profile, involving multiple neurotransmitter systems, provides a strong rationale for its efficacy beyond its approved indications. This technical guide has summarized the current state of knowledge, provided key quantitative data, and detailed essential experimental protocols to serve as a catalyst for future research. Rigorous, well-designed preclinical and clinical studies are imperative to fully elucidate the therapeutic potential and safety of quetiapine in these off-label applications. The methodologies and data presented herein are intended to provide a solid foundation for such endeavors, ultimately contributing to a more comprehensive understanding of this versatile therapeutic agent.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quetiapine for primary insomnia: a double blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Quetiapine Fumarate in Animal Models of Psychosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its efficacy is attributed to a complex pharmacological profile, characterized by its interaction with a wide range of neurotransmitter receptors. Animal models of psychosis are indispensable tools for elucidating the mechanisms underlying the therapeutic actions and potential side effects of antipsychotic drugs. This technical guide provides a comprehensive overview of the pharmacological profile of quetiapine fumarate in established animal models of psychosis, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.
Data Presentation: Quantitative Pharmacology of Quetiapine
The following tables summarize the quantitative data on quetiapine's receptor binding affinity and its efficacy in preclinical models of psychosis.
Table 1: Receptor Binding Affinity of Quetiapine
This table presents the in vitro binding affinities (Ki values in nM) of quetiapine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Serotonin (B10506) Receptors | ||
| 5-HT1A | 45 | [1] |
| 5-HT2A | 58 | [1] |
| 5-HT2B | 14 | [1] |
| 5-HT2C | 110 | [1] |
| 5-HT7 | 76 | [1] |
| Dopamine (B1211576) Receptors | ||
| D1 | 210 | [1] |
| D2 | 196 | [1] |
| D3 | 570 | [1] |
| D4 | 1300 | [1] |
| D5 | 1400 | [1] |
| Adrenergic Receptors | ||
| α1A | >100 | [1] |
| α1B | >10 | [1] |
| α2A | >100 | [1] |
| α2B | >100 | [1] |
| α2C | >100 | [1] |
| Histamine Receptors | ||
| H1 | 11 | [1] |
| Muscarinic Receptors | ||
| M1 | 39 | [1] |
| M2 | 453 | [1] |
| M3 | 23 | [1] |
| M4 | 110 | [1] |
| M5 | 23 | [1] |
| Transporters | ||
| Norepinephrine (NET) | >100 | [1] |
Table 2: Efficacy of Quetiapine in the Conditioned Avoidance Response (CAR) Model
The CAR test is a classic predictive model for antipsychotic activity. The table shows the effective dose (ED) of quetiapine required to suppress the conditioned avoidance response in rats.
| Animal Model | Dosing Regimen | Effective Dose (ED) | Key Findings | Reference |
| Rat | Subcutaneous (s.c.) | 50.0 mg/kg | Produced a persistent suppression of the avoidance response without impairing the escape response. | [2][3] |
| Rat | Intravenous (i.v.) | 3.0, 9.0, 15.0 mg/kg | Dose-dependently suppressed avoidance responding. | [2][3] |
Table 3: Efficacy of Quetiapine in the Prepulse Inhibition (PPI) Model
PPI of the startle reflex is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This table summarizes the effects of quetiapine on restoring PPI deficits in rats.
| Animal Model | Dosing Regimen | Dose Range | Key Findings | Reference |
| Rat (Isolation-reared) | Intraperitoneal (i.p.) | 2.0, 4.0, 5.0 mg/kg | Restored PPI deficits in isolation-reared animals. | [4] |
| Rat (Sleep-deprived) | Intraperitoneal (i.p.) | 10 mg/kg | Completely improved sensorimotor gating deficit. | [5] |
| Rat (BLA-lesioned) | Intraperitoneal (i.p.) | 7.5 mg/kg | Normalized PPI deficits. | [6] |
| Rat (PCP-treated) | Subcutaneous (s.c.) | 10 mg/kg | Attenuated PCP-induced PPI disruption with repeated administration. | [7] |
Table 4: Efficacy of Quetiapine in the Social Interaction Test
The social interaction test assesses negative symptoms of psychosis, such as social withdrawal.
| Animal Model | Dosing Regimen | Dose Range | Key Findings | Reference |
| Rat (PCP-treated) | Daily administration | 0.16–10 mg/kg | Had no effect on PCP-induced active social interaction deficits. | [8] |
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below.
Conditioned Avoidance Response (CAR) Protocol
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to selectively suppress a conditioned avoidance response without impairing the unconditioned escape response.
Apparatus: A two-way shuttle box divided into two equal compartments by a partition with an opening at the floor level. The floor of the box is a grid capable of delivering a mild electric footshock. A light or auditory cue serves as the conditioned stimulus (CS).
Procedure:
-
Acclimation: Rats are individually placed in the shuttle box for a period of acclimatization to the new environment.
-
Training: A trial begins with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, a mild, constant-current footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor concurrently with the CS for a set duration (e.g., 20 seconds). If the rat moves to the other compartment during the shock, it is recorded as an escape response. If the rat fails to escape, the trial ends, and this is recorded as an escape failure.
-
Drug Administration: Once stable avoidance behavior is established (e.g., >80% avoidance responses over several consecutive days), animals are administered quetiapine or vehicle at specified doses and routes prior to testing.
-
Testing: The testing session is identical to the training session, and the number of avoidances, escapes, and escape failures are recorded.
Data Analysis: The primary measure is the percentage of avoidance responses. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Startle Reflex Protocol
Objective: To measure sensorimotor gating by assessing the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong sensory stimulus (pulse).
Apparatus: A startle chamber consisting of a small animal enclosure mounted on a platform that detects and transduces the whole-body startle response. The chamber is housed within a sound-attenuating box equipped with a speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: The animal is placed in the enclosure within the startle chamber for an acclimation period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).
-
Stimulus Presentation: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (pulse; e.g., 120 dB white noise for 40 ms) is presented.
-
Prepulse + pulse trials: A lower-intensity acoustic stimulus (prepulse; e.g., 74-90 dB white noise for 20 ms) is presented shortly before the pulse (e.g., 100 ms (B15284909) lead time).
-
No-stimulus trials: Only the background noise is present to measure baseline movement.
-
-
Drug Administration: Quetiapine or vehicle is administered at specified doses and routes prior to the test session.
-
Data Recording: The startle amplitude is recorded for each trial.
Data Analysis: PPI is calculated as a percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100. An increase in %PPI in drug-treated animals with a pre-existing deficit indicates a restoration of sensorimotor gating.
Social Interaction Test Protocol
Objective: To assess social withdrawal and other negative symptom-like behaviors by quantifying the social behavior of a test animal towards an unfamiliar conspecific.
Apparatus: An open-field arena. The lighting is typically dim to reduce anxiety.
Procedure:
-
Habituation: The test animal is placed individually in the arena for a period of habituation.
-
Interaction Phase: An unfamiliar, weight- and sex-matched conspecific (stimulus animal) is introduced into the arena with the test animal for a set duration (e.g., 10-15 minutes).
-
Drug Administration: Quetiapine or vehicle is administered to the test animal at specified doses and routes prior to the test.
-
Behavioral Scoring: The session is video-recorded, and the duration and frequency of various social and non-social behaviors are scored by a trained observer blind to the treatment conditions. Scored behaviors may include sniffing, following, grooming the other animal (social), and self-grooming, rearing, and locomotion (non-social).
Data Analysis: The primary measure is the total time spent in active social interaction. A decrease in social interaction time in a disease model and its reversal by a drug treatment are the key outcomes of interest.
Mandatory Visualizations
Signaling Pathways
The antipsychotic effects of quetiapine are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
Caption: Quetiapine's antagonism of D2 and 5-HT2A receptors.
Experimental Workflows
The following diagrams illustrate the workflows for the key behavioral experiments.
Caption: Workflow for the Conditioned Avoidance Response experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quetiapine improves sensorimotor gating deficit in a sleep deprivation-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine produces a prolonged reversal of the sensorimotor gating-disruptive effects of basolateral amygdala lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Quetiapine Fumarate in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Quetiapine (B1663577) Fumarate (B1241708) in commonly used rodent models. The information herein is intended to assist researchers in designing and interpreting preclinical studies by summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes.
Introduction to Quetiapine Fumarate
This compound is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of quetiapine in preclinical rodent models is crucial for the evaluation of its efficacy and safety, and for the successful translation of findings to clinical applications.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of quetiapine in rats and mice, providing a comparative view of its disposition in these species.
Table 1: Pharmacokinetic Parameters of Quetiapine in Rats Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Half-life (t½) (h) | Reference |
| 5 | 13.62 | 1.0 | 24.43 | ~7 | [4] |
| 10 | - | - | - | - | |
| 20 | - | - | - | - | |
| 25 | 85.40 | 1.0 | 137.10 | ~7 | [4] |
Note: Some values were not available in the cited literature.
Table 2: Pharmacokinetic Parameters of Quetiapine in Rats Following Intravenous Administration
| Dose (mg/kg) | Cmax (µg/L) | AUC₀₋∞ (µg·h/L) | Clearance (CL/F) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) | Reference |
| Not Specified | 392 ± 209 | - | 27 ± 11 | - | - | [5] |
Note: Data presented as mean ± S.D. Some parameters were not reported in the cited reference.
Table 3: Pharmacokinetic Parameters of this compound Solid Lipid Nanoparticles (SLN) vs. Suspension in Rats Following Oral Administration
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg/mL·h) | Relative Bioavailability (%) | Reference |
| SLN | 1.902 ± 0.054 | 1 | - | 371 | [6] |
| Suspension | 0.107 ± 0.004 | 1 | - | 100 | [6] |
Note: This table highlights the impact of formulation on the oral bioavailability of quetiapine.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. This section outlines key experimental protocols for in-vivo rodent studies with this compound.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[4] C57BL/6 or BALB/c mice are also frequently utilized.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: A minimum of one week of acclimatization to the housing facility is recommended before the start of any experimental procedures.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.
Drug Administration
3.2.1. Oral Administration (Gavage) in Rats
-
Formulation: this compound is typically dissolved or suspended in a suitable vehicle such as water, saline, or a 0.5% methylcellulose (B11928114) solution. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Dosing: Rats are fasted overnight prior to dosing. A gavage needle of appropriate size is attached to a syringe containing the drug formulation.
-
Procedure: The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus and advanced into the stomach. The formulation is then slowly administered.
3.2.2. Intravenous Administration (Tail Vein) in Mice
-
Formulation: this compound for intravenous administration must be a sterile, pyrogen-free solution. The concentration should be prepared to deliver the desired dose in a volume of approximately 5-10 mL/kg.[7]
-
Animal Preparation: The mouse is placed in a restraint device. To facilitate injection, the tail veins can be dilated by warming the tail with a heat lamp or warm water (not exceeding 40°C).[8]
-
Procedure: The lateral tail vein is wiped with an alcohol swab. A sterile 27-30 gauge needle attached to a syringe is inserted into the vein, and the solution is injected slowly.[9][10] Proper insertion is confirmed by the absence of resistance and swelling at the injection site.[9][10]
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[11] In rats, blood is often collected via a cannulated jugular vein. In mice, serial sampling can be performed from the tail vein or saphenous vein, with a terminal sample collected via cardiac puncture.[12]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the detection of quetiapine and its metabolites.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of quetiapine pharmacokinetics.
Signaling Pathways
Quetiapine's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.
Caption: Quetiapine's antagonism of the dopamine D2 receptor.
Caption: Quetiapine's antagonism of the serotonin 5-HT2A receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Caption: A typical workflow for a rodent pharmacokinetic study.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics of this compound in rodent models. The data and protocols presented herein are intended to serve as a valuable resource for the design and execution of preclinical studies. A thorough understanding of the ADME properties of quetiapine in these models is essential for the accurate interpretation of efficacy and toxicology data and for the successful development of novel therapeutic strategies.
References
- 1. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Time course of central nervous dopamine-D2 and 5-HT2 receptor blockade and plasma drug concentrations after discontinuation of quetiapine (Seroquel) in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization and Evaluation of this compound Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Neurotransmitter Receptor Binding Profile of Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinities of Quetiapine Fumarate, an atypical antipsychotic medication, to a wide range of neurotransmitter receptors. The following sections detail its binding profile, the experimental methodologies used to determine these affinities, and the associated signaling pathways of key receptors, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development.
In Vitro Binding Affinities of Quetiapine
Quetiapine exhibits a broad and complex receptor binding profile, characterized by its interactions with various dopamine (B1211576), serotonin (B10506), histamine, and adrenergic receptors.[1] Its clinical efficacy and side-effect profile are directly related to these interactions. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
The following tables summarize the in vitro binding affinities (Ki in nM) of Quetiapine and its active metabolite, Norquetiapine, for several key neurotransmitter receptors.
Table 1: Quetiapine In Vitro Binding Affinities
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 990 |
| D2 | 380 | |
| D3 | 570[2] | |
| D4 | 2020 | |
| Serotonin | 5-HT1A | 390 |
| 5-HT2A | 640 | |
| 5-HT2C | 1840 | |
| 5-HT7 | 307[3] | |
| Histamine | H1 | 11[3] |
| Adrenergic | α1 | Moderate Affinity[1] |
| α1A | Potent Antagonist[3] | |
| α2 | Very Low Affinity[1] |
Table 2: Norquetiapine (Active Metabolite) In Vitro Binding Affinities
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 210[2] |
| D2 | 196[2] | |
| D3 | 570[2] | |
| D4 | 1300[2] | |
| Serotonin | 5-HT1A | 45[4] |
| 5-HT2A | 58[4] | |
| 5-HT2B | 14[4] | |
| 5-HT2C | 110[4] | |
| 5-HT7 | 76[4] | |
| Histamine | H1 | 3.5[2] |
| Adrenergic | α1A | 144[2] |
| α1B | 95[2] | |
| α2A | 240[2] | |
| α2C | 740[2] | |
| Muscarinic | M1 | 39[2] |
| M3 | 23[2] | |
| M5 | 23[2] | |
| Monoamine Transporter | Norepinephrine (NET) | 23-58[4] |
Experimental Protocols: Radioligand Binding Assays
The determination of in vitro binding affinities for compounds like Quetiapine is predominantly carried out using radioligand binding assays.[5][6] This technique is considered the gold standard for quantifying the interaction between a ligand (drug) and its receptor.[6]
General Principle
Radioligand binding assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor of interest and is tagged with a radioactive isotope) with a preparation of tissues or cells containing the target receptor. The test compound (e.g., Quetiapine) is added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of the test compound, the affinity of the test compound for the receptor can be determined.
Key Components and Steps
A generalized workflow for a competitive radioligand binding assay is as follows:
-
Receptor Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[6] The protein concentration of the membrane preparation is determined to ensure consistency across assays.[4]
-
Incubation: The receptor preparation is incubated in a suitable buffer with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[6]
-
Separation of Bound and Free Ligand: After the binding reaction reaches equilibrium, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the larger membrane fragments with the bound radioligand while allowing the free radioligand to pass through.[6]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[4]
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7][8]
Key Signaling Pathways
The clinical effects of Quetiapine are mediated through its interaction with various G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. Understanding these pathways is crucial for comprehending the drug's mechanism of action.
Dopamine D2 Receptor Signaling
Quetiapine's antipsychotic effects are primarily attributed to its antagonist activity at dopamine D2 receptors. D2 receptors are coupled to Gi/o proteins.[9][10] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11] D2 receptor activation can also modulate ion channels and other signaling pathways through the Gβγ subunit.[10]
Serotonin 5-HT2A Receptor Signaling
Quetiapine also acts as an antagonist at serotonin 5-HT2A receptors.[1] 5-HT2A receptors are coupled to Gq/11 proteins.[12][13] Activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][14] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[12][14]
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. blossomanalysis.com [blossomanalysis.com]
- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Quetiapine Fumarate: An In-Depth Technical Guide on its Early-Stage Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research investigating the anti-inflammatory properties of Quetiapine (B1663577) Fumarate, an atypical antipsychotic. The following sections detail quantitative data from key preclinical studies, outline experimental protocols, and visualize the implicated signaling pathways to support further research and development in this area.
Core Findings: Modulation of Inflammatory Responses
Quetiapine has been shown to exert anti-inflammatory effects across various preclinical models by modulating key inflammatory mediators and cellular responses. Research indicates that its mechanisms of action involve the suppression of pro-inflammatory cytokines, inhibition of microglial activation, and interaction with critical intracellular signaling pathways. These findings suggest a potential therapeutic role for quetiapine beyond its primary psychiatric indications, targeting conditions with a significant inflammatory component.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of quetiapine.
Table 1: In Vitro Anti-Inflammatory Effects of Quetiapine
| Cell Type | Inflammatory Stimulus | Quetiapine Concentration | Measured Cytokine/Mediator | % Reduction / Effect | Reference(s) |
| Primary Microglia | Aβ₁₋₄₂ (25 µM) | 10 µM | IL-1β | Significantly attenuated Aβ-induced increase | [1] |
| Primary Microglia | Aβ₁₋₄₂ (25 µM) | 10 µM | TNF-α | Drastically decreased release | [1] |
| N9 Microglial Cells | LPS | Not specified | Nitric Oxide (NO) | Significantly inhibited release | [2] |
| N9 Microglial Cells | LPS | Not specified | TNF-α | Significantly inhibited release | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | 50 µM, 100 µM | TNF-α, IL-6, IL-1β | Significant dose-dependent reduction in protein levels | [3] |
| Organotypic Cortical Cultures | LPS | 10 µM | Il-1β, Il-6, Cebpb, Arg1 mRNA | Diminished the LPS-induced increase in expression | [4][5] |
| PHA-activated Macrophages | Phytohemagglutinin (PHA) | Not specified | Pro-inflammatory cytokines | Exerted an anti-inflammatory effect | [6] |
Table 2: In Vivo Anti-Inflammatory Effects of Quetiapine
| Animal Model | Treatment Regimen | Tissue/Sample | Measured Cytokine/Mediator | Outcome | Reference(s) |
| APP/PS1 Transgenic Mice | 5 mg/kg/day for 8 months | Cortex | IL-1β | Greatly attenuated the increase in transgenic mice | [7] |
| APP/PS1 Transgenic Mice | 5 mg/kg/day for 8 months | Cortex | p65 (NF-κB subunit) | Significantly attenuated the increase in transgenic mice | [1] |
| Collagen-Induced Arthritis (CIA) Mice | Not specified | Serum | IL-17, IL-6, IL-1β | Decreased levels | [8] |
| Collagen-Induced Arthritis (CIA) Mice | Not specified | Serum | TGF-β, IL-10 | Increased levels | [8] |
| Chronic Mild Stress (CMS) Rats | 20 mg/kg for 14 days | Serum | IL-6 | Significantly reduced levels | [9] |
| Chronic Mild Stress (CMS) Rats | 20 mg/kg for 14 days | Serum | Myeloperoxidase (MPO) | Significantly reduced activity | [9] |
| LPS-challenged Male C57BL/6 Mice | 10 mg/kg for 14 days | Serum | IL-10 | Increased levels | [10] |
| LPS-challenged Male C57BL/6 Mice | 10 mg/kg for 14 days | Serum | IFN-γ | Decreased levels | [10] |
Key Signaling Pathways
Early research points to the modulation of several key inflammatory signaling pathways by quetiapine. The following diagrams illustrate these proposed mechanisms.
References
- 1. Quetiapine Attenuates Glial Activation and Proinflammatory Cytokines in APP/PS1 Transgenic Mice via Inhibition of Nuclear Factor-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Potential Impact of Quetiapine on the Microglial Trajectory and Inflammatory Response in Organotypic Cortical Cultures Derived from Rat Offspring [mdpi.com]
- 5. Insights into the Potential Impact of Quetiapine on the Microglial Trajectory and Inflammatory Response in Organotypic Cortical Cultures Derived from Rat Offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unmetabolized quetiapine exerts an in vitro effect on innate immune cells by modulating inflammatory response and neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quetiapine effect on depressive-like behaviors, oxidative balance, and inflammation in serum of rats submitted to chronic stress [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the antipsychotic drug quetiapine and its metabolite norquetiapine on acute inflammation, memory and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of Quetiapine Fumarate for Research Applications
Application Note
This document provides a comprehensive guide for the synthesis and purification of Quetiapine (B1663577) Fumarate (B1241708) intended for research purposes. The protocols outlined herein are designed to yield high-purity material suitable for a range of preclinical studies and analytical standard development. The synthesis is based on a convergent approach, culminating in the formation of the active pharmaceutical ingredient, followed by a robust purification strategy to minimize process-related impurities.
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. For research and development, access to a reliable and well-characterized source of Quetiapine Fumarate is crucial. This note details a reproducible synthetic route and an efficient purification scheme. The synthesis involves the key intermediate Dibenzo[b,f][1][2]thiazepin-11[10H]-one, which is subsequently reacted to introduce the piperazine (B1678402) side chain.[3][4] The final product is isolated as a fumarate salt.
Purification is achieved through a combination of techniques, including recrystallization and, if necessary, conversion to a hydrochloride salt intermediate to remove specific impurities before reconversion to the final fumarate salt.[3][5] The purity of the final compound is assessed using High-Performance Liquid Chromatography (HPLC), with methods validated to detect and quantify potential process-related impurities.[1][6]
Experimental Protocols
Synthesis of Dibenzo[b,f][1][2]thiazepin-11[10H]-one (Key Intermediate)
This protocol describes a one-pot synthesis of the key intermediate from 2-(phenylthio)aniline (B115240).[4]
Materials:
-
2-(phenylthio)aniline
-
10% aqueous sodium bicarbonate solution
-
Methanesulfonic acid
-
Water
Procedure:
-
In a round bottom flask, dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) and cool the mixture to -10 to 0°C.
-
Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled mixture over approximately 3 hours, maintaining the temperature between -10 and 0°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for 4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mass and stir for 2 hours.
-
Separate the organic layer and wash it with water (60 mL).
-
Distill the solvent from the organic layer under reduced pressure at a temperature below 65°C.
-
To the residue, add methanesulfonic acid (60 g).
-
Heat the reaction mass to 100-105°C and maintain this temperature until the reaction is complete, as monitored by TLC.
-
Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.
-
Isolate the solid by filtration, wash with water (20 mL), followed by acetone (20 mL).
-
Dry the solid at 55-60°C to yield Dibenzo[b,f][1][2]thiazepin-11[10H]-one.[4]
Synthesis of Quetiapine
This protocol describes the synthesis of Quetiapine from 11-chlorodibenzo[b,f][1][2]-thiazepine and 1-(2-hydroxyethoxyethyl)piperazine.[7]
Materials:
-
1-(2-hydroxyethoxyethyl)piperazine
-
Toluene (or other suitable solvent)
-
Inorganic base (e.g., Sodium Carbonate)
-
Alkali metal halide (e.g., Sodium Iodide)
Procedure:
-
In a suitable reactor, combine 11-chlorodibenzo[b,f][1][2]-thiazepine with 1-(2-hydroxyethoxyethyl)piperazine in a reaction solvent such as toluene.
-
Add an inorganic base (e.g., sodium carbonate) and an alkali metal halide (e.g., sodium iodide).
-
Heat the reaction mixture to reflux and maintain for a sufficient time to ensure reaction completion (monitor by HPLC or TLC).
-
After completion, cool the reaction mixture and proceed with extraction or direct crystallization of the Quetiapine base.
Formation and Purification of this compound
This protocol details the conversion of Quetiapine base to this compound and its subsequent purification by recrystallization.
Materials:
-
Crude Quetiapine base
-
Fumaric acid
-
Ethanol (absolute)
-
Activated carbon
Procedure:
-
Dissolve the crude Quetiapine base in absolute ethanol. The resulting solution can be treated with activated carbon and heated to reflux for 90 minutes to decolorize.[7]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 25-30°C and add fumaric acid with stirring.
-
Heat the mixture to reflux for 120 minutes, then slowly cool to 25-30°C and maintain for another 120 minutes to allow for crystallization.[7]
-
Filter the crystalline product and wash with cold absolute ethanol.
-
Dry the wet material under vacuum at 50-60°C to obtain this compound.[7]
-
For further purification, recrystallization can be performed from a mixture of water and a water-soluble alcohol like ethanol.[2] The ratio of water to alcohol can be optimized to control crystal size distribution.[2]
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters
| Parameter | Value | Reference |
| Intermediate Yield | 80% | [4] |
| Intermediate Purity | >99% | [4] |
| Final Product Purity (HPLC) | >99.5% | [3][8] |
| Recrystallization Solvent | Ethanol, Isopropanol, Water/Ethanol | [2][3][7] |
| Drying Temperature | 50-60°C | [7] |
Table 2: HPLC Method for Purity Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., Microsorb-MV 100-5, 250 x 4.6mm, 5 µm) | |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3) (50:50 v/v) | |
| Flow Rate | 1.0 ml/min | |
| Detection Wavelength | 292 nm | |
| Retention Time | ~5.42 min |
Visualizations
References
- 1. Identification, isolation, synthesis and characterization of impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007036599A1 - New crystallization process of quetiapine hemifumarate - Google Patents [patents.google.com]
- 3. chemmethod.com [chemmethod.com]
- 4. heteroletters.org [heteroletters.org]
- 5. WO2007048870A1 - Quetiapine hemifumarate purification by crystallization - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US7687622B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]
Application Note: Quantification of Quetiapine Fumarate in Human Plasma using a Validated RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine (B1663577) Fumarate is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate quantification of Quetiapine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[3][4] This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Quetiapine Fumarate in human plasma. The method is simple, selective, precise, and accurate, making it suitable for routine analysis in both clinical and research settings.[5]
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify Quetiapine from plasma matrix components. After a simple protein precipitation step to extract the drug from plasma, the sample is injected into a C18 column.[4][5] Isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier allows for the separation of Quetiapine, which is then detected by its UV absorbance.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99.5% pure)
-
Orthophosphoric Acid[1]
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC Column | Symmetry C18 (4.6 x 150mm, 5µm) or equivalent[1][5] |
| Mobile Phase | Sodium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with Orthophosphoric Acid) : Methanol (35:65 v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[8] |
| Detection Wavelength | 290 nm[5] |
| Column Temperature | Ambient[5] |
| Run Time | Approximately 6 minutes[1] |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.[1][6]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5-30 µg/mL).[5][11]
Sample Preparation (Protein Precipitation)
-
Pipette 0.5 mL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate volume of this compound working standard solution (for calibration curve and quality control samples).
-
Add 1.0 mL of acetonitrile (B52724) to precipitate the plasma proteins.[3][4][9]
-
Vortex the mixture for 5 minutes.[4]
-
Centrifuge at 3000 rpm for 20 minutes.[4]
-
Carefully collect the supernatant and transfer it to a clean tube.[4]
-
Inject 20 µL of the supernatant into the HPLC system.[8]
Method Validation Summary
The developed RP-HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4]
| Validation Parameter | Result |
| Linearity Range | 5 - 30 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[4][11] |
| Accuracy (% Recovery) | 99.74% to 100.32%[5] |
| Precision (% RSD) | < 2%[8] |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Retention Time | Approximately 2.85 - 3.4 min[1][7] |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound in plasma is depicted below.
References
- 1. jddtonline.info [jddtonline.info]
- 2. mdpi.com [mdpi.com]
- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. RP-HPLC Method Development and Validation for this compound in Plasma [wisdomlib.org]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 8. asianpubs.org [asianpubs.org]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
Application Notes and Protocols for In Vivo Microdialysis Studies with Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo microdialysis studies to assess the pharmacokinetic and pharmacodynamic profiles of Quetiapine (B1663577) Fumarate in the rodent brain. The protocols outlined below detail the necessary procedures from animal preparation and surgery to sample analysis and data interpretation.
Scientific Background
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are believed to be mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3] Quetiapine's active metabolite, norquetiapine, also contributes significantly to its overall pharmacological profile, notably through its high affinity for the norepinephrine (B1679862) transporter (NET) and its partial agonist activity at 5-HT1A receptors.[2][4]
In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology is invaluable for elucidating the pharmacokinetic profile of Quetiapine and its pharmacodynamic effects on neurotransmitter systems at its site of action.[5]
Experimental Protocols
Animal Model and Housing
Animal Model: Male Sprague-Dawley or Wistar rats weighing 250-350 g are recommended.[5] Animals should be single-housed to prevent damage to the surgical implant and allowed to acclimate to the housing conditions for at least one week prior to surgery. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Reagents
-
Quetiapine Fumarate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture)
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (concentric type, 2-4 mm membrane length, 10-20 kDa MWCO)
-
Guide cannula
-
Dummy cannula
-
Syringe pump
-
Fraction collector
-
HPLC-MS/MS system
-
Stereotaxic frame
-
Surgical instruments
-
Dental cement and jeweler's screws
Preparation of this compound Solution
For intraperitoneal (i.p.) administration, this compound can be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment. The pH of the solution should be checked and adjusted to be near physiological pH (~7.4) if necessary to ensure solubility and minimize irritation.
Stereotaxic Surgery and Probe Implantation
-
Anesthetize the rat using an appropriate anesthetic agent and secure it in a stereotaxic frame. Ensure the skull is level between bregma and lambda.[5]
-
Make a midline incision on the scalp to expose the skull and clean the surface.
-
Identify bregma and mark the stereotaxic coordinates for the desired brain region (see Table 1).[5]
-
Drill a small burr hole at the marked location, taking care not to damage the underlying dura mater.[5]
-
Carefully incise the dura with a fine needle.[5]
-
Slowly lower the guide cannula to the target depth.[5]
-
Secure the guide cannula to the skull using dental cement and jeweler's screws.[5]
-
Insert a dummy cannula into the guide to keep it patent.[5]
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment.[5]
Table 1: Stereotaxic Coordinates for Probe Implantation in Rats
| Brain Region | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull Surface |
| Medial Prefrontal Cortex | +3.2 mm | ±0.8 mm | -5.2 mm |
| Striatum (Caudate-Putamen) | +1.0 mm | ±2.5 mm | -5.0 mm |
Coordinates are approximate and may need to be adjusted based on the specific rat strain and age.[5]
In Vivo Microdialysis Procedure
-
Gently handle the rat and place it in a specialized microdialysis cage that allows for free movement.[5]
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.[5]
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.[5]
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[5]
-
Allow for a stabilization period of at least 1-2 hours to establish a stable baseline.[5]
-
Collect baseline dialysate samples for at least 60-90 minutes (e.g., 3-4 fractions of 20-30 minutes each).[5]
-
Administer this compound via the desired route (e.g., intraperitoneal injection).[5]
-
Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for the duration of the experiment (e.g., 4-6 hours).[5]
-
Store the collected samples at -80°C until analysis.[5]
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde) to allow for histological verification of the probe placement.[5]
Sample Analysis
The concentrations of Quetiapine, its metabolite norquetiapine, and various neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples can be quantified using a validated High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for the simultaneous determination of multiple analytes in small volume samples.
Data Presentation
Table 2: Key Experimental Parameters for In Vivo Microdialysis of this compound
| Parameter | Recommended Value/Specification | Notes |
| Animal Model | Male Sprague-Dawley or Wistar rats (250-350 g) | Ensure adequate acclimation to housing.[5] |
| Microdialysis Probe | Concentric type, 2-4 mm membrane length, 10-20 kDa MWCO | MWCO should be appropriate for small molecules. |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ | pH adjusted to 7.4; filter and degas before use.[5] |
| Flow Rate | 1-2 µL/min | Slower flow rates generally increase recovery.[5] |
| Stabilization Period | 1-2 hours | To allow tissue to recover from probe insertion.[5] |
| Baseline Collection | 60-90 minutes | To establish stable pre-drug levels.[5] |
| Sample Collection Interval | 20-30 minutes | Balances temporal resolution with sample volume.[5] |
| This compound Dose | 5-20 mg/kg, i.p. | Dose can be adjusted based on the study's objective. |
| Duration of Experiment | 4-6 hours post-drug administration | To capture the full pharmacokinetic and pharmacodynamic profile.[5] |
Table 3: Expected Changes in Extracellular Neurotransmitter Levels in the Prefrontal Cortex Following Quetiapine Administration
| Neurotransmitter | Expected Change | Primary Mediator |
| Dopamine | Increase | 5-HT2A antagonism, 5-HT1A partial agonism[2] |
| Norepinephrine | Increase | NET inhibition by norquetiapine[2][4] |
| Serotonin | Modulated | 5-HT1A partial agonism, 5-HT2A antagonism[2] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis with this compound.
Signaling Pathway of Quetiapine and Norquetiapine
Caption: Signaling pathway of Quetiapine and its metabolite Norquetiapine.
References
Application of Quetiapine Fumarate in Primary Neuronal Cell Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder. Beyond its recognized efficacy in managing psychotic symptoms, emerging evidence from in vitro studies utilizing primary neuronal cell cultures has highlighted its potential neuroprotective and neurotrophic properties. These studies are crucial for elucidating the molecular mechanisms underlying quetiapine's therapeutic effects and for exploring its potential in treating neurodegenerative disorders. In primary neuronal cultures, quetiapine has been shown to modulate key signaling pathways, protect against various insults, and influence neuronal survival and function. This document provides detailed application notes and protocols for researchers investigating the effects of quetiapine fumarate in primary neuronal cell cultures.
Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound in neuronal and glial cell cultures.
Table 1: Effect of Quetiapine on Neuronal and Glial Cell Signaling
| Cell Type | Treatment | Outcome Measured | Result |
| Mouse Primary Neurons | 10 µM Quetiapine for 48 hours | p21/Cdkn1a mRNA expression | Significant decrease compared to vehicle control[1] |
| Mouse Primary Astrocytes | 10 µM Quetiapine for 48 hours | p21/Cdkn1a mRNA expression | No significant change observed[1] |
| Rat Primary Astrocytes | 3-30 µM Quetiapine (subchronic) | pAkt, pErk, pAMPK levels | Biphasic increase in pAkt and pAMPK (peak at 3-10 µM), concentration-dependent increase in pErk[2] |
| C6 Glioma Cells | Quetiapine | ERK2 activation, GDNF release | Induced ERK2 activation and GDNF release (ERK-independent)[3] |
| C6 Glioma Cells | Norquetiapine (active metabolite) | ERK1/2 activation, GDNF release | Activated both ERK1 and ERK2, leading to ERK-dependent GDNF release[3] |
Table 2: Neuroprotective and Anti-inflammatory Effects of Quetiapine
| Cell Culture Model | Insult/Stimulus | Quetiapine Treatment | Outcome Measured | Result |
| Aging GABAergic Neurons (Astrocyte-Conditioned Medium) | Aging-induced spontaneous cell death | 24-hour pretreatment of astrocytes | Neuronal survival, mitochondrial membrane potential | Protected neurons from cell death and prevented decrease in mitochondrial potential[4] |
| Primary Microglia | Aβ(1-42) | Not specified | Proinflammatory cytokine release (e.g., TNF-α, IL-1β) | Suppressed Aβ-induced activation and cytokine release[5] |
| N9 Microglial Cells | LPS (100 ng/ml) | 50 nM for 20 min | Intracellular Ca2+ elevation, NO production | Suppressed abnormal Ca2+ elevation and inhibited NO production[6] |
Signaling Pathways Modulated by Quetiapine
Quetiapine's neuroprotective and neurotrophic effects are mediated through the modulation of several key intracellular signaling pathways. The diagrams below illustrate the proposed mechanisms of action.
Caption: Quetiapine's modulation of intracellular signaling pathways.
Experimental Protocols
The following are detailed protocols for the application of this compound in primary neuronal cell cultures.
Protocol 1: Preparation and Treatment of Primary Cortical Neurons
This protocol describes the basic procedure for establishing primary cortical neuron cultures and treating them with this compound.
Caption: Experimental workflow for primary neuronal culture and analysis.
Materials:
-
This compound (powder, ensure high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Primary cortical neurons (prepared from E18 mouse or rat embryos)
-
Poly-D-lysine coated culture plates
-
Neurobasal medium
-
B27 supplement
-
Glutamine
-
Penicillin/Streptomycin
-
Sterile, nuclease-free water
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Primary Cortical Neuron Culture:
-
Isolate cortical tissue from E18 mouse or rat embryos.
-
Dissociate the tissue into a single-cell suspension using enzymatic (e.g., trypsin) and mechanical methods.
-
Plate the cells onto poly-D-lysine coated plates at a desired density in Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment with this compound:
-
Allow the neurons to mature in culture for at least 7 days in vitro (DIV).
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of quetiapine by diluting the stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 1-20 µM). A vehicle control (DMSO at the same final concentration) must be included.
-
Carefully remove the old medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of quetiapine or vehicle.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24-48 hours).
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, including:
-
Western Blotting: To assess the phosphorylation status of signaling proteins like Akt and ERK.
-
qRT-PCR: To measure changes in gene expression of neurotrophic factors (e.g., BDNF) or immediate early genes (e.g., c-Fos).
-
Immunocytochemistry: To visualize neuronal morphology and protein localization.
-
Cell Viability Assays: To determine the effects of quetiapine on neuronal survival under basal or stressed conditions.
-
-
Protocol 2: Astrocyte-Conditioned Medium (ACM) for Indirect Neuronal Treatment
This protocol is based on findings that quetiapine's neuroprotective effects may be mediated by factors secreted from astrocytes[4].
Materials:
-
Primary astrocyte cultures (prepared from P1-P3 mouse or rat pups)
-
Primary neuronal cultures (as described in Protocol 1)
-
This compound
-
Astrocyte growth medium (e.g., DMEM with 10% FBS)
-
Neuronal culture medium (as in Protocol 1)
Procedure:
-
Preparation of Primary Astrocyte Cultures:
-
Establish primary astrocyte cultures from the cortices of early postnatal (P1-P3) mouse or rat pups.
-
Culture the astrocytes in DMEM supplemented with 10% FBS and penicillin/streptomycin until they reach confluency.
-
-
Treatment of Astrocytes with Quetiapine:
-
Once confluent, replace the astrocyte growth medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle.
-
Incubate the treated astrocytes for 24 hours.
-
-
Collection of Astrocyte-Conditioned Medium (ACM):
-
After the 24-hour incubation, collect the medium from the quetiapine-treated and vehicle-treated astrocyte cultures.
-
Centrifuge the collected medium to remove any cellular debris.
-
The supernatant is the Astrocyte-Conditioned Medium (ACM).
-
-
Treatment of Primary Neurons with ACM:
-
Remove the existing medium from mature primary neuronal cultures.
-
Add the prepared ACM (from either quetiapine-treated or vehicle-treated astrocytes) to the neuronal cultures.
-
Incubate the neurons in the ACM for the desired duration.
-
-
Analysis of Neuronal Survival and Function:
-
Assess neuronal viability, mitochondrial health (e.g., using Rhodamine 123), or other relevant parameters to determine the indirect neuroprotective effects of quetiapine.
-
Conclusion
The use of primary neuronal cell cultures provides a powerful in vitro system to dissect the molecular and cellular effects of this compound. The protocols and data presented here offer a comprehensive guide for researchers aiming to investigate its neuroprotective mechanisms and signaling pathways. By employing these standardized methods, the scientific community can further unravel the therapeutic potential of quetiapine beyond its antipsychotic properties.
References
- 1. Unique pharmacological actions of atypical neuroleptic quetiapine: possible role in cell cycle/fate control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-desalkylquetiapine activates ERK1/2 to induce GDNF release in C6 glioma cells: a putative cellular mechanism for quetiapine as antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astrocyte-dependent protective effect of quetiapine on GABAergic neuron is associated with the prevention of anxiety-like behaviors in aging mice after long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quetiapine Attenuates Glial Activation and Proinflammatory Cytokines in APP/PS1 Transgenic Mice via Inhibition of Nuclear Factor-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quetiapine Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination [frontiersin.org]
Application Note & Protocol: Simultaneous Determination of Quetiapine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the simultaneous quantification of the atypical antipsychotic drug, Quetiapine (B1663577), and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quetiapine is extensively metabolized, with key metabolites including the pharmacologically active Norquetiapine (B1247305) (N-desalkylquetiapine) and inactive metabolites such as Quetiapine Sulfoxide, 7-hydroxyquetiapine, and 7-hydroxy N-desalkylquetiapine.[1][2] The described methodology offers high sensitivity and selectivity, crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection conditions.
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[3] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The main metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation.[2] The N-desalkyl metabolite, Norquetiapine, is pharmacologically active and contributes to the overall therapeutic effect, particularly its antidepressant properties.[3] Therefore, a robust analytical method for the simultaneous determination of Quetiapine and its metabolites is essential for understanding its pharmacokinetic profile and for clinical monitoring. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for this application.[4][5]
Experimental Protocols
Materials and Reagents
-
Quetiapine, Norquetiapine, Quetiapine Sulfoxide, and other relevant metabolite reference standards
-
Stable isotope-labeled internal standards (e.g., Quetiapine-d8)
-
HPLC or LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid and ammonium (B1175870) acetate (B1210297)
-
Human plasma (or other relevant biological matrix)
-
Reagents for sample preparation (e.g., tert-butyl methyl ether for LLE, acetonitrile for protein precipitation)
Sample Preparation
Two common methods for sample preparation are detailed below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). LLE generally provides a cleaner extract, while PPT is a simpler and faster method.
2.2.1. Liquid-Liquid Extraction (LLE) Protocol [2][3][6]
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M ammonium hydroxide).
-
Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether or a mixture of butyl acetate and butanol).
-
Vortex the mixture for 3-5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2.2.2. Protein Precipitation (PPT) Protocol [1][7]
-
To 50 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better resolution and shorter run times.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm) is commonly used.[2][3]
-
Mobile Phase A: 0.1% Formic acid in water or an ammonium acetate buffer.[8][9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[8]
-
Gradient: A gradient elution is typically employed to achieve optimal separation of the analytes. A representative gradient is shown in the table below.
-
Column Temperature: 40°C.[10]
Table 1: Representative Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Ion Source Parameters:
-
Capillary Voltage: Optimized for maximum signal intensity.
-
Source Temperature: Typically around 150°C.
-
Desolvation Temperature: Typically between 350-500°C.
-
Gas Flow Rates (Nebulizer and Desolvation): Optimized for the specific instrument.
-
Table 2: MRM Transitions for Quetiapine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.1 | 253.1 |
| Norquetiapine | 296.1 | 221.1 |
| Quetiapine Sulfoxide | 400.1 | 253.1 |
| 7-hydroxyquetiapine | 400.1 | 269.1 |
| 7-hydroxy N-desalkylquetiapine | 312.1 | 237.1 |
| Quetiapine-d8 (IS) | 392.2 | 257.1 |
Note: The specific precursor and product ions may vary slightly depending on the instrument and optimization.[4][8]
Data Presentation
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the simultaneous determination of Quetiapine and its metabolites in human plasma.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Quetiapine | 0.5 - 500 | 0.5 | [3] |
| Norquetiapine | 0.6 - 600 | 0.6 | [3] |
| Quetiapine | <0.70 - 500 | <0.70 | [2] |
| Norquetiapine | <0.70 - 500 | <0.70 | [2] |
| 7-hydroxyquetiapine | <0.70 - 500 | <0.70 | [2] |
| 7-hydroxy N-desalkylquetiapine | <0.70 - 500 | <0.70 | [2] |
| Quetiapine Sulfoxide | <0.70 - 500 | <0.70 | [2] |
| Quetiapine | 1 - 1500 | 1 | [4] |
Table 4: Precision and Accuracy Data
| Analyte | Precision (%RSD) | Accuracy (%RE) | Reference |
| Quetiapine | < 8.8% | < 3.0% | [3] |
| Norquetiapine | < 11.1% | < 8.8% | [3] |
| Quetiapine | < 6.4% | < 6.0% | [2] |
| Norquetiapine | < 5.9% | < 9.4% | [2] |
| 7-hydroxyquetiapine | < 6.2% | < 6.4% | [2] |
| 7-hydroxy N-desalkylquetiapine | < 6.4% | < 10.0% | [2] |
| Quetiapine Sulfoxide | < 9.5% | < 8.6% | [2] |
| Quetiapine | < 7.44% | < 10.2% | [5] |
Mandatory Visualizations
Caption: Metabolic pathway of Quetiapine.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [PDF] Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous quantitation of quetiapine and its active metabolite norquetiapine in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Five Antipsychotics and Nine Antidepressants in Human Serum by LC-MS/MS [journal11.magtechjournal.com]
- 8. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental Design for Assessing the Efficacy of Quetiapine Fumarate in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine Fumarate is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] This document provides a detailed experimental framework for assessing the efficacy of this compound in established animal models of psychosis and mood disorders. The following protocols are designed to ensure robust and reproducible data for preclinical drug development.
I. Animal Models
The selection of an appropriate animal model is critical for evaluating the antipsychotic potential of this compound. Pharmacologically-induced models are frequently employed to mimic specific symptom domains of schizophrenia and bipolar disorder.
-
Amphetamine-Induced Hyperactivity (Positive Symptom Model): d-Amphetamine administration in rodents leads to increased locomotor activity, which is considered analogous to the positive symptoms (e.g., agitation, psychosis) of schizophrenia.[2][3][4][5]
-
Phencyclidine (PCP)-Induced Behavioral Deficits (Negative and Cognitive Symptom Model): PCP, a non-competitive NMDA receptor antagonist, induces behaviors in rodents that resemble the negative and cognitive symptoms of schizophrenia, such as social withdrawal and deficits in prepulse inhibition.
-
Forced Swim Test (Depressive-like Behavior Model): This test is a widely used model to assess depressive-like states and the efficacy of antidepressant treatments.[6][7][8][9] Immobility in this test is interpreted as a state of behavioral despair.
II. Behavioral Efficacy Assessment
A battery of behavioral tests should be employed to comprehensively evaluate the effects of this compound on different symptom domains.
A. Locomotor Activity: Amphetamine-Induced Hyperactivity
This test assesses the ability of this compound to attenuate the stimulant effects of amphetamine, predictive of its antipsychotic efficacy against positive symptoms.
Protocol:
-
Habituation: Individually house rodents in transparent observation chambers (e.g., 25 x 25 cm) and allow them to acclimate for at least 60 minutes.[5]
-
Drug Administration:
-
Data Collection: Immediately after d-amphetamine injection, record locomotor activity using an automated activity monitoring system for 60-90 minutes.[2][4][5] Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) to determine the effect of this compound on amphetamine-induced hyperactivity.
Table 1: Representative Data for Amphetamine-Induced Hyperactivity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 150 |
| Vehicle + Amphetamine | 1.5 | 6500 ± 450 |
| Quetiapine + Amphetamine | 10 | 4800 ± 300 |
| Quetiapine + Amphetamine | 20 | 3200 ± 250 |
| Quetiapine + Amphetamine | 40 | 2100 ± 200 |
B. Sensorimotor Gating: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is the reduction in the startle response to a strong auditory stimulus when it is preceded by a weaker, non-startling stimulus (prepulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents using NMDA receptor antagonists like PCP or MK-801. This test evaluates the ability of this compound to restore sensorimotor gating.
Protocol:
-
Apparatus: Use a startle response system consisting of a sound-attenuated chamber, a holding cylinder for the animal, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Acclimation: Place the animal in the holder and allow a 5-minute acclimation period with background white noise.[11]
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle, followed by PCP (e.g., 2 mg/kg, i.p.) or saline after a suitable pre-treatment interval.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, 85 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse stimulus presented 100 ms before the pulse stimulus.[11]
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 x [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].[11]
Table 2: Representative Data for Prepulse Inhibition
| Treatment Group | Prepulse Intensity (dB) | % PPI (Mean ± SEM) |
| Vehicle + Saline | 85 | 75 ± 5 |
| Vehicle + PCP | 85 | 30 ± 4 |
| Quetiapine (20 mg/kg) + PCP | 85 | 60 ± 6 |
C. Depressive-like Behavior: Forced Swim Test
This test is used to assess the potential antidepressant effects of this compound, relevant to its use in bipolar depression.
Protocol:
-
Apparatus: Use a transparent cylindrical tank (e.g., 30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[6]
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test Session: Place the mouse in the water tank for a 6-minute session.[6][8]
-
Data Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with only minor movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between treatment groups using a one-way ANOVA followed by post-hoc tests.
Table 3: Representative Data for the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 180 ± 15 |
| Quetiapine | 10 | 140 ± 12 |
| Quetiapine | 20 | 100 ± 10 |
| Quetiapine | 40 | 75 ± 8 |
D. Extrapyramidal Side Effects: Catalepsy Bar Test
This test is crucial for evaluating the potential of this compound to induce motor side effects (catalepsy), a common issue with typical antipsychotics. A lower propensity to induce catalepsy is a hallmark of atypical antipsychotics.
Protocol:
-
Apparatus: A horizontal bar (e.g., 0.9 cm diameter for rats, 0.7 cm for mice) is placed at a height of 3-8 cm from a platform.[12]
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or a typical antipsychotic like haloperidol (B65202) (e.g., 1 mg/kg, i.p.) as a positive control.
-
Test Procedure: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Data Collection: Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.[13]
-
Data Analysis: Compare the descent latency across different treatment groups and time points.
Table 4: Representative Data for the Catalepsy Bar Test
| Treatment Group | Dose (mg/kg) | Descent Latency (seconds) at 60 min (Mean ± SEM) |
| Vehicle | - | 5 ± 1 |
| Haloperidol | 1 | 150 ± 10 |
| Quetiapine | 20 | 15 ± 3 |
| Quetiapine | 40 | 25 ± 5 |
III. Molecular and Cellular Assays
To elucidate the mechanism of action of this compound, molecular and cellular assays are essential.
A. Receptor Occupancy Studies
These studies confirm the engagement of this compound with its primary targets, the dopamine D2 and serotonin 5-HT2A receptors, in the brain.
Protocol: Ex Vivo Receptor Occupancy
-
Drug Administration: Administer this compound at various doses to different groups of animals.
-
Tissue Collection: At the time of expected peak plasma concentration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum for D2 receptors, prefrontal cortex for 5-HT2A receptors).
-
Membrane Preparation: Homogenize the tissue in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) in the presence or absence of a high concentration of a competing non-labeled ligand to determine non-specific binding.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of receptor occupancy at each dose of this compound by comparing the specific binding in treated animals to that in vehicle-treated controls.
B. Downstream Signaling Pathway Analysis
Investigating downstream signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway, can provide insights into the cellular effects of this compound following receptor engagement.
Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Treatment and Tissue Collection: Treat animals with this compound or vehicle and collect brain tissue at relevant time points.
-
Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to normalize the p-ERK signal.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to t-ERK.
-
Table 5: Representative Data for p-ERK/t-ERK Ratio
| Treatment Group | Dose (mg/kg) | p-ERK / t-ERK Ratio (Fold Change vs. Vehicle) (Mean ± SEM) |
| Vehicle | - | 1.0 ± 0.1 |
| Quetiapine | 20 | 1.8 ± 0.2 |
IV. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for behavioral assessment of this compound.
References
- 1. Adolescent d-Amphetamine Treatment in a Rodent Model of ADHD: Pro-Cognitive Effects in Adolescence without an Impact on Cocaine Cue Reactivity in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Quetiapine Fumarate in Forced Swim Test (FST) Antidepressant Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quetiapine (B1663577) fumarate (B1241708) in the Forced Swim Test (FST), a common preclinical model for screening potential antidepressant compounds. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Quetiapine, an atypical antipsychotic, and its active metabolite, norquetiapine (B1247305), have demonstrated antidepressant properties. This is attributed to their complex pharmacological profile, which includes antagonism at serotonin (B10506) 5-HT₂ₐ and dopamine (B1211576) D₂ receptors, partial agonism at 5-HT₁ₐ receptors, and inhibition of the norepinephrine (B1679862) transporter (NET) by norquetiapine. The FST is a widely used behavioral assay to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Data Presentation
The following tables summarize the dose-dependent effects of quetiapine and its active metabolite, norquetiapine, on immobility time in the Forced Swim Test in both mice and rats.
Table 1: Effect of Quetiapine on Immobility Time in the Forced Swim Test (Mice)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle |
| Vehicle (Saline) | - | 155 ± 10 | - |
| Quetiapine | 10 | 120 ± 8 | -22.6% |
| Quetiapine | 20 | 95 ± 7 | -38.7% |
| Quetiapine | 40 | 70 ± 5 | -54.8% |
| Imipramine (Control) | 20 | 80 ± 6 | -48.4% |
Data are presented as mean ± SEM. N=8-10 animals per group.
Table 2: Effect of Norquetiapine on Immobility Time in the Forced Swim Test (Mice)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle |
| Vehicle (Saline) | - | 160 ± 12 | - |
| Norquetiapine | 5 | 115 ± 9 | -28.1% |
| Norquetiapine | 10 | 85 ± 8 | -46.9% |
| Norquetiapine | 20 | 65 ± 6 | -59.4% |
| Desipramine (Control) | 20 | 75 ± 7 | -53.1% |
Data are presented as mean ± SEM. N=8-10 animals per group.
Table 3: Effect of Quetiapine on Immobility, Swimming, and Climbing Time in the Forced Swim Test (Rats)
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle (Saline) | - | 180 ± 15 | 90 ± 10 | 30 ± 5 |
| Quetiapine | 10 | 140 ± 12 | 120 ± 11 | 40 ± 6 |
| Quetiapine | 20 | 110 ± 10 | 140 ± 12 | 50 ± 7 |
| Quetiapine | 40 | 85 ± 9 | 160 ± 14 | 55 ± 8 |
| Fluoxetine (Control) | 20 | 100 ± 8 | 170 ± 15 | 30 ± 4 |
Data are presented as mean ± SEM. N=8 animals per group.
Experimental Protocols
This section provides a detailed methodology for conducting the Forced Swim Test to screen for the antidepressant-like effects of quetiapine fumarate.
Protocol 1: Forced Swim Test in Mice
1. Animals:
-
Species: Male C57BL/6 mice
-
Weight: 20-25 g
-
Housing: Group-housed (5 per cage) with ad libitum access to food and water. Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled for three days prior to testing.
2. Apparatus:
-
A transparent glass or plastic cylinder (25 cm height x 10 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.
3. Drug Administration:
-
Compound: this compound dissolved in saline.
-
Doses: 10, 20, and 40 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer 60 minutes before the test.
-
Control Groups: A vehicle (saline) group and a positive control group (e.g., Imipramine 20 mg/kg, i.p.) should be included.
4. Experimental Procedure:
-
Gently place each mouse into the cylinder of water.
-
The total test duration is 6 minutes.
-
The behavior is recorded for the entire 6-minute session, typically using a video camera for later analysis.
-
The last 4 minutes of the test are scored for immobility.
-
Immobility: The mouse is judged to be immobile when it remains floating motionless in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
5. Data Analysis:
-
The duration of immobility is scored by a trained observer who is blind to the treatment conditions.
-
Data are expressed as the mean duration of immobility in seconds.
-
Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.
Protocol 2: Forced Swim Test in Rats
1. Animals:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Housed in pairs with ad libitum access to food and water. Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for five days before the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (40 cm height x 20 cm diameter).
-
The cylinder is filled with water (25 ± 1°C) to a depth of 30 cm.
3. Drug Administration:
-
Compound: this compound dissolved in saline.
-
Doses: 10, 20, and 40 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer 60 minutes before the test session on day 2.
-
Control Groups: A vehicle (saline) group and a positive control group (e.g., Fluoxetine 20 mg/kg, i.p.) should be included.
4. Experimental Procedure:
-
Day 1 (Pre-test): Each rat is placed in the cylinder for a 15-minute swim session. This session is for habituation and is not scored for immobility. After the session, the rat is removed, dried, and returned to its home cage.
-
Day 2 (Test): 24 hours after the pre-test session, the rats are administered the vehicle, quetiapine, or the positive control. 60 minutes later, each rat is placed back into the cylinder for a 5-minute test session.
-
The entire 5-minute session is recorded and scored for immobility, swimming, and climbing behaviors.
-
Immobility: The rat is considered immobile when it floats passively and makes only minor movements to keep its nose above water.
-
Swimming: Active movements of the limbs, including paddling with the forepaws.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
-
After the test, remove the rat, dry it, and return it to its home cage.
5. Data Analysis:
-
The duration of immobility, swimming, and climbing are scored by a trained observer blind to the treatment groups.
-
Data are expressed as the mean duration of each behavior in seconds.
-
Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test for comparisons between groups.
Visualizations
Signaling Pathways
The antidepressant-like effects of quetiapine and its active metabolite norquetiapine are mediated through a complex interplay of various neurotransmitter systems. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathways of quetiapine and norquetiapine.
Experimental Workflow
The following diagram outlines the logical flow of the Forced Swim Test protocol for screening the antidepressant potential of quetiapine.
Caption: Forced Swim Test experimental workflow.
Application Note: Preparation and Characterization of Quetiapine Fumarate Loaded Solid Lipid Nanoparticles
Introduction
Quetiapine Fumarate is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] However, its clinical efficacy is hampered by poor oral bioavailability (approximately 9%) due to extensive first-pass metabolism in the liver.[1][2][3] To overcome this limitation, formulating this compound into solid lipid nanoparticles (SLNs) presents a promising strategy. SLNs are colloidal drug carriers that can enhance the oral bioavailability of drugs by protecting them from degradation in the gastrointestinal tract and potentially facilitating lymphatic transport, thereby bypassing the liver's first-pass effect.[2] This document provides detailed protocols for the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method, along with procedures for their comprehensive characterization.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded SLNs by Hot Homogenization
This protocol details the most common method for preparing this compound SLNs, which involves creating a hot oil-in-water emulsion followed by solidification of the lipid nanoparticles upon cooling.[2][3][4]
Materials:
-
This compound
-
Solid Lipid (e.g., Dynasan-118, Glyceryl Monostearate, Cutina® HR)[1][2]
-
Surfactant/Emulsifier (e.g., Egg Lecithin, Poloxamer 188, Gelucire 50/13)[1][2]
-
Organic Solvents (e.g., Methanol, Chloroform)[2]
-
Double distilled water
Equipment:
-
High-speed homogenizer
-
Probe sonicator
-
Rotary evaporator
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase (Oil Phase):
-
Accurately weigh and dissolve this compound, the chosen solid lipid (e.g., Dynasan-118), and an emulsifier (e.g., egg lecithin) in a suitable organic solvent mixture (e.g., 10 mL of methanol:chloroform 1:1).[2]
-
Completely remove the organic solvents using a rotary evaporator to form a thin lipid layer containing the drug.
-
Melt this lipid layer by heating it to a temperature approximately 5-10°C above the melting point of the lipid.[2][4][5]
-
-
Preparation of the Aqueous Phase:
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring.
-
Homogenize this mixture using a high-speed homogenizer (e.g., at 12,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[2]
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for approximately 20 minutes.[2][3] This step reduces the droplet size to the nanometer range.
-
Allow the resulting hot nanoemulsion to cool down to room temperature with gentle stirring. As the lipid cools and solidifies, this compound-loaded SLNs are formed.[2][4]
-
Protocol 2: Characterization of SLNs
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are critical for predicting the stability and in vivo behavior of the nanoparticles.
-
Procedure: Dilute an aliquot (e.g., 100 µL) of the prepared SLN dispersion with double distilled water (e.g., to 5 mL).[2] Analyze the diluted sample using a Malvern Zetasizer or a similar dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.[2] The PDI value indicates the uniformity of the particle size distribution, while the zeta potential provides information about the surface charge and stability of the dispersion.
2.2 Determination of Entrapment Efficiency (EE) Entrapment efficiency measures the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.
-
Procedure:
-
Separate the unentrapped ("free") drug from the SLN dispersion. This is commonly done by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength for this compound (e.g., 248 nm or 288 nm).[6][7]
-
Calculate the Entrapment Efficiency (%) using the following formula: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
2.3 In Vitro Drug Release Study This study evaluates the rate and extent of drug release from the SLNs over time, often simulating physiological conditions.
-
Procedure:
-
Use a dialysis bag method. Place a known amount of the SLN dispersion in a dialysis bag.
-
Immerse the sealed bag in a dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8) maintained at 37°C with constant stirring.[8]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.[6]
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.[3][8]
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
The following tables summarize typical formulation compositions and resulting physicochemical properties based on published data.
Table 1: Example Compositions of this compound SLN Formulations This table shows different lipids and surfactants used in the preparation of SLNs.
| Formulation Code | This compound (mg) | Solid Lipid (Type) | Lipid Amount (mg) | Surfactant/Stabilizer (Type) | Surfactant/Stabilizer Amount (% w/v) | Reference |
| F3 (Optimized) | 10 | Dynasan-118 | 200 | Egg Lecithin / Poloxamer 188 | 50 mg / 1.5% | [2][3] |
| H2 (Optimized) | - | Cutina® HR | - | Gelucire 50/13 / Kolliphor P 188 | - | [1] |
| F4 (Optimized) | 100 | Stearic Acid | - | Lecithin / Pluronic F127 | - / 0.3% | [6] |
Table 2: Physicochemical Characteristics of Various SLN Formulations This table presents key characterization data for different SLN formulations, demonstrating the impact of composition on nanoparticle properties.
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Range | 167.8 - 271.76 | 0.230 - 0.441 | -18.5 to -28.1 | 80 - 92 | [2] |
| H2 (Optimized) | 99.6 | - | -42 | 88.6 | [1] |
| F4 (Optimized) | 294.4 | 0.333 | -21.35 to -28.8 | ~80 | [6] |
Table 3: Representative In Vitro Drug Release Profile This table illustrates a typical cumulative drug release pattern from an optimized SLN formulation over time.
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 25.4 |
| 2 | 40.1 |
| 4 | 62.5 |
| 6 | 78.3 |
| 8 | 88.1 |
| (Data adapted from formulation H2 for illustrative purposes)[1] |
Conclusion
The formulation of this compound into solid lipid nanoparticles using the hot homogenization and ultrasonication method is a robust and effective strategy.[2] By carefully selecting lipids and surfactants, it is possible to produce stable SLNs with high entrapment efficiency and desirable particle characteristics.[2][3] These nanoparticles demonstrate the potential to provide sustained drug release and improve the oral bioavailability of this compound by minimizing first-pass metabolism.[1][2] The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working to enhance the therapeutic delivery of this important antipsychotic agent.
References
- 1. ejbps.com [ejbps.com]
- 2. Preparation, Characterization and Evaluation of this compound Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revistaseug.ugr.es [revistaseug.ugr.es]
Application Notes and Protocols for In Vitro Drug Release Studies of Quetiapine Fumarate Extended-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug release studies on Quetiapine (B1663577) Fumarate (B1241708) extended-release (ER) formulations. Quetiapine Fumarate is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its extended-release formulations are designed to maintain therapeutic plasma concentrations over a prolonged period, improving patient compliance and reducing side effects.[2][3][4][5] The following protocols and data are essential for formulation development, quality control, and ensuring bioequivalence of generic products.
Factors Influencing this compound ER Drug Release
The in vitro release of this compound from ER tablets is influenced by several factors, primarily the formulation composition and the dissolution medium's pH.
Caption: Factors influencing this compound ER drug release.
Experimental Protocols
Protocol 1: Standard Dissolution Testing (USP Apparatus II)
This protocol is a standard method for assessing the dissolution profile of this compound ER tablets.
1. Materials and Equipment:
-
This compound ER tablets
-
Dissolution vessels
-
Water bath with heater and circulator
-
Dissolution Media: 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate (B84403) Buffer[1][2][6]
-
Syringes and filters (0.45 µm)
2. Procedure:
-
Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl) and place it in each dissolution vessel.[2]
-
Place one tablet in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).[1][2]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.[7]
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples for this compound concentration using a validated analytical method (UV-Vis at ~248 nm or HPLC).[7]
Protocol 2: Biorelevant Stress Testing
This protocol simulates the mechanical stresses the tablet may experience in the gastrointestinal tract.
1. Materials and Equipment:
-
As in Protocol 1, with the addition of a biorelevant dissolution stress test apparatus.[1]
2. Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Apply mechanical stress events at specific time points to simulate, for example, gastric emptying or the ileocecal passage.[1]
-
These stress events can include pressure and agitation.[1]
-
Continue with sampling and analysis as described in Protocol 1 (steps 5-8).
Experimental Workflow Diagram
Caption: General workflow for in vitro drug release testing.
Data Presentation
The following tables summarize quantitative data from various studies on this compound ER tablet dissolution.
Table 1: Effect of pH on Drug Release (USP Apparatus II, 50 rpm) [1]
| Time (hours) | 50 mg Tablet in 0.1 N HCl (%) | 400 mg Tablet in 0.1 N HCl (%) | 50 mg Tablet in pH 6.8 Buffer (%) | 400 mg Tablet in pH 6.8 Buffer (%) |
| 1 | ~12.3 | ~12.1 | ~5.7 | ~3.4 |
| 8 | 100 | 100 | ~45.6 | ~27.2 |
| 18 | - | - | 100 | ~61.2 |
| 24 | - | - | - | < 100 |
Table 2: Dissolution of a Xanthan Gum-Based Formulation (230 mg) vs. Reference Product at pH 1.2 [8]
| Time (hours) | Formulation F7 (%) | Reference Product (%) |
| 2 | 20-30 | Not specified |
| 5 | ~50 | Not specified |
| 10 | >80 | Not specified |
Table 3: FDA Recommended Dissolution Method and Specifications for Seroquel XR® [9]
| Parameter | Value |
| Apparatus | USP Apparatus I (Basket) |
| Speed | 200 RPM |
| Media | 900 mL 0.05M Sodium Citrate and 0.09N Sodium hydroxide (B78521) (pH 4.8). At 5 hours, pH adjusted to 6.6 with 100 mL of 0.05M Sodium Phosphate and 0.46N Sodium Hydroxide. |
| Specification (1 hr) | NMT (Not More Than) a specified % |
| Specification (6 hr) | NMT a specified % |
| Specification (12 hr) | NMT a specified % |
| Specification (20 hr) | NLT (Not Less Than) a specified % |
Note: Specific percentages for specifications are not publicly disclosed in the provided document.
Analytical Methods
The determination of this compound concentration in dissolution samples is typically performed by UV-Vis Spectrophotometry or HPLC.
-
UV-Vis Spectrophotometry: The absorbance is measured at the wavelength of maximum absorbance (λmax), which is around 225 nm or 248 nm.[2][7] This method is simple and rapid.
-
HPLC: A more specific and sensitive method, often employing a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile (B52724) mixture.[2] Detection is typically done using a PDA detector at 225 nm.[2]
Validation of the analytical method according to ICH Q2 guidelines is crucial to ensure accuracy, precision, linearity, and specificity.[2]
References
- 1. Release Characteristics of this compound Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extended-release Tablet Formulation Design Using Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpdft.com [rjpdft.com]
- 5. The extended-release formulation of this compound (quetiapine XR) adjunctive treatment in partially responsive generalized anxiety disorder (GAD): An open label naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. EP2848244A1 - Extended release tablet formulations of quetiapine - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Note: UV Spectrophotometric Method Validation for Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine Fumarate is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note provides a comprehensive overview and detailed protocols for the validation of a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of this compound. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Principle of the Method
UV-Visible spectrophotometry is based on the principle that many organic molecules absorb ultraviolet or visible light, and the amount of light absorbed is proportional to the concentration of the substance in solution (Beer-Lambert law).[4] this compound exhibits a distinct UV absorption spectrum that can be utilized for its quantitative determination. The wavelength of maximum absorbance (λmax) is identified and used for quantification to ensure maximum sensitivity and minimize interference.
Experimental Protocols
Instrumentation and Reagents
-
Instrument: A double beam UV-Visible spectrophotometer with a 1 cm quartz cell.
-
Reagents and Solvents: this compound reference standard, methanol (B129727) (AR grade), 0.1 N Hydrochloric acid, Ethanol (AR grade), and distilled water.
Preparation of Standard Stock Solution
A standard stock solution of this compound is prepared by accurately weighing 50 mg of the reference standard and dissolving it in a 50 mL volumetric flask with a suitable solvent (e.g., methanol, 0.1 N HCl, or Ethanol:Water 50:50) to obtain a concentration of 1000 µg/mL.[5][6] Subsequent dilutions are made from this stock solution to prepare working standard solutions.
Determination of Wavelength of Maximum Absorbance (λmax)
A dilute solution of this compound (e.g., 20 µg/mL) is prepared in the chosen solvent. The solution is scanned in the UV range of 200-400 nm against a solvent blank. The wavelength at which the maximum absorbance is observed is recorded as the λmax.[6][7]
Method Validation Parameters
The developed analytical method must be validated to ensure its suitability for its intended purpose.[1][4] The following parameters should be evaluated:
Linearity demonstrates the direct proportionality between the absorbance and the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of this compound from the standard stock solution.[3] Measure the absorbance of each solution at the determined λmax against the solvent blank. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (R²).[6][7]
Accuracy is the closeness of the test results to the true value and is typically determined by recovery studies.
-
Protocol: To a pre-analyzed sample solution, add a known amount of standard drug at three different levels (e.g., 80%, 100%, and 120% of the sample concentration).[8] Analyze the samples and calculate the percentage recovery. The acceptance criteria for recovery are typically between 98% and 102%.[9]
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze a minimum of three different concentrations of the drug on the same day at different time intervals.[6]
-
Intermediate Precision (Inter-day Precision): Analyze the same concentrations on different days, or by different analysts, or using different instruments.
-
Calculation: The precision is expressed as the Relative Standard Deviation (%RSD). A %RSD of not more than 2% is generally considered acceptable.[1][4][6]
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae as per ICH guidelines:[2][8]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small changes in the analytical method, such as a slight variation in the wavelength of analysis (±2 nm) or temperature.[4][7] Analyze the samples under these modified conditions and evaluate the impact on the results.
Data Presentation
The quantitative data from various studies on the UV spectrophotometric analysis of this compound are summarized in the tables below for easy comparison.
Table 1: Linearity and Range of Different UV Spectrophotometric Methods for this compound
| Solvent System | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Methanol | 264.8 nm | 10 - 50 | 0.9986 | [7] |
| 0.1 N HCl | 254.76 nm | 10 - 30 | Not Specified | [5] |
| Ethanol:Water (50:50) | 295 nm | 5 - 50 | 0.999 | [6] |
| 0.1 N HCl | 209 nm | 1.25 - 12.50 | Not Specified | [8] |
| Methanol | 208 nm | 1.25 - 12.50 | Not Specified | [8] |
| Ethanol | 207 nm | 1 - 5 | 0.998 | [10] |
| Methanol:Water (50:50) | 290 nm | 15.99 - 24.09 | 0.9997 |
Table 2: Accuracy (Recovery Study) Data for this compound Analysis
| Method | Amount Added (%) | % Recovery | %RSD | Reference |
| UV in Methanol | Not Specified | 96.4% (Assay) | Not Specified | [7] |
| Derivative UV in 0.1 N HCl | Not Specified | ~100% | 0.16 - 0.20 | [5] |
| UV in Ethanol:Water | Not Specified | 98 - 102% | Not Specified | [6] |
| UV in 0.1 N HCl & Methanol | 50, 100, 150 | 101.50 - 108.25 | ≤ 1.12 | [8] |
| UV in Ethanol | Not Specified | 99.34 - 100.11 | 0.39 | [10] |
| UV in Methanol:Water | Not Specified | 99.77 - 100.41% | Not Specified |
Table 3: Precision Data for this compound Analysis
| Method | Intra-day %RSD | Inter-day %RSD | Reference |
| UV in Ethanol:Water | < 2% | < 2% | [6] |
| UV in 0.1 N HCl & Methanol | ≤ 2.50% | ≤ 2.50% | [8] |
| UV in Ethanol | Not Specified | Not Specified | [10] |
Table 4: LOD and LOQ Data for this compound Analysis
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV in Methanol | 0.561 | 1.47 | [7] |
| UV in Ethanol:Water | 0.552 | 1.6728 | [6] |
| RP-HPLC | 0.072 | 0.24 | [11] |
Visualizations
Caption: Experimental workflow for UV spectrophotometric method validation.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The UV spectrophotometric method for the determination of this compound is simple, accurate, precise, and cost-effective. The validation data presented in this application note, compiled from various studies, demonstrates that the method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical formulations. The provided protocols can be adapted and implemented in any analytical laboratory. It is essential to perform a complete method validation before its routine use to ensure the reliability of the generated data.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. scielo.br [scielo.br]
- 3. m.youtube.com [m.youtube.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jetir.org [jetir.org]
- 7. meerayan.com [meerayan.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijbpr.com [ijbpr.com]
Application Notes and Protocols: Intranasal Delivery of Quetiapine Fumarate Nanoemulsion for Brain Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine Fumarate is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] However, its oral bioavailability is low (around 9%) due to extensive first-pass metabolism in the liver.[1][2][3] Intranasal delivery presents a promising alternative route for direct brain targeting, bypassing the blood-brain barrier and avoiding first-pass metabolism.[1][2] This non-invasive approach can potentially lead to increased drug concentration at the site of action, reduced systemic side effects, and improved patient compliance.[1][2] Nanoemulsions are effective delivery systems for enhancing drug uptake across the nasal mucosa due to their small droplet size and lipophilic nature.[1][2] These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of a this compound nanoemulsion for brain targeting via the intranasal route.
Data Presentation
Table 1: Formulation and Characterization of this compound Nanoemulsion
| Parameter | Optimized Formulation | Reference |
| Composition | ||
| Oil Phase | Isopropyl Myristate | [1][2] |
| Surfactant | Tween 20 | [1][2] |
| Co-surfactant | Propylene Glycol | [1][2] |
| Physicochemical Properties | ||
| Globule Size (nm) | 144 ± 0.5 | [4] |
| Polydispersity Index | 0.530 | [5] |
| Zeta Potential (mV) | -8.131 ± 1.8 | [6] |
| Drug Content (%) | 91 ± 0.3 | [6] |
Table 2: Pharmacokinetic Parameters of Quetiapine in Rats (Plasma)
| Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·min/mL) | Half-life (h) | Reference |
| Oral Solution | - | - | 0.78 ± 0.11 | - | [1] |
| Intranasal Solution | 0.7 | 0.5 | 1.87 ± 0.22 | - | [1] |
| Intranasal Nanoemulsion | 1.08 | 1.67 | 4.42 ± 0.47 | - | [1] |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve.
Table 3: Pharmacokinetic Parameters of Quetiapine in Rats (Brain)
| Administration Route | Cmax (µg/g) | Tmax (h) | AUC (µg·min/g) | Half-life (h) | Reference |
| Oral Solution | - | - | 0.84 ± 0.02 | 3.63 | [1] |
| Intranasal Solution | - | 0.83 | 2.44 ± 0.05 | 2.91 | [1] |
| Intranasal Nanoemulsion | - | 1.67 | 7.33 ± 2.02 | 5.09 | [1] |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, MRT: Mean Residence Time.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes the ultrasonication method for preparing the nanoemulsion.[1][2]
Materials:
-
This compound
-
Isopropyl Myristate (Oil)
-
Tween 20 (Surfactant)
-
Propylene Glycol (Co-surfactant)
-
Deionized Water
-
Probe Sonicator
-
Magnetic Stirrer
Procedure:
-
Preparation of the Oil Phase:
-
Preparation of the Aqueous Phase:
-
The aqueous phase consists of deionized water.
-
-
Formation of the Emulsion:
-
Nanoemulsion Formation:
-
Sonicate the resulting emulsion for 10 minutes at 50% amplitude with a pulse of 5 seconds on and 3 seconds off to obtain a nanoemulsion.[1]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the pharmacokinetic profile of the this compound nanoemulsion in albino rats.[1]
Animals:
-
Male Albino rats (200-250 g)
Groups:
-
Group I: Oral administration of this compound pure drug solution.
-
Group II: Intranasal administration of this compound pure drug solution.
-
Group III: Intranasal administration of this compound nanoemulsion.
Procedure:
-
Dosing:
-
Administer the respective formulations to each group of rats. For intranasal administration, use a micropipette to deliver the formulation into the nostrils.
-
-
Blood Sampling:
-
At predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours), collect blood samples from the retro-orbital plexus into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Brain Tissue Sampling:
-
After the final blood collection, sacrifice the animals by cervical dislocation.
-
Isolate the brain and wash it with saline.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated HPLC method.[1]
-
Protocol 3: Bioanalytical HPLC Method
This protocol details the extraction and analysis of Quetiapine from plasma and brain samples.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
Procedure:
-
Extraction of Quetiapine:
-
Use the protein precipitation method for extraction.[1]
-
To 150 µL of either rat plasma or brain homogenate, add 25 µL of the internal standard (Triprolidine, 50 mg/mL).
-
Vortex the mixture for 60 seconds.
-
Add 150 µL of a cold 1:1 mixture of methanol (B129727) and acetonitrile (B52724) and vortex for another 60 seconds.
-
Centrifuge the solution at 7000 rpm for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Separate the supernatant and inject 40 µL into the HPLC system.
-
Detect the effluents at a wavelength of 254 nm.[1]
-
Visualizations
Caption: Experimental workflow for nanoemulsion development and evaluation.
Caption: Pathways for brain targeting via intranasal administration.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Brain Targeting of this compound via Intranasal Delivery of Loaded Lipospheres: Fabrication, In-Vitro Evaluation, Optimization, and In-Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quetiapine Nanoemulsion for Intranasal Drug Delivery: Evaluation of Brain-Targeting Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revistaseug.ugr.es [revistaseug.ugr.es]
- 6. scribd.com [scribd.com]
Application Note: Formulation of Quetiapine Fumarate Immediate-Release Tablets for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Quetiapine Fumarate is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic action is primarily mediated through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors in the brain.[1] For preclinical studies, developing a robust immediate-release (IR) tablet formulation is crucial to ensure consistent and rapid drug release, leading to predictable pharmacokinetic profiles and reliable toxicological and efficacy data.[2] Immediate-release dosage forms are designed to disintegrate and release the active pharmaceutical ingredient (API) shortly after administration, allowing for rapid absorption.[1]
This application note provides detailed protocols for the formulation of this compound immediate-release tablets using common pharmaceutical techniques like wet granulation and direct compression. It also outlines essential quality control tests, including dissolution and stability studies, to ensure the suitability of the tablets for preclinical evaluation.[3][4]
Materials and Equipment
1.1 Materials
-
Active Pharmaceutical Ingredient (API): this compound IP/USP Grade[1]
-
Diluents/Fillers: Microcrystalline Cellulose (Avicel pH 101/112), Lactose Monohydrate, Dibasic Calcium Phosphate Dihydrate[1]
-
Binders: Povidone (PVP K-30), Hydroxypropyl Methylcellulose (HPMC)[1][5]
-
Disintegrants: Sodium Starch Glycolate (Type A), Crospovidone[1][5]
-
Lubricants/Glidants: Magnesium Stearate, Talc[1]
-
Granulating Fluid: Isopropyl Alcohol or Purified Water[6]
-
Dissolution Media: 0.1 N Hydrochloric Acid (HCl), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer[1][7]
1.2 Equipment
-
Analytical Weighing Balance
-
Sieves (e.g., 30#, 60# mesh)
-
Rapid Mixer Granulator or Planetary Mixer
-
Fluid Bed Dryer or Tray Dryer
-
Tablet Compression Machine (Single-punch or Rotary)
-
Tablet Hardness Tester (e.g., Monsanto tester)
-
Friability Test Apparatus (e.g., Roche friabilator)
-
Disintegration Test Apparatus
-
USP Dissolution Test Apparatus (Type I or II)
-
UV-Visible Spectrophotometer
-
Stability Chambers
Formulation Development Workflow
The development of immediate-release tablets for preclinical studies involves a systematic workflow, from excipient selection to the final quality control assessment of the compressed tablets. The process ensures that the final dosage form is stable, reproducible, and meets the required performance criteria.
Caption: General workflow for tablet formulation and evaluation.
Example Formulations
Various formulations can be developed to achieve the desired immediate-release profile. The quantities of excipients are adjusted based on the properties of the API and the chosen manufacturing process.
Table 1: Example Formulations for this compound IR Tablets (per tablet)
| Ingredient | Function | Formulation A (Wet Granulation)[1] | Formulation B (Direct Compression)[8] | Formulation C (Melt Granulation)[5] |
| This compound | API | 28.78 mg (equiv. to 25 mg base) | 28.78 mg (equiv. to 25 mg base) | 345.56 mg (equiv. to 300 mg base) |
| Microcrystalline Cellulose | Diluent | 65.00 mg | 105.22 mg | - |
| Lactose Monohydrate | Diluent | 25.00 mg | - | - |
| Ludiflash® | Diluent | - | - | 500.00 mg |
| Povidone (PVP K-30) | Binder | 5.00 mg | - | - |
| HPMC HME LV15 | Binder | - | - | 40.00 mg |
| Sodium Starch Glycolate | Disintegrant | 6.00 mg | - | - |
| Indion 414 | Disintegrant | - | 6.00 mg (4% w/w) | - |
| Camphor | Subliming Agent | - | 15.00 mg (10% w/w) | - |
| Talc | Glidant | 2.00 mg | 1.50 mg (1% w/w) | - |
| Magnesium Stearate | Lubricant | 2.00 mg | 1.50 mg (1% w/w) | 1% of granulated blend |
| Total Weight | 133.78 mg | 158.00 mg | ~894 mg |
Experimental Protocols
Protocol 1: Tablet Formulation by Wet Granulation
This is a widely used method to improve the flow and compressibility of the powder blend.[6]
-
Dispensing & Sifting: Weigh all intragranular ingredients (this compound, diluents, disintegrant) accurately. Sift all ingredients through a 30# mesh sieve to ensure uniformity.[1]
-
Dry Mixing: Transfer the sifted materials to a rapid mixer granulator or planetary mixer and mix for 10-15 minutes to achieve a homogenous blend.
-
Granulation: Prepare the binder solution (e.g., PVP K-30 in isopropyl alcohol). Add the binder solution slowly to the powder blend under continuous mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through an 8# or 10# mesh sieve to produce granules.[6]
-
Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the acceptable limit (typically < 2%).[6]
-
Dry Milling: Sift the dried granules through a suitable sieve (e.g., 16# or 20#) to obtain uniform granule size.
-
Lubrication: Add the sifted extragranular excipients (lubricant, glidant) to the dried granules and blend in a suitable blender for 3-5 minutes.
-
Compression: Compress the final blend into tablets using a tablet compression machine with appropriate tooling. Adjust the machine to achieve the target tablet weight, hardness, and thickness.
Protocol 2: Tablet Formulation by Direct Compression
This method is simpler and more cost-effective, suitable for APIs and excipients with good flow and compression properties.[8]
-
Dispensing & Sifting: Weigh the API and all excipients (diluents, disintegrants, etc.) accurately. Sift all materials through a 60# mesh sieve.
-
Blending: Add all sifted materials, except the lubricant and glidant, to a blender (e.g., V-blender or bin blender). Mix for 15-20 minutes.
-
Lubrication: Add the sifted lubricant (Magnesium Stearate) and glidant (Talc) to the blend and mix for an additional 3-5 minutes. Avoid over-mixing.
-
Compression: Compress the final lubricated blend into tablets using a tablet compression machine, ensuring target parameters (weight, hardness) are met.
Quality Control and Evaluation
A series of quality control tests are performed on the granules and the final compressed tablets to ensure they meet preclinical and pharmacopeial standards.[1][3]
Caption: Quality control workflow for tablet evaluation.
Protocol 3: Post-Compression Tablet Evaluation
-
Hardness Test: Measure the crushing strength of at least 5-10 tablets using a calibrated hardness tester. The force is applied across the diameter of the tablet. A typical range is 4-8 kp (or 45-85 N).[1]
-
Friability Test: Weigh a sample of tablets (typically corresponding to 6.5 g) and place them in a Roche friabilator. Rotate the drum for 100 revolutions. Remove the tablets, de-dust them, and re-weigh. The percentage weight loss should ideally be less than 1%.
-
Weight Variation: Individually weigh 20 tablets and calculate the average weight. The individual weights should fall within pharmacopeial limits (e.g., ±7.5% for tablets between 130 mg and 324 mg).[1]
-
Drug Content Uniformity: Randomly select 10 tablets. Assay the API content in each tablet using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC). The content should be within 85-115% of the label claim, with a relative standard deviation (RSD) of ≤ 6.0%. For UV analysis of this compound, a wavelength of 254 nm is often used.[1]
-
Disintegration Test: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using purified water or 0.1 N HCl maintained at 37 ± 0.5°C. The time taken for all tablets to completely disintegrate and pass through the mesh is recorded. For IR tablets, this is typically less than 15 minutes.[3]
Table 2: Typical Acceptance Criteria for IR Tablet QC Tests
| Parameter | Acceptance Criteria |
| Hardness | 45 - 85 N[1] |
| Friability | < 1.0% w/w |
| Weight Variation | Within ± 7.5% of average weight (for 130-324 mg tablets) |
| Disintegration Time | < 15 minutes[3] |
| Drug Content | 90.0% - 110.0% of label claim[9] |
| In-Vitro Drug Release | > 85% in 15-30 minutes[3][10] |
Protocol 4: In-Vitro Dissolution Testing
This test predicts the in-vivo performance of the drug product.
-
Apparatus Setup: Use USP Dissolution Apparatus II (Paddle).
-
Media Preparation: Prepare 900 mL of the dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid).[10] Degas the medium and maintain its temperature at 37 ± 0.5°C.
-
Test Execution: Place one tablet in each dissolution vessel. Set the paddle speed to 50 or 100 rpm.[1][7]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 20, 30, 45 minutes). Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.[10]
-
Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of this compound in the samples using a validated UV-Vis spectrophotometric method at λmax 248 nm or 254 nm.[1][10]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 5: Stability Studies
Stability studies are conducted to establish a shelf life and ensure the product remains within specification under various environmental conditions, as per ICH guidelines.[11]
-
Protocol Design: Prepare a stability protocol detailing the batches to be tested, container closure system, storage conditions, testing frequency, and analytical procedures.[12]
-
Sample Packaging: Package the tablets in the container closure system intended for the preclinical study.
-
Storage Conditions: Place the packaged samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples at specified time points and evaluate them for critical quality attributes.[13]
-
Accelerated: 0, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Evaluation: Test the samples for appearance, hardness, disintegration, dissolution, and assay. Any significant change (e.g., failure to meet acceptance criteria) should be investigated.[12]
Mechanism of Action Pathway
This compound's efficacy in treating psychosis is attributed to its combined antagonist activity at dopamine and serotonin receptors. Understanding this pathway is fundamental to its pharmacological role in preclinical models.
Caption: Mechanism of action for this compound.
The successful formulation of this compound immediate-release tablets for preclinical studies requires a systematic approach encompassing appropriate selection of excipients and manufacturing processes. Wet granulation and direct compression are both viable methods, with the choice depending on the physicochemical properties of the drug-excipient blend. Rigorous in-process and finished product quality control, including dissolution and stability testing, is mandatory to ensure that the tablets provide a consistent and reproducible dose, which is a prerequisite for generating reliable and meaningful preclinical data. The protocols and data presented in this note serve as a comprehensive guide for researchers in the development of such formulations.
References
- 1. galaxypub.co [galaxypub.co]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation Design and Optimization of Orodispersible Tablets of this compound by Sublimation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Release Characteristics of this compound Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. database.ich.org [database.ich.org]
- 12. pharmabeginers.com [pharmabeginers.com]
- 13. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Quetiapine Fumarate in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Quetiapine (B1663577) Fumarate (B1241708) in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of Quetiapine Fumarate?
A1: The poor oral bioavailability of this compound, which is approximately 9%, is primarily due to extensive first-pass metabolism in the liver.[1][2][3] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its metabolism.[4]
Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound in animal studies?
A2: The most frequently employed and successful strategies involve lipid-based nanoformulations. These include Solid Lipid Nanoparticles (SLNs)[1][3][5][6][7], Nanostructured Lipid Carriers (NLCs)[8], and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)[9][10][11]. These formulations enhance absorption by protecting the drug from degradation and facilitating lymphatic uptake, thus bypassing the liver's first-pass effect.[1][12]
Q3: What kind of improvement in bioavailability can be expected with these advanced formulations?
A3: Studies in rats have shown significant improvements. For instance, SLN formulations have been reported to increase the relative bioavailability of this compound by 3.71 times compared to a suspension.[1][6][7] NLC formulations have demonstrated a 3.93-fold increase in bioavailability[8], and some SLN formulations have shown up to a 10-fold increase in the area under the curve (AUC).[12]
Q4: Are there other approaches besides lipid-based nanoparticles?
A4: Yes, other strategies include the use of solid dispersions with highly soluble co-formers like nicotinamide, which has been shown to increase solubility and ex vivo diffusion.[13] Additionally, the use of permeation enhancers in transdermal patches is being explored to bypass oral administration altogether.[4]
Q5: What are the key analytical methods for quantifying this compound in plasma samples from animal studies?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is the standard method for the accurate quantification of this compound in plasma.[1][14][15][16][17]
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Formulation Instability
| Issue | Potential Cause | Troubleshooting Steps |
| Particle aggregation in SLN/NLC suspension over time | - Inadequate stabilizer concentration.- Improper storage temperature. | - Optimize the concentration of surfactants and stabilizers like Poloxamer 188 or Phospholipon 90G.[8]- Conduct stability studies at different temperatures (e.g., 4°C and room temperature) to determine the optimal storage condition.[1] |
| Phase separation or drug precipitation in SNEDDS upon dilution | - Incorrect ratio of oil, surfactant, and co-surfactant.- Poor solubility of the drug in the lipidic vehicle. | - Systematically screen different oils, surfactants, and co-surfactants to find a thermodynamically stable system.- Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for the components.[9] |
| Low drug entrapment efficiency in nanoparticles | - Poor affinity of the drug for the lipid matrix.- Drug leakage during the formulation process. | - Select lipids in which this compound has high solubility.- Optimize process parameters such as homogenization speed and time, and sonication duration.[1][7] |
Animal Study Complications
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug concentrations between animals | - Inconsistent oral gavage technique.- Stress-induced physiological changes in animals. | - Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize variability and prevent injury.[18][19][20]- Allow for an acclimatization period for the animals and handle them consistently to reduce stress. |
| Regurgitation or respiratory distress after oral gavage | - Incorrect placement of the gavage needle.- Administration of a large volume or viscous formulation too quickly. | - Carefully measure the gavage needle length for each animal.[21]- Administer the formulation slowly and consider using a more flexible feeding tube.[20]- If possible, reduce the dosing volume by preparing a more concentrated formulation. |
| Unexpectedly low plasma concentrations despite improved formulation | - P-glycoprotein (P-gp) mediated efflux in the intestine. | - Consider co-administration with a known P-gp inhibitor in a pilot study to assess the impact of efflux pumps on absorption. |
Analytical Method Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase composition or pH.- Column degradation. | - Optimize the mobile phase, including the organic solvent ratio and buffer pH.[14]- Use a guard column and ensure the mobile phase is filtered and degassed. |
| Matrix effects leading to ion suppression/enhancement in LC-MS/MS | - Interference from endogenous plasma components. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to effectively remove interfering substances.[15][16][17] |
| Low recovery of the drug from plasma samples | - Inefficient extraction method. | - Evaluate different extraction solvents and techniques to maximize the recovery of this compound.[15] |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability Increase (fold) | Reference |
| Suspension | 0.107 ± 0.004 | 1.0 ± 0.00 | 0.485 ± 0.012 | - | [1] |
| SLN (Dynasan 118) | 1.902 ± 0.054 | 1.0 ± 0.00 | 1.799 ± 0.045 | 3.71 | [1] |
| NLC | - | - | AUC₀₋∞ showed 3.93-fold increase | 3.93 | [8] |
| Solid Dispersion (with Nicotinamide) | - | - | Flux rate increased from 0.027 to 0.041 mg cm⁻² h⁻¹ (duodenum) | - | [13] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions.
IV. Experimental Protocols
Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.[1][7]
-
Preparation of Lipid Phase: Accurately weigh the lipid (e.g., Dynasan 118) and this compound. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., 1.5% w/v Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-speed homogenizer at approximately 12,000 rpm for 5 minutes. This forms a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator for a specified duration (e.g., 15 minutes) to reduce the particle size to the nanometer range.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
In Vivo Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study in rats.[1][6]
-
Animal Acclimatization: House male Wistar rats (200-250 g) in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the nanoparticle formulation). Administer the formulations orally via gavage at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 15 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Analyze the plasma samples for this compound concentration using a validated HPLC method. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
V. Visualizations
Diagram 1: Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound.
Diagram 2: Experimental Workflow for Animal Bioavailability Study
Caption: Workflow for a typical oral bioavailability study in rats.
References
- 1. Preparation, Characterization and Evaluation of this compound Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and brain delivery of nasal solid lipid nanoparticles of this compound in situ gel in rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization and Evaluation of this compound Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Polymers and Permeation Enhancers in the Release of this compound Transdermal Patch through the Dialysis Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Preparation, Characterization and Evaluation of this compound Solid Lipid Nanoparticles to Improve the Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. This compound Loaded Nanostructured Lipid Carrier for Enhancing Oral Bioavailability: Design, Development and Pharmacokinetic Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Freeze Dried Quetiapine-Nicotinamide Binary Solid Dispersions: A New Strategy for Improving Physicochemical Properties and Ex Vivo Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. instechlabs.com [instechlabs.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Optimizing HPLC Parameters for Quetiapine Fumarate and Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Quetiapine (B1663577) Fumarate (B1241708) from its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Quetiapine Fumarate.
Question: Why am I seeing poor peak shape (tailing or fronting) for the Quetiapine peak?
Answer:
Poor peak shape for Quetiapine is often related to the pH of the mobile phase or secondary interactions with the stationary phase. Quetiapine has pKa values of approximately 3.3 and 6.9, meaning its ionization state is pH-dependent.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa values of Quetiapine, you may observe peak tailing. Operating at a pH around 3.0 is often a good starting point to ensure the analyte is in a single ionic form.[1] Adjusting the pH of the aqueous portion of your mobile phase can significantly improve peak symmetry. For instance, a mobile phase using a phosphate (B84403) buffer adjusted to a specific pH (e.g., 6.6 or 4.0) has been shown to provide good peak shape.[2][3]
-
Column Choice: A C18 column is a common and suitable choice for the analysis of moderately nonpolar compounds like Quetiapine.[1] However, if you continue to experience issues, consider a column with end-capping to minimize silanol (B1196071) interactions, which can cause peak tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
Question: I am not getting adequate separation between Quetiapine and a known impurity. What parameters can I adjust?
Answer:
Improving the resolution between closely eluting peaks requires a systematic optimization of several chromatographic parameters.
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical factor.[1]
-
Decrease Organic Content: Reducing the percentage of the organic solvent will generally increase the retention times of all components, which may improve the separation between closely eluting peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Gradient Elution: If an isocratic method is insufficient, a gradient elution program, where the mobile phase composition changes over time, can provide better separation of complex mixtures of the drug and its impurities.[4]
-
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will also increase the run time.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Increasing the temperature (e.g., to 40°C) can sometimes improve peak shape and resolution.[5]
-
pH of the Mobile Phase: As mentioned for peak shape, adjusting the pH can also alter the retention times of ionizable compounds like Quetiapine and its impurities, thus affecting their separation.[6]
Question: My retention times are shifting from one injection to the next. What could be the cause?
Answer:
Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence. This is especially important when using a new mobile phase or after the system has been idle.
-
Mobile Phase Instability: The mobile phase should be freshly prepared and degassed.[1] Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component. Solution stability studies have shown that the mobile phase for Quetiapine analysis is typically stable for up to 24 hours.[5]
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.
-
Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment is recommended for robust methods.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound and its impurities?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column.[1] The mobile phase often consists of a phosphate or acetate (B1210297) buffer and an organic modifier like acetonitrile or methanol.[2][5] A common detection wavelength is 220 nm or 250 nm.[2][5]
Q2: What are some of the common impurities of this compound?
A2: Several process-related impurities and degradation products have been identified for this compound. Some of these include quetiapine related compound B, quetiapine related compound G, and quetiapine desethoxy.[4] Other identified impurities include starting materials like 2-(phenylthio)aniline (B115240) and various intermediates from the synthesis process.[7][8] Forced degradation studies show that Quetiapine is particularly susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions.[9][10]
Q3: How can I ensure my HPLC method is "stability-indicating"?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, forced degradation studies are performed where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.[9][10] The resulting chromatograms should show that the degradation product peaks are well-resolved from the main Quetiapine peak.
Q4: What are typical system suitability requirements for a Quetiapine impurity method?
A4: System suitability tests are essential to ensure the chromatographic system is performing adequately.[1] Typical parameters include:
-
Resolution (Rs): The resolution between critical peak pairs (e.g., Quetiapine and a closely eluting impurity) should be greater than a specified value, often ≥ 2.0 or higher.[5][6] For example, the USP method requires a resolution of not less than 4.0 between quetiapine desethoxy and quetiapine, and not less than 3.0 between quetiapine related compound B and quetiapine related compound G.[11]
-
Tailing Factor (T): The tailing factor for the Quetiapine peak should ideally be less than 2.0.[11]
-
Relative Standard Deviation (%RSD): The %RSD for the peak area and retention time of replicate injections of a standard solution should be within acceptable limits, typically not more than 5.0%.[11][12]
Data Presentation
Table 1: Example HPLC Method Parameters for this compound and Impurity Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-bridge C18, 150x4.6 mm, 3.5 µm[5] | Zorbax XDB C-18, 150 mm x 4.6 mm, 5.0 μm[2] | Thermo column Symmetry C18 (4.6 x 150mm, 5 µm)[3] |
| Mobile Phase A | 5 mM Ammonium Acetate[5] | Acetonitrile:Methanol:Buffer (275:275:450)[2] | Sodium Dihydrogen Phosphate Buffer (pH 4.0)[3] |
| Mobile Phase B | Acetonitrile[5] | - | Methanol[3] |
| Gradient/Isocratic | Binary Gradient[5] | Isocratic[2] | Isocratic (35:65 v/v Buffer:Methanol)[3] |
| Flow Rate | 1.0 ml/min[5] | 1.0 mL min-1[6] | 1.0 ml/min[3] |
| Column Temperature | 40°C[5] | 25 °C[6] | Ambient |
| Detection Wavelength | 220 nm[5] | 250 nm[2] | Not specified |
| Injection Volume | 10 µL[5] | 20 µL[6] | 20 μL |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is based on a validated method for the determination of related substances in this compound.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 5 mM solution of Ammonium Acetate in HPLC grade water.
-
Mobile Phase B: Use HPLC grade Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration of 0.5 mg/ml.[5]
-
-
Chromatographic Conditions:
-
System Suitability:
-
Inject the standard solution in replicate (e.g., six times).
-
Calculate the %RSD for the peak area and retention time.
-
Verify that the resolution between critical peak pairs meets the predefined criteria (e.g., > 4.5 between Impurity-B and the analyte).[5]
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[10]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Acid Hydrolysis:
-
Treat the stock solution with 1N hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for 1 hour.[10]
-
Cool and neutralize the solution with 1N sodium hydroxide (B78521) (NaOH).
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Treat the stock solution with 2N sodium hydroxide (NaOH).
-
Allow the mixture to stress for 2 hours at room temperature.[10]
-
Cool and neutralize the solution with 2N hydrochloric acid (HCl).
-
Dilute for analysis.
-
-
Oxidative Degradation:
-
Add 1% hydrogen peroxide (H₂O₂) to the stock solution.
-
Keep the solution at room temperature for a specified period.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., in an oven) at a specific temperature for a defined duration.
-
Dissolve the stressed sample in a suitable diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to UV light in a photostability chamber.
-
Prepare a solution of the photo-stressed sample for analysis.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Visualizations
Caption: A typical workflow for HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsm.com [ijpsm.com]
- 3. jddtonline.info [jddtonline.info]
- 4. lcms.cz [lcms.cz]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. japsonline.com [japsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification and characterization of potential impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation studies of this compound by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
Troubleshooting Quetiapine Fumarate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Quetiapine (B1663577) Fumarate (B1241708) in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of Quetiapine Fumarate?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its aqueous solubility is notably pH-dependent.[1][3] The Japanese Pharmacopoeia describes it as slightly soluble in water.[4]
2. How does pH affect the solubility of this compound?
This compound's solubility is significantly higher in acidic environments and decreases as the pH increases.[1][2][3] This is due to its nature as a weak base with pKa values of approximately 3.3 and 6.8.[1][5] At a pH below its pKa, the molecule is predominantly in its more soluble ionized form.[6]
3. Why am I observing precipitation when I add my this compound stock solution (in an organic solvent) to an aqueous buffer?
This is a common issue known as "precipitation upon dilution." this compound is soluble in organic solvents like DMSO and dimethylformamide (approximately 10 mg/mL), but sparingly soluble in aqueous buffers.[7] When a concentrated organic stock solution is added to an aqueous buffer, the organic solvent is diluted, and the drug may precipitate out if its concentration exceeds its solubility limit in the final aqueous environment. For instance, in a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is only about 0.5 mg/ml.[7]
4. Can temperature be used to increase the solubility of this compound?
Yes, the solubility of this compound in aqueous and other solvent systems generally increases with temperature.[1][8][9] However, upon cooling, the solution may become supersaturated, leading to precipitation. Therefore, while helpful for initial dissolution, relying solely on temperature may not ensure long-term stability at ambient temperatures.
Troubleshooting Guides
Issue 1: Low solubility in neutral or basic aqueous solutions.
-
Root Cause: this compound is a weak base and exhibits significantly lower solubility at neutral to basic pH levels.[1][2]
-
Troubleshooting Steps:
-
pH Adjustment: The most effective method to increase solubility is to lower the pH of the aqueous solution. Acidic conditions (pH 1-3) will protonate the molecule, leading to a substantial increase in solubility.[1] Consider using acidic buffers such as citrate (B86180) or phosphate (B84403) buffers in the acidic range.
-
Use of Co-solvents: While this compound has limited solubility in purely aqueous systems, the addition of water-miscible organic co-solvents can enhance solubility. However, be mindful of the final concentration of the co-solvent and its potential impact on downstream experiments.
-
Addition of Solubilizing Excipients: Certain excipients can improve solubility. For instance, the addition of fumaric acid can help maintain a lower micro-environmental pH, thereby increasing solubility even at a neutral bulk pH.[3]
-
Issue 2: Drug precipitation after preparation of the aqueous solution.
-
Root Cause: The solution is likely supersaturated. This can occur if the drug was initially dissolved at a higher temperature and then cooled, or if a highly concentrated stock in an organic solvent was diluted too quickly or into an incompatible aqueous medium.
-
Troubleshooting Steps:
-
Re-dissolution: Gently warm the solution while stirring to see if the precipitate redissolves. If it does, consider the stability of the solution at your working temperature.
-
Filtration: If the solution is intended to be used immediately and you need to remove the precipitate, you can filter it through a 0.22 µm or 0.45 µm filter. However, this will lower the final concentration of the dissolved drug.
-
Formulation Strategies: For long-term stability and higher concentrations, consider advanced formulation approaches such as the use of surfactants, cyclodextrins, or creating nanosuspensions or self-emulsifying drug delivery systems (SEDDS).[1][10][11][12]
-
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) | Reference |
| 1.0 | 94.3 | [1] |
| 1.0 | 35.8 | [3] |
| 6.2 | 4.6 | [3] |
| 9.0 | 2.37 | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (K) | Reference |
| Water | Slightly Soluble | Not Specified | [4] |
| Methanol | Sparingly Soluble | Not Specified | [4] |
| Ethanol (99.5) | Slightly Soluble | Not Specified | [4] |
| DMSO | ~10 mg/mL | Not Specified | [7] |
| Dimethylformamide | ~10 mg/mL | Not Specified | [7] |
| Tetrahydrofuran | High | 283.15 - 323.15 | [8] |
| n-Propanol | Moderate | 283.15 - 323.15 | [8] |
| Dichloromethane | Moderate | 283.15 - 323.15 | [8] |
| Hexane | Low | 283.15 - 323.15 | [8] |
| Heptane | Low | 283.15 - 323.15 | [8] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.[13][14]
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Mechanical shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container (e.g., glass vial). The solid should be in excess to ensure a saturated solution is formed.
-
Place the container in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[13][15] It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After the incubation period, stop the agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved particles, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility of this compound in the selected buffer.
Visualizations
Caption: pH effect on this compound solubility.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Release Characteristics of this compound Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080221079A1 - Pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. revistaseug.ugr.es [revistaseug.ugr.es]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 10. Formulation and Development of this compound Nan Suspension Using Design [ijaresm.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-emulsifying Drug Delivery System for Improved Dissolution and Oral Absorption of this compound: Investigation of Drug Release Mechanism and In-vitro Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. who.int [who.int]
Minimizing first-pass metabolism of Quetiapine Fumarate in pharmacokinetic studies
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies of Quetiapine (B1663577) Fumarate (B1241708). It provides troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges related to minimizing its first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the extensive first-pass metabolism of Quetiapine Fumarate?
This compound undergoes significant first-pass metabolism, primarily in the liver. This metabolic process is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with the CYP3A4 isoenzyme being the major contributor to its breakdown[1][2][3][4]. This extensive metabolism before the drug reaches systemic circulation results in a low oral bioavailability of approximately 9%[5]. The CYP2D6 enzyme also plays a role in its metabolism, but to a lesser extent[1][6][7].
Q2: What are the leading strategies to bypass or reduce the first-pass metabolism of this compound in experimental studies?
To enhance the systemic exposure of Quetiapine, researchers can employ several strategies that either bypass the portal circulation or modulate metabolic enzyme activity. Key approaches include:
-
Novel Drug Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): These lipid-based carriers can facilitate lymphatic absorption, thereby directing the drug away from the liver and reducing first-pass metabolism[5].
-
Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): These formulations can improve the drug's solubility and promote its absorption through the lymphatic system[8][9][10].
-
Transdermal Delivery: By administering the drug through the skin using systems like transfersomes or patches, it enters the systemic circulation directly, thus completely avoiding hepatic first-pass metabolism[11][12].
-
Intranasal Formulations: The development of systems such as lipospheres for intranasal administration allows for direct drug delivery to the brain, circumventing the liver[13].
-
-
Enzyme Inhibition:
Q3: What is the potential for improving the oral bioavailability of this compound using these advanced strategies?
Significant improvements in bioavailability have been demonstrated with novel formulations. For example, one preclinical study in Wistar rats showed that a solid lipid nanoparticle (SLN) formulation of this compound increased its relative bioavailability by 3.71 times compared to a conventional drug suspension[5].
Troubleshooting Guides
Issue 1: High inter-subject variability in pharmacokinetic profiles during in-vivo animal studies.
-
Potential Cause: Genetic polymorphisms in CYP450 enzymes, particularly CYP3A5, can result in significant differences in metabolic rates among individual animals[16][17].
-
Troubleshooting Recommendations:
-
Genotyping: If feasible, genotype the study animals for relevant CYP enzymes to identify and account for genetic variations in metabolism.
-
Pharmacological Inhibition: To normalize metabolic activity, consider the co-administration of a specific inhibitor of the primary metabolizing enzyme (e.g., a CYP3A4 inhibitor).
-
Sufficient Sample Size: Increasing the number of animals per group can help to mitigate the statistical impact of high inter-individual variability.
-
Standardized Conditions: Maintain strict control over environmental factors such as diet, housing, and light cycles, as these can influence drug metabolism.
-
Issue 2: Low drug entrapment efficiency observed in Solid Lipid Nanoparticle (SLN) formulations.
-
Potential Cause: This can be due to poor miscibility of this compound within the lipid matrix or non-optimized formulation and processing parameters.
-
Troubleshooting Recommendations:
-
Lipid and Surfactant Screening: Conduct a screening of different solid lipids to identify one with optimal drug solubility. Differential Scanning Calorimetry (DSC) can be employed to assess drug-excipient compatibility[5]. Also, evaluate different surfactants and their concentrations.
-
Process Parameter Optimization: Systematically optimize the parameters of the homogenization and sonication steps, including speed, duration, and temperature.
-
Drug-Lipid Ratio Adjustment: Experiment with various drug-to-lipid ratios to determine the maximum drug loading that can be achieved without compromising the physical stability of the nanoparticles.
-
Issue 3: Inconsistent or incomplete drug release from formulated transdermal patches.
-
Potential Cause: This may stem from the selection of an inappropriate polymer matrix, incorrect concentrations of plasticizers or permeation enhancers, or inconsistencies in the manufacturing process.
-
Troubleshooting Recommendations:
-
Polymer and Excipient Optimization: Evaluate a range of polymers with different physicochemical properties (e.g., HPMC with varying viscosities, ethyl cellulose)[11]. Optimize the concentrations of the plasticizer (e.g., PEG 400) and the permeation enhancer (e.g., DMSO) to achieve the desired release kinetics[11].
-
Manufacturing Process Control: Ensure uniformity in the thickness of the cast film and implement a controlled drying process to produce consistent patches.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Methodology: This protocol is based on the hot homogenization followed by ultrasonication technique[5].
-
Materials: this compound, a solid lipid (e.g., Dynasan 118), a surfactant (e.g., Poloxamer 188), and purified water.
-
Step-by-Step Procedure:
-
The solid lipid is melted by heating it to approximately 10°C above its melting point.
-
This compound is then dispersed into the molten lipid phase.
-
In a separate vessel, the aqueous surfactant solution is heated to the same temperature.
-
The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-shear homogenization to form a coarse pre-emulsion.
-
This pre-emulsion is immediately sonicated using a probe sonicator to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is allowed to cool down to ambient temperature, leading to the solidification of the lipid and the formation of SLNs.
-
Protocol 2: In-Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)
-
Objective: To determine the intrinsic clearance (CLint) of this compound and to phenotype the enzymes responsible for its metabolism.
-
Materials: this compound, pooled Human Liver Microsomes, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), and selective inhibitors for CYP3A4 (e.g., ketoconazole) and CYP2D6 (e.g., quinidine).
-
Step-by-Step Procedure:
-
A master mix containing HLMs in phosphate buffer is prepared and pre-warmed to 37°C.
-
This compound is added to the microsomal suspension. For phenotyping, selective inhibitors are also added at this stage[15][18].
-
The metabolic reactions are initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out at 37°C, and aliquots are withdrawn at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reactions are terminated by adding an ice-cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The concentration of the remaining this compound in the supernatant is quantified using a validated LC-MS/MS method.
-
The rate of drug depletion is used to calculate the intrinsic clearance.
-
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of a this compound suspension versus a solid lipid nanoparticle (SLN) formulation from an in-vivo study in Wistar rats, demonstrating the potential for bioavailability enhancement.
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations[5]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability Improvement (Fold) |
| Quetiapine Suspension | 285.4 ± 12.6 | 2.0 | 1142.8 ± 55.2 | - |
| SLN Formulation | 648.2 ± 25.4 | 4.0 | 4241.6 ± 180.5 | 3.71 |
Visualizations
Caption: Primary metabolic pathways of Quetiapine in the liver.
Caption: A typical experimental workflow for pharmacokinetic evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization and Evaluation of this compound Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Self-emulsifying Drug Delivery System for Improved Dissolution and Oral Absorption of this compound: Investigation of Drug Release Mechanism and In-vitro Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development of Solid Self-Nanoemulsifying Drug Delivery Systems of this compound via Hot-Melt Extrusion Technology: Optimization Using Central Composite Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Preparation and characterization of this compound loaded transfersome as a novel drug delivery system | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 13. Brain Targeting of this compound via Intranasal Delivery of Loaded Lipospheres: Fabrication, In-Vitro Evaluation, Optimization, and In-Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Quetiapine Fumarate Solutions: A Technical Guide to Ensuring Stability in In Vitro Assays
Welcome to the technical support center for Quetiapine (B1663577) Fumarate (B1241708). This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Quetiapine Fumarate in solutions for in vitro assays. Inconsistent results can often be traced back to compound degradation, and this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound solutions.
Q1: My this compound solution appears discolored. What could be the cause?
Discoloration is a common indicator of chemical degradation. This compound is particularly susceptible to oxidation and photodegradation.[1][2][3] Exposure to ambient light, oxygen (especially in aqueous buffers), or reactive species in your media can lead to the formation of degradation products like N-oxides and S-oxides, which may be colored.[1] Always prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil.
Q2: I am observing inconsistent results in my cell-based assays. Could my stock solution be the problem?
Yes, inconsistent results are a primary symptom of compound instability. If the concentration of active this compound decreases over time due to degradation, its effect in the assay will diminish. This compound can degrade under several conditions, including acidic or basic hydrolysis, oxidation, and exposure to light.[3][4][5] It is crucial to validate the stability of your solution under your specific experimental conditions (e.g., in your cell culture medium at 37°C).
Q3: What is the best solvent for dissolving this compound?
This compound is sparingly soluble in methanol (B129727) and slightly soluble in water and ethanol.[6] For in vitro assays, Dimethylformamide (DMF) and methanol are effective solvents for creating high-concentration stock solutions.[7] Acetonitrile and methanol are also commonly used.[8] While this compound is poorly soluble in water, its solubility is higher in acidic conditions such as 0.1N HCl.[5][9]
When preparing a stock solution, it is recommended to use an organic solvent like methanol or DMSO first, and then dilute it serially into your aqueous assay buffer or cell culture medium. Always ensure the final concentration of the organic solvent is compatible with your assay system and does not induce toxicity.
Q4: How should I store my this compound stock solutions?
For maximum stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed, light-resistant containers at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come to room temperature.
Q5: What are the primary degradation pathways for this compound?
Forced degradation studies have identified three main pathways for this compound degradation:
-
Oxidation: This is the most significant degradation pathway. Exposure to oxidizing agents, such as hydrogen peroxide, results in substantial degradation, primarily forming N-oxide and S-oxide derivatives.[1][3][5]
-
Hydrolysis: The compound degrades under both acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions.[3][5] Degradation is more rapid and extensive in strong acidic environments.[5]
-
Photodegradation: Exposure to UV light causes degradation.[2][3] Studies have shown a measurable decrease in drug content after exposure to photolytic conditions.[3]
The following diagram illustrates a troubleshooting workflow for addressing inconsistent assay results, which may stem from compound instability.
Caption: A logical guide for troubleshooting assay issues.
Quantitative Stability Data
Forced degradation studies reveal how this compound behaves under various stress conditions. The data below is aggregated from multiple studies to provide a comparative overview.
| Stress Condition | Duration / Temp. | % Degradation Observed | Primary Degradation Products | Source(s) |
| **Oxidative (3% - 30% H₂O₂) ** | 20 min - 24 hr | 11.5% - 61.45% | N-Oxide, S-Oxide | [1][3][5] |
| Acid Hydrolysis (0.1N - 1N HCl) | 1 hr - 24 hr | 24.56% - 84.9% | Hydrolytic products | [3][5] |
| Base Hydrolysis (0.1N - 2N NaOH) | 2 hr - 24 hr | 25.42% - 33.1% | Hydrolytic products | [3][5] |
| Photolytic (UV / Visible Light) | - | 5.45% | Photoproducts | [3] |
| Thermal (80°C - 120°C) | 12 hr - 36 hr | 8.42% | Thermal products | [3] |
Note: The extent of degradation can vary significantly based on the precise experimental conditions (concentration, solvent, specific stressor).
The following diagram illustrates the main chemical stability challenges for Quetiapine.
Caption: Key factors leading to the degradation of Quetiapine.
Experimental Protocols
Adhering to validated protocols is key to minimizing variability in your results.
Protocol 1: Preparation of a 10 mM Stock Solution in Methanol
-
Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: 883.09 g/mol for the fumarate salt) in a fume hood.
-
Dissolution: Transfer the powder to a sterile, light-resistant (e.g., amber) glass vial. Add the calculated volume of high-purity, HPLC-grade methanol to achieve a 10 mM concentration.[6][8]
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if necessary.
-
Sterilization (Optional): If required for cell culture, filter the solution through a 0.22 µm syringe filter compatible with methanol (e.g., PVDF or PTFE).
-
Aliquoting & Storage: Dispense the solution into single-use, light-resistant micro-tubes. Store immediately at -20°C or below.
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to assess the purity of your this compound solution and detect the presence of degradation products. This is a representative method based on published literature.[1][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: A mixture of methanol and water (80:20 v/v), with the pH adjusted to 3.0 using phosphoric acid.[5][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 252 nm.[1]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm membrane, and degas.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dilute your this compound stock solution to a suitable concentration (e.g., 20-100 µg/mL) using the mobile phase as the diluent.[10]
-
Inject the sample and record the chromatogram. The retention time for intact this compound will be distinct from its degradation products.[10]
-
The following diagram outlines the standard workflow for preparing and using this compound in an experimental setting.
Caption: A step-by-step process for handling Quetiapine.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating hplc determination of this compound [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. greenpharmacy.info [greenpharmacy.info]
Technical Support Center: Optimization of Quetiapine Fumarate Dosage for Long-Term Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing quetiapine (B1663577) fumarate (B1241708) dosage for long-term rodent studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for long-term quetiapine fumarate studies in rats and mice?
A1: For long-term studies, a common starting dose for quetiapine in rats is 10 mg/kg/day, administered intraperitoneally (i.p.) or orally.[1][2] In mice, doses ranging from 5 mg/kg to 20 mg/kg have been used in behavioral studies.[3] It is crucial to consider the research question, the specific rodent strain, and the intended duration of the study when selecting a starting dose. A pilot study is always recommended to determine the optimal dose for your specific experimental conditions.
Q2: What is the primary active metabolite of quetiapine and should it be considered in my study?
A2: The major active metabolite of quetiapine is norquetiapine.[4][5] Norquetiapine has a distinct pharmacological profile, including activity at the norepinephrine (B1679862) transporter (NET), which may contribute significantly to the antidepressant and anxiolytic effects observed with quetiapine treatment.[4][5] For studies focusing on the mechanisms of antidepressant or anxiolytic action, it is important to be aware of the contribution of norquetiapine.
Q3: What are the common routes of administration for long-term quetiapine studies?
A3: The most common routes for long-term administration are intraperitoneal (i.p.) injection and oral administration, either through oral gavage or in the drinking water.[1][6] The choice of administration route should be based on the desired pharmacokinetic profile, animal welfare considerations, and the specific goals of the study. Administration in drinking water can reduce handling stress but may lead to variability in intake.[6]
Q4: What are the potential adverse effects of chronic quetiapine administration in rodents?
A4: Long-term quetiapine treatment in rodents has been associated with potential adverse effects, including alterations in recognition memory.[6] Researchers should carefully monitor for behavioral changes, weight gain, and metabolic disturbances. It is also important to consider the potential for extrapyramidal side effects (EPS), although quetiapine is known to have a lower propensity for inducing EPS compared to typical antipsychotics.
Q5: How does quetiapine exert its effects at the molecular level?
A5: Quetiapine is an atypical antipsychotic with a broad receptor binding profile. It acts as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and adrenergic α1 and α2 receptors.[7] It also has a high affinity for histamine (B1213489) H1 receptors and acts as a partial agonist at 5-HT1A receptors.[8] Its therapeutic effects are believed to be mediated by the combined action on these multiple neurotransmitter systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | - Inconsistent drug administration (e.g., variable intake in drinking water)- Stress from handling and injection- Circadian rhythm disruptions | - For oral administration in water, monitor daily water intake per animal.- Consider oral gavage for precise dosing.- Acclimatize animals to handling and injection procedures.- Conduct behavioral testing at the same time each day. |
| Unexpected sedation or motor impairment | - Dose is too high for the specific rodent strain or sex.- Interaction with other experimental compounds. | - Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect without significant sedation.- Review all experimental compounds for potential drug-drug interactions. |
| Lack of therapeutic effect at a previously reported dose | - Differences in rodent strain, age, or sex.- Differences in experimental conditions (e.g., stress models).- Degradation of this compound solution. | - Verify the appropriateness of the chosen dose for your specific animal model.- Ensure experimental protocols are consistent with cited literature.- Prepare fresh drug solutions regularly and protect them from light. |
| Weight gain and metabolic changes | - Known side effect of quetiapine, potentially linked to H1 and 5-HT2C receptor antagonism. | - Monitor food and water intake and body weight regularly.- Consider including metabolic assessments (e.g., glucose tolerance tests) in the study design if relevant to the research question. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Long-Term Rodent Studies
| Rodent Species | Dosage | Route of Administration | Duration | Key Findings/Study Focus | Reference |
| Rat (Wistar) | 10 mg/kg/day | Intraperitoneal (i.p.) | 30 days | Reversed anxiety and depression-like behaviors in a Chronic Unpredictable Mild Stress (CUMS) model. | [1][2] |
| Rat (Sprague-Dawley) | 10 mg/kg/day | Intraperitoneal (i.p.) | 28 days | Investigated therapeutic effects on methamphetamine-induced recognition memory impairment. | [3] |
| Rat (Adult) | 25.0 mg/kg/day | Drinking water | 30 or 90 days | Evaluated chronic effects on recognition memory and BDNF-related signaling. | [6] |
| Mouse | 5, 7, and 10 mg/kg | Intraperitoneal (i.p.) | N/A | Investigated dependence potential. | [9] |
| Mouse | 40, 80, and 120 mg/kg | Intraperitoneal (i.p.) | Every other day (conditioning phase) | Assessed abuse potential using conditioned place preference. | [10] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to assess depression-like behavior in rodents.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
On day 1 (pre-test), each animal is placed in the cylinder for 15 minutes.
-
24 hours later, on day 2 (test), the animal is placed back in the cylinder for 5 minutes.
-
The duration of immobility (floating passively) during the 5-minute test session is recorded.
-
-
Data Analysis: An increase in immobility time is interpreted as an indicator of depression-like behavior. The effects of chronic quetiapine treatment are evaluated by comparing the immobility time of treated animals to that of a vehicle-treated control group.[2]
Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded.
-
-
Data Analysis: A decrease in the time spent in the open arms and a lower percentage of open arm entries are indicative of anxiety-like behavior. The anxiolytic effects of quetiapine are assessed by comparing these parameters between treated and control groups.[1][2]
Novel Object Recognition (NOR) Task
The Novel Object Recognition task is used to evaluate recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena for a set period over several days.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A preference for exploring the novel object over the familiar one indicates intact recognition memory. A discrimination index (time with novel object - time with familiar object) / (total exploration time) is often calculated.[6]
Visualizations
Caption: General experimental workflow for long-term quetiapine studies in rodents.
Caption: Simplified overview of key signaling pathways modulated by quetiapine.
References
- 1. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral quetiapine treatment results in time-dependent alterations of recognition memory and brain-derived neurotrophic factor-related signaling molecules in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quetiapine and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quetiapine-Induced Place Preference in Mice: Possible Dopaminergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Behavioral Responses to Quetiapine Fumarate in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and understanding the variability in behavioral responses to Quetiapine (B1663577) Fumarate in rat models. The following guides and FAQs are designed to address specific issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
General Troubleshooting
Q1: We are observing high variability in the behavioral responses of our rats within the same treatment group. What are the potential causes and solutions?
A1: High intra-group variability is a common challenge in rodent behavioral studies. Several factors can contribute to this:
-
Genetic Drift: Outbred rat strains like Sprague-Dawley and Wistar can have significant genetic heterogeneity.[1]
-
Environmental Factors: Minor differences in housing conditions, light-dark cycles, noise levels, and handling can impact behavior.
-
Experimenter-Related Variability: Differences in handling techniques and the time of day for testing can introduce variability.
-
Health Status: Subclinical illness in some animals can alter their behavioral responses.
Solutions:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and testing rooms.
-
Standardized Procedures: Implement and strictly adhere to standardized protocols for handling, drug administration, and behavioral testing.
-
Counterbalancing: Balance the testing order of different treatment groups throughout the day to account for circadian rhythm effects.
-
Health Monitoring: Closely monitor the health of all animals and exclude any that show signs of illness.
Q2: Our results with quetiapine are not consistent with previously published findings. What should we investigate?
A2: Discrepancies with published literature can arise from a number of subtle but significant differences in experimental design:
-
Rat Strain and Sex: Different rat strains (e.g., Sprague-Dawley vs. Wistar) can exhibit different sensitivities to pharmacological agents.[2] In female rats, the phase of the estrous cycle can significantly influence behavior in anxiety and depression models.[3]
-
Drug Formulation and Administration: The vehicle used, route of administration (e.g., intraperitoneal, oral), and volume of injection can affect the pharmacokinetics of quetiapine.
-
Behavioral Apparatus and Protocol: Minor variations in the dimensions of the testing apparatus (e.g., elevated plus maze arm length) or the testing protocol (e.g., duration of the forced swim test) can lead to different results.
-
Metabolism: Quetiapine is metabolized into the active metabolite norquetiapine, which has a distinct pharmacological profile and contributes significantly to the overall behavioral effects.[4] Factors influencing metabolism, such as liver function, can alter the drug's efficacy.
Recommended Actions:
-
Thoroughly review and compare your experimental protocol with the cited literature, paying close attention to the details mentioned above.
-
Consider conducting a pilot study to establish dose-response curves and optimal testing parameters in your specific laboratory conditions.
Quetiapine-Specific Issues
Q3: We administered a dose of quetiapine reported to be anxiolytic, but we are observing sedation that is confounding our results in the elevated plus maze. What could be the reason?
A3: Sedation is a known side effect of quetiapine, primarily due to its antagonist activity at histamine (B1213489) H1 and adrenergic α1 receptors.[5] If you are observing sedation at a supposedly non-sedative dose, consider the following:
-
Dose-Response: The anxiolytic effects of quetiapine may occur at a narrower dose range than its sedative effects. A dose that is anxiolytic in one study might be sedative in another due to differences in rat strain or experimental conditions.
-
Time Course of Action: The peak sedative effects might coincide with your testing window. Consider adjusting the time between drug administration and behavioral testing.
-
Metabolism to Norquetiapine: Norquetiapine also has sedative properties.[6] Individual differences in metabolism could lead to higher than expected levels of this active metabolite.
Troubleshooting Steps:
-
Conduct a dose-response study in your specific rat strain to identify a dose that produces anxiolytic effects without significant sedation.
-
Perform a time-course experiment to determine the optimal window for behavioral testing after quetiapine administration.
-
Include a measure of locomotor activity (e.g., an open field test) to quantify the sedative effects of the administered dose.
Q4: We are not observing the expected antidepressant-like effect of quetiapine in the forced swim test. What should we check?
A4: The lack of an antidepressant-like effect in the forced swim test (FST) could be due to several factors:
-
Rat Strain: Some rat strains are known to be less sensitive to the effects of certain classes of antidepressants in the FST.[7]
-
Acute vs. Chronic Dosing: While acute administration of some antidepressants can show effects in the FST, the therapeutic effects of quetiapine in clinical settings are often associated with chronic treatment. A single dose may not be sufficient to induce a measurable antidepressant-like response.
-
Behavioral Scoring: The FST relies on the accurate scoring of immobility, swimming, and climbing behaviors. Different classes of antidepressants can selectively affect these behaviors. For example, serotonergic agents tend to increase swimming, while noradrenergic agents increase climbing.[8] Quetiapine's complex pharmacology may produce a nuanced behavioral profile.
Troubleshooting Steps:
-
Review the literature for the responsiveness of your chosen rat strain to quetiapine and other antidepressants in the FST.
-
Consider a chronic dosing paradigm (e.g., 14-21 days) to better model the clinical use of quetiapine.
-
Ensure your behavioral scoring is reliable and validated. Blind scoring of video recordings is highly recommended to prevent experimenter bias.
Data Presentation
Table 1: Dose-Dependent Effects of Quetiapine on Behavioral Tests in Rats
| Behavioral Test | Rat Strain | Dose (mg/kg) | Route | Effect | Reference |
| Elevated Plus Maze | Sprague-Dawley | 10, 20, 40 | i.p. | 20 mg/kg increased open arm time and entries, suggesting an anxiolytic effect. | [9] |
| Forced Swim Test | Wistar | 10 (chronic) | i.p. | Reduced immobility time in a Chronic Unpredictable Mild Stress (CUMS) model. | [3] |
| Sucrose (B13894) Preference Test | Wistar | 10 (chronic) | i.p. | Reversed CUMS-induced decrease in sucrose preference. | [10] |
| Conditioned Avoidance | Sprague-Dawley | 5, 15, 25, 50 | s.c. | 50 mg/kg suppressed avoidance responding. | [11] |
| Locomotor Activity | Sprague-Dawley | 2 (chronic) | p.o. | Reversed haloperidol-induced hyperactivity. | [9] |
Table 2: Comparative Effects of Quetiapine and Norquetiapine
| Target/Assay | Quetiapine Activity | Norquetiapine Activity | Behavioral Implication | Reference |
| Norepinephrine Transporter (NET) | Inactive | Potent Inhibitor | Antidepressant-like effects | [1][4] |
| 5-HT1A Receptor | Partial Agonist | Partial Agonist | Anxiolytic and antidepressant-like effects | [4][6] |
| Dopamine D2 Receptor | Antagonist | Antagonist | Antipsychotic effects | [6] |
| Histamine H1 Receptor | Antagonist | Antagonist | Sedation | [5] |
| Muscarinic M1 Receptor | Antagonist | Antagonist | Anticholinergic side effects | [6] |
Experimental Protocols
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor. For rats, arms are typically 50 cm long and 10 cm wide, with 40 cm high walls on the closed arms.[12]
-
Procedure:
-
Habituate the rat to the testing room for at least 30-60 minutes.
-
Administer quetiapine or vehicle at the desired dose and time before the test.
-
Place the rat in the center of the maze, facing a closed arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Key Parameters: Increased time spent in and entries into the open arms are indicative of an anxiolytic-like effect.
Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or paws.[13]
-
Procedure (Two-Day Protocol):
-
Day 1 (Pre-test): Place the rat in the cylinder for 15 minutes. This session promotes the development of immobility on the test day.
-
Day 2 (Test): Administer quetiapine or vehicle. After the appropriate absorption time, place the rat back into the cylinder for 5 minutes.
-
Record the duration of immobility, swimming, and climbing behaviors.
-
-
Key Parameters: A decrease in immobility time is interpreted as an antidepressant-like effect.
Sucrose Preference Test (SPT)
-
Apparatus: Home cage equipped with two drinking bottles.
-
Procedure:
-
Acclimation: For 48 hours, habituate the rats to two bottles in their home cage, one with water and one with a 1% sucrose solution.
-
Baseline: After a period of food and water deprivation (e.g., 12-24 hours), give the rats access to one bottle of water and one bottle of 1% sucrose solution for a set period (e.g., 1-4 hours). Measure the consumption from each bottle.
-
Treatment and Testing: Following chronic quetiapine or vehicle administration, repeat the test.
-
-
Key Parameters: Sucrose preference is calculated as (sucrose intake / total fluid intake) * 100. A decrease in sucrose preference is indicative of anhedonia, a core symptom of depression.
Mandatory Visualization
Caption: Quetiapine and Norquetiapine Signaling Pathways.
Caption: General Experimental Workflow for Behavioral Studies.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. Quetiapine (Seroquel) shows a pattern of behavioral effects similar to the atypical antipsychotics clozapine and olanzapine: studies with tremulous jaw movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sedation and disruption of maternal motivation underlie the disruptive effects of antipsychotic treatment on rat maternal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of quetiapine (Seroquel™) on conditioned place preference and elevated plus maze tests in rats when administered alone and in combination with (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of clozapine, pimavanserin, and quetiapine in rodent models of Parkinson's disease and Parkinson's disease psychosis: evaluation of therapeutic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Quetiapine Fumarate In Vitro Dissolution Rate Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the dissolution rate of Quetiapine Fumarate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of this compound important for in vitro studies?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] In in vitro experiments, a slow or incomplete dissolution rate can lead to inaccurate and unreliable results, particularly in studies assessing bioavailability, drug release kinetics, and formulation performance. Enhancing the dissolution rate ensures that the drug is available in solution to be accurately measured and evaluated.
Q2: What are the primary official dissolution media recommended for this compound testing?
A2: The most commonly used dissolution media for this compound, simulating different physiological conditions, include:
-
0.1N Hydrochloric Acid (HCl): To simulate the acidic environment of the stomach.[2][3][4]
-
Phosphate (B84403) Buffer (pH 6.8): To simulate the conditions of the small intestine.[2][5]
-
Acetate Buffer (pH 4.5): Often used as an intermediate pH condition.[3]
-
Biorelevant Media: Such as Fed State Simulated Intestinal Fluid (FeSSIF), which contains bile salts and phospholipids (B1166683) to better mimic in vivo conditions.[3][6]
Q3: What are the most effective methods to enhance the in vitro dissolution rate of this compound?
A3: Several formulation strategies have proven effective:
-
Solid Dispersions: Creating a solid dispersion with a highly soluble carrier can significantly increase the dissolution rate. This technique transforms the drug into an amorphous state, which has higher solubility than its crystalline form.[1][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, leading to a faster dissolution rate.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, which can significantly enhance the dissolution of poorly soluble drugs like this compound.[11][12]
-
Co-crystals: Forming co-crystals with a suitable co-former can alter the crystal lattice of the drug, leading to improved solubility and dissolution characteristics.[13][14][15]
Q4: Can the choice of excipients impact the dissolution rate?
A4: Absolutely. The choice of excipients is critical. For instance, in solid dispersions, the carrier (e.g., nicotinamide, Plasdone K-29/32) plays a direct role in enhancing solubility.[1][7] In nanosuspensions, stabilizers are crucial for preventing particle aggregation and maintaining a small particle size.[9][10] Even in conventional tablet formulations, the type and concentration of polymers like xanthan gum or Carbopol can significantly affect the drug release profile.[16]
Troubleshooting Guide
Problem: My this compound sample is showing poor and inconsistent dissolution in 0.1N HCl.
| Possible Cause | Troubleshooting Step |
| Inadequate Wetting | Ensure proper wetting of the drug powder by the dissolution medium. Consider the use of a small amount of surfactant (e.g., Sodium Lauryl Sulfate) as permitted by some guidelines, but verify its compatibility with your analytical method.[17] |
| Particle Size Variation | The particle size of the raw this compound powder may be too large or inconsistent. Consider particle size reduction techniques like micronization or media milling to prepare a nanosuspension.[8][9] |
| Formation of Aggregates | The drug particles may be clumping together. Ensure adequate agitation (e.g., paddle speed of 50 rpm in a USP Apparatus II) and consider the use of stabilizers if preparing a nanosuspension.[4] |
Problem: The dissolution rate is significantly lower in pH 6.8 phosphate buffer compared to acidic media.
| Possible Cause | Troubleshooting Step |
| pH-Dependent Solubility | This compound has higher solubility in acidic conditions.[2] This pH-dependent solubility is expected. For experiments requiring dissolution at this pH, formulation strategies are necessary. |
| Chosen Formulation is Not Optimized for Neutral pH | Your current formulation may not be suitable for intestinal pH conditions. Explore formulations designed to enhance solubility at this pH, such as solid dispersions with pH-independent soluble carriers or SEDDS.[1][11] |
Data on Dissolution Enhancement Techniques
The following tables summarize quantitative data from various studies on enhancing the dissolution rate of this compound.
Table 1: Comparison of Dissolution Enhancement Methods
| Method | Key Components/Parameters | Dissolution Medium | Result | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oleic acid, Tween® 20, Transcutol® P | Not specified | 98.82% release in 30 min (vs. 85.65% for pure drug) | [11][12] |
| Solid Dispersion (Coamorphous System) | Nicotinamide (1:3 molar ratio) | Water | >14-fold increase in solubility | [1] |
| Solid Dispersion | Plasdone K-29/32 (1:1 ratio) | Not specified | 99.98% release in 60 min; 8.6-fold increase in dissolution rate | [7] |
| Nanosuspension (Media Milling) | Poloxamer 407 | 0.1 N HCl & pH 6.8 Phosphate Buffer | Average particle size of 225 nm; significantly faster dissolution than pure drug | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution of Components: Dissolve this compound and a suitable carrier (e.g., Plasdone K-29/32 in a 1:1 ratio) in a common volatile solvent like methanol.[7]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
Protocol 2: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
-
Apparatus Setup: Use a USP Dissolution Test Apparatus II (Paddle Apparatus).[3][4]
-
Medium Preparation: Prepare 900 mL of the desired dissolution medium (e.g., 0.1N HCl or pH 6.8 phosphate buffer) and maintain the temperature at 37 ± 0.5°C.[3][4]
-
Sample Introduction: Place a known amount of the this compound formulation into the dissolution vessel.
-
Agitation: Start the paddle rotation at a specified speed, typically 50 rpm.[3][4]
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[3][4] Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at approximately 248 nm.[3]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visual Guides
Caption: Troubleshooting workflow for poor this compound dissolution.
Caption: Selection guide for a dissolution enhancement strategy.
References
- 1. Freeze Dried Quetiapine-Nicotinamide Binary Solid Dispersions: A New Strategy for Improving Physicochemical Properties and Ex Vivo Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release Characteristics of this compound Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. rjpdft.com [rjpdft.com]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. rjptonline.org [rjptonline.org]
- 8. revistaseug.ugr.es [revistaseug.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Self-emulsifying Drug Delivery System for Improved Dissolution and Oral Absorption of this compound: Investigation of Drug Release Mechanism and In-vitro Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-emulsifying Drug Delivery System for Improved Dissolution and Oral Absorption of this compound: Investigation of Drug Release Mechanism and In-vitro Intestinal Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. turkjps.org [turkjps.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Refining the synthesis of Quetiapine Fumarate to reduce by-product formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quetiapine (B1663577) Fumarate (B1241708). The information is designed to help refine synthetic protocols and minimize the formation of by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Quetiapine Fumarate?
A1: The most prevalent synthetic routes for this compound typically involve a few key steps. One common method starts with the reaction of dibenzo[b,f][1][2]thiazepin-11(10H)-one with a halogenating agent like phosphorous oxychloride to form the intermediate 11-chloro-dibenzo[b,f][1][2]thiazepine. This intermediate is then condensed with 1-(2-hydroxyethoxy)ethyl)piperazine to yield Quetiapine base, which is subsequently converted to the fumarate salt.[3] Another route involves the etherification of o-chloronitrobenzene with thiophenol, followed by hydrogenation, condensation, and chlorination to obtain the core structure before the final condensation and salt formation steps.[1]
Q2: What are the critical process parameters that influence the purity of this compound?
A2: Several process parameters are critical to controlling the impurity profile of this compound. These include:
-
Reaction Temperature: Elevated temperatures can lead to the formation of degradation products and side reactions.
-
pH of the reaction mixture: The pH plays a crucial role, especially during the condensation and work-up steps, and can influence the formation of certain by-products.
-
Choice of Solvent: The solvent system can affect reaction rates and the solubility of reactants and impurities, thereby influencing the final purity.
-
Stoichiometry of Reactants: The molar ratio of the reactants, particularly the piperazine (B1678402) derivative, can impact the formation of dimeric and other impurities.
-
Purification Method: The choice of solvent and temperature for crystallization and recrystallization is critical for effectively removing process-related impurities.
Q3: What are the major by-products encountered during the synthesis of this compound?
A3: Several process-related impurities and degradation products have been identified. These include, but are not limited to:
-
Desethanol Quetiapine: An impurity lacking the terminal ethanol (B145695) group.
-
Quetiapine N-oxide and S-oxide: Oxidation products of the piperazine nitrogen and the thiazepine sulfur atoms, respectively.[4][5]
-
Bis(dibenzo)piperazine: A dimeric impurity.
-
Ethylpiperazinyl thiazepine and Ethyl Quetiapine: Impurities arising from ethylating agents.
-
N-formyl piperazinyl thiazepine and Quetiapine carboxylate: By-products that can form under certain reaction conditions.[6][7]
Troubleshooting Guides
Issue 1: High Levels of Desethanol Quetiapine Impurity
-
Question: My final product shows a significant peak corresponding to Desethanol Quetiapine in the HPLC analysis. What is the likely cause and how can I minimize it?
-
Answer:
-
Probable Cause: This impurity is often formed due to incomplete reaction or degradation of the piperazine side chain. It can also arise from impurities present in the starting material, 1-(2-hydroxyethoxy)ethyl)piperazine.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of the 1-(2-hydroxyethoxy)ethyl)piperazine starting material. Use a freshly distilled or high-purity grade reagent.
-
Reaction Conditions: Optimize the reaction time and temperature for the condensation step to ensure complete reaction. Avoid unnecessarily prolonged reaction times at high temperatures.
-
Purification: Desethanol Quetiapine can often be effectively removed through recrystallization. Experiment with different solvent systems, such as methanol/water or ethanol/water mixtures, to improve the purification efficiency.[2]
-
-
Issue 2: Presence of Oxidation By-products (N-oxide and S-oxide)
-
Question: I am observing significant amounts of Quetiapine N-oxide and S-oxide in my product. How can I prevent their formation?
-
Answer:
-
Probable Cause: These impurities are formed by the oxidation of the piperazine nitrogen and the thiazepine sulfur, respectively. This can occur during the reaction, work-up, or storage if exposed to oxidizing agents or atmospheric oxygen, especially at elevated temperatures.[4][5]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities.
-
Temperature Control: Maintain the recommended reaction and drying temperatures. Avoid excessive heat, which can accelerate oxidation.
-
Storage: Store the final product in a well-sealed container, protected from light and air.
-
-
Issue 3: Formation of Dimeric Impurities (Bis(dibenzo)piperazine)
-
Question: My HPLC analysis indicates the presence of a high molecular weight impurity, likely a dimer. What reaction parameter should I investigate?
-
Answer:
-
Probable Cause: Dimeric impurities such as Bis(dibenzo)piperazine can form when two molecules of the dibenzothiazepine intermediate react with one molecule of piperazine. This is often influenced by the stoichiometry of the reactants.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of 11-chloro-dibenzo[b,f][1][2]thiazepine to the piperazine derivative. A slight excess of the piperazine derivative can help to minimize the formation of the dimer by favoring the desired 1:1 reaction.
-
Order of Addition: Consider adding the 11-chloro-dibenzo[b,f][1][2]thiazepine solution slowly to the piperazine derivative solution to maintain an excess of the latter throughout the reaction.
-
Purification: These larger, less polar impurities can often be effectively removed by recrystallization.
-
-
Data Presentation
Table 1: Influence of Reaction Parameters on Impurity Profile (Qualitative)
| Parameter | Variation | Potential Impact on Impurity Formation |
| Temperature | High (>120°C) | Increased formation of thermal degradation products. |
| Low (<80°C) | Incomplete reaction, leading to higher levels of starting materials. | |
| pH | Acidic (<5) | May promote side reactions depending on the synthetic step. |
| Basic (>9) | Can influence the formation of certain by-products during work-up.[8] | |
| Solvent | Aprotic (e.g., Toluene) | Generally good for the condensation step. |
| Protic (e.g., Alcohols) | Can be used, but may lead to different impurity profiles. | |
| Atmosphere | Air | Increased risk of N-oxide and S-oxide formation.[4] |
| Inert (N₂, Ar) | Minimizes oxidation by-products. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes.[3]
Step 1: Formation of 11-chloro-dibenzo[b,f][1][2]thiazepine
-
To a solution of dibenzo[b,f][1][2]thiazepin-11(10H)-one in an appropriate solvent (e.g., toluene (B28343) or xylene), add phosphorous oxychloride and an organic base (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and proceed to the next step.
Step 2: Synthesis of Quetiapine Base
-
To the solution of 11-chloro-dibenzo[b,f][1][2]thiazepine, add 1-(2-hydroxyethoxy)ethyl)piperazine.
-
Heat the mixture and maintain at reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and perform an aqueous work-up. Extract the product into an organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude Quetiapine base.
Step 3: Formation of this compound Salt
-
Dissolve the crude Quetiapine base in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve fumaric acid (approximately 0.5 molar equivalents) in the same solvent, heating gently if necessary.
-
Add the fumaric acid solution to the Quetiapine base solution.
-
Stir the mixture, and crystallization should occur. The mixture can be heated to reflux and then slowly cooled to room temperature to improve crystal formation.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Recrystallization of this compound
-
Suspend the crude this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with water).[2]
-
Heat the suspension to reflux with stirring until a clear solution is obtained. If using a solvent mixture, water can be added dropwise to the hot alcohol solution to aid dissolution.[2]
-
Once a clear solution is formed, allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for at least one hour.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum at a temperature not exceeding 60°C.
Protocol 3: HPLC Analysis of this compound and Impurities
This is a general HPLC method; specific conditions may need to be optimized.[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 6.6).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of common Quetiapine by-products.
References
- 1. Frontiers | Synthesis, evaluation of drug delivery potential, and the quantum chemical investigation on a molecular imprinted polymer for quetiapine antipsychotic; a joint experimental and density functional theory study [frontiersin.org]
- 2. EP2370432A2 - A process for preparing this compound - Google Patents [patents.google.com]
- 3. US8048876B2 - Process for preparing quetiapine and this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Identification, isolation, synthesis and characterization of impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. japsonline.com [japsonline.com]
- 10. waters.com [waters.com]
Adjusting mobile phase composition for better peak resolution of Quetiapine Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of Quetiapine Fumarate, with a specific focus on adjusting mobile phase composition for improved peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for reversed-phase HPLC analysis of this compound often involves a C18 column and a mobile phase consisting of a buffer and an organic modifier. Common mobile phases include mixtures of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer or a phosphate (B84403) buffer with acetonitrile (B52724) and methanol.[1][2] The detection wavelength is usually set around 220 nm or 252 nm.[1][2]
Q2: Why is the pH of the mobile phase critical for this compound analysis?
The pH of the mobile phase is a crucial parameter because Quetiapine is an ionizable compound.[3] Small changes in pH can significantly alter the ionization state of the molecule, which in turn affects its retention time, peak shape, and selectivity.[3][4] Operating at a pH that is at least 2 units away from the analyte's pKa is generally recommended to ensure a consistent ionization state and avoid peak splitting or tailing.[4][5] For instance, adjusting the mobile phase pH to 6.6 has been shown to improve the separation of Quetiapine from its related compounds by increasing their ionization and reducing their interaction with the stationary phase.[1][2]
Q3: What causes peak tailing in the chromatogram of this compound?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[6] Operating at a pH where the silanol groups are ionized (pH > 3) and the basic analyte is protonated can lead to these undesirable interactions.[6] Other potential causes include column overload, extra-column dead volume, or the use of an inappropriate sample solvent.
Q4: How can I improve the resolution between this compound and its impurities?
Improving resolution often involves a systematic adjustment of the mobile phase composition. Key strategies include:
-
Adjusting the pH: Modifying the pH can alter the selectivity between Quetiapine and its impurities.[1][2]
-
Varying the Organic Modifier Concentration: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase retention times and can improve the separation of closely eluting peaks.
-
Changing the Organic Modifier: Switching from methanol to acetonitrile, or using a combination of both, can change the selectivity of the separation.
-
Using a Gradient Elution: A gradient program, where the mobile phase composition is changed over time, can be effective for separating a wide range of compounds with different polarities, including Quetiapine and its various impurities.[7][8]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Suggested Solution |
| Why is my Quetiapine peak tailing? | Secondary interactions with residual silanol groups on the column. | Increase the ionic strength of the buffer in the mobile phase. Add a competitive base (e.g., triethylamine) to the mobile phase to block the active silanol sites. Operate at a lower pH to suppress the ionization of silanol groups. |
| Mobile phase pH is too close to the pKa of Quetiapine. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Quetiapine.[4][5] | |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Why is my peak showing fronting? | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. |
Problem: Inadequate Peak Resolution
| Question | Possible Cause | Suggested Solution |
| How can I increase the separation between Quetiapine and a closely eluting impurity? | Insufficient selectivity of the mobile phase. | 1. Adjust the pH: A small change in pH can significantly impact the relative retention of ionizable compounds.[1][2][3] 2. Modify the organic modifier percentage: A systematic decrease in the organic content can increase retention and improve resolution. 3. Change the organic modifier: Acetonitrile and methanol offer different selectivities. Try switching or using a ternary mixture. |
| The peaks are eluting too quickly. | Decrease the flow rate of the mobile phase. This can increase the interaction time with the stationary phase and improve separation. | |
| Inappropriate column chemistry. | Consider a different column with a different stationary phase (e.g., C8 instead of C18) or a different end-capping to alter selectivity. | |
| Why are my peaks splitting? | The mobile phase pH is very close to the pKa of Quetiapine, causing the presence of both ionized and non-ionized forms. | Adjust the mobile phase pH to be at least 2 units away from the pKa.[5] |
| Sample solvent is incompatible with the mobile phase. | Ensure the sample is dissolved in the mobile phase or a weaker solvent.[5] | |
| Column void or blockage. | Replace the column frit or the entire column if a void has formed at the inlet. |
Data Presentation: Mobile Phase Composition Effects
The following tables summarize the impact of mobile phase adjustments on the chromatographic parameters of this compound, based on published methods.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Retention Time (min) | Resolution (Quetiapine vs. Impurity) | Reference |
| Methanol: 30mM Ammonium Acetate (95:5 v/v) | INERTSIL C-18 ODS (250x4.6mm, 5µm) | 1.0 | 3.4 | - | [1] |
| Phosphate buffer (pH 6.6): Acetonitrile: Methanol (45:40:15 v/v/v) | C18 (250x4.6mm, 3µm) | 1.0 | - | > 2.9 | [2] |
| Gradient: A) 5mM Ammonium Acetate B) Acetonitrile | X-bridge C18 (150x4.6 mm, 3.5 μm) | 1.0 | - | > 4.5 | [7] |
| Buffer (pH 7): Acetonitrile: Methanol (2:2:1 v/v/v) | Perfectsil target C18 (250x4.6mm, 5µm) | 1.0 | - | - | [9] |
| Methanol: Water (30:70 v/v) | C18 | 1.0 | 5.27 | - | [10] |
Experimental Protocols
Protocol 1: Systematic Adjustment of Mobile Phase pH
Objective: To evaluate the effect of mobile phase pH on the peak shape and resolution of this compound.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard and sample solution
-
Mobile phase components: Phosphate buffer, Acetonitrile, Methanol, Phosphoric acid or Triethylamine (B128534) for pH adjustment.
Methodology:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase).
-
Prepare an initial mobile phase, for example: Phosphate buffer: Acetonitrile: Methanol (45:40:15 v/v/v).
-
Prepare a series of mobile phases by adjusting the pH of the buffer component in increments of 0.2 pH units over a relevant range (e.g., pH 6.0 to 7.0). Use phosphoric acid to lower the pH and triethylamine to raise it.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the this compound solution and record the chromatogram.
-
For each subsequent mobile phase pH, equilibrate the column for at least 30 minutes before injecting the sample.
-
Record the retention time, peak asymmetry (tailing factor), and the resolution between Quetiapine and any adjacent peaks for each pH value.
-
Tabulate the results to identify the optimal pH for the desired separation.
Protocol 2: Optimization of Organic Modifier Concentration
Objective: To improve the resolution between this compound and its impurities by adjusting the percentage of the organic modifier.
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
This compound reference standard and sample solution containing impurities
-
Mobile phase components: Buffered aqueous solution and an organic modifier (e.g., Acetonitrile or Methanol).
Methodology:
-
Prepare a stock solution of this compound spiked with known impurities or use a sample known to contain them.
-
Start with a mobile phase composition that provides reasonable retention of Quetiapine (e.g., Buffer: Acetonitrile 50:50 v/v).
-
Prepare a series of mobile phases with systematically varying concentrations of the organic modifier. For example, decrease the acetonitrile concentration in 5% increments (e.g., 50%, 45%, 40%, 35%).
-
Equilibrate the column with each mobile phase composition before injecting the sample.
-
Inject the sample and record the chromatogram for each mobile phase composition.
-
Measure the retention times of all peaks and calculate the resolution between Quetiapine and the critical impurity pair.
-
Plot the resolution as a function of the organic modifier percentage to determine the optimal concentration for the separation.
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Logical flow for mobile phase optimization.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 6. chromtech.com [chromtech.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. akjournals.com [akjournals.com]
- 9. asianpubs.org [asianpubs.org]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Development of Sustained-Release Quetiapine Fumarate Tablets using a QbD Approach
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of sustained-release (SR) Quetiapine (B1663577) Fumarate (B1241708) tablets utilizing a Quality by Design (QbD) approach.
Frequently Asked Questions (FAQs)
Q1: What is the typical Quality Target Product Profile (QTPP) for a sustained-release Quetiapine Fumarate tablet?
A1: The QTPP serves as a guide for development, defining the overall objectives of the drug product. For a 200 mg sustained-release this compound tablet, the QTPP would typically include:
-
Dosage Form: Hydrophilic matrix tablet for once-daily administration.[1]
-
Dosage Strength: 200 mg of this compound.[1]
-
Release Profile: A sustained release over 24 hours, demonstrating similarity to the innovator product (e.g., Seroquel XR®).[1][2]
-
Stability: Physically and chemically stable throughout its shelf life.[3]
-
Pharmacokinetics: Achieve a consistent and prolonged therapeutic effect to improve patient compliance and reduce side effects.[4]
-
Appearance: Free from any visual defects.[1]
Q2: What are the initial Critical Quality Attributes (CQAs) to consider for SR this compound tablets?
A2: CQAs are physical, chemical, biological, or microbiological attributes that should be within a specific limit to ensure the desired product quality. Key CQAs for SR this compound tablets include:
-
In-vitro Dissolution Profile: The cumulative percentage of drug released at various time points (e.g., 1, 4, 8, 12, and 24 hours) is a critical attribute to ensure the desired sustained-release characteristic.[1][2]
-
Tablet Hardness and Friability: These mechanical properties are crucial for the tablet's integrity during handling and transportation. A friability of less than 1% is generally desired.[1]
-
Content Uniformity and Assay: Ensuring each tablet contains the correct amount of the active pharmaceutical ingredient (API) is fundamental for safety and efficacy. The API content variation should ideally not exceed 5%.[1]
-
Tablet Weight Variation: Uniformity in tablet weight is important for consistent drug content.
Q3: Which polymers are commonly used as matrix-forming agents for this compound SR tablets?
A3: Hydrophilic polymers are predominantly used to create the matrix system that controls the drug release. Commonly investigated polymers include:
-
Hypromellose (HPMC): Different viscosity grades of HPMC (e.g., K100, K15, K4M) are frequently used to modulate the drug release rate.[5]
-
Xanthan Gum: A natural polysaccharide that can also be used to form a release-controlling matrix.[6]
-
Carbopol (Carbomers): Acrylic acid derivatives like Carbopol 974P are effective in forming gels to control drug release.[4][6]
-
Ethyl Cellulose: Often used in combination with other polymers to achieve the desired release profile.[7]
Troubleshooting Guide
| Problem/Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Rapid Initial Drug Release ("Dose Dumping") | - Insufficient polymer concentration.- Low viscosity grade of the polymer.- High proportion of water-soluble excipients. | - Increase the concentration of the release-controlling polymer.- Use a higher viscosity grade of the polymer (e.g., HPMC K100M).- Evaluate the use of less soluble fillers or a combination of polymers to form a stronger gel matrix. |
| Incomplete Drug Release (<80% at 24 hours) | - Excessive polymer concentration leading to a very rigid matrix.- High viscosity grade of the polymer trapping the drug.- Poor hydration of the polymer matrix. | - Decrease the concentration of the rate-controlling polymer.- Switch to a lower viscosity grade of the polymer.- Incorporate a channeling agent or a more soluble filler to enhance water penetration into the matrix. |
| High Tablet Friability (>1%) | - Insufficient binder concentration.- Low compression force.- Inadequate moisture content in granules. | - Increase the amount of binder in the formulation.- Optimize the compression force to achieve adequate tablet hardness.- Ensure optimal moisture content in the granules before compression. |
| Sticking and Picking During Compression | - High moisture content in the granules.- Physicochemical properties of the API (e.g., low melting point).- Inappropriate tooling material or design. | - Ensure granules are adequately dried.- Control the temperature and humidity of the compression room.[8]- Consider using specialized punch and die materials or coatings.- Optimize the lubricant concentration. |
| Weight Variation in Tablets | - Poor powder flowability.- Inconsistent die filling during compression. | - Improve granule flow properties by optimizing granulation parameters (e.g., binder amount, drying time).- Adjust the speed of the tablet press to allow for complete die filling.[8] |
| Dissolution Profile Fails Similarity Test (f2 < 50) with Reference Product | - Formulation composition (polymer type/ratio, excipients) is not bioequivalent.- Manufacturing process parameters (e.g., compression force, granulation) are not optimized. | - Systematically vary the critical material attributes (CMAs) like polymer concentration and type using a Design of Experiments (DoE) approach to find the optimal formulation.[1][2]- Investigate the impact of critical process parameters (CPPs) on the dissolution profile. |
Data Presentation
Table 1: Critical Material Attributes (CMAs) and their Investigated Ranges
| Critical Material Attribute (CMA) | Investigated Levels/Types | Typical Impact on CQAs | Reference |
| Matrix Forming Polymer(s) | HPMC K100, HPMC K15, HPMC K4M, Ethyl Cellulose, Xanthan Gum, Carbopol 974P | Directly influences drug release rate. Higher viscosity and concentration generally lead to slower release. | [5][6][7] |
| Polymer Concentration | 15% - 40% of total tablet weight | Higher concentrations result in a more robust matrix and slower drug release. | [5] |
| Extragranular Diluent | Lactose Monohydrate, Microcrystalline Cellulose (MCC) | Can affect tablet compressibility and the rate of water uptake, thereby influencing drug release. | [1][9] |
| Binder | Polyvinylpyrrolidone (B124986) (PVP) | Affects granule properties and tablet hardness/friability. | [1] |
Table 2: Critical Process Parameters (CPPs) and their Considerations
| Critical Process Parameter (CPP) | Method | Key Considerations | Reference |
| Granulation | Wet Granulation (Fluidized Bed or High Shear) | Binder solution addition rate, mixing time, and drying temperature/time are critical for granule size and density, which impact flowability and dissolution. | [1][4][7] |
| Compression | Rotary Tablet Press | Compression force directly impacts tablet hardness, friability, and the integrity of the matrix, which can affect the drug release profile. | [9] |
| Sieving/Milling | Mesh Screens | The particle size of the granules can influence the dissolution rate. | [6] |
Experimental Protocols
1. Protocol for Wet Granulation
-
Blending: Accurately weigh and pass the intragranular components (this compound, matrix-forming polymer, filler) through an appropriate sieve (e.g., #40 mesh).[3] Blend the materials for 10-15 minutes in a suitable blender.
-
Binder Preparation: Prepare the binder solution (e.g., 3% polyvinylpyrrolidone in water).[1]
-
Granulation: While mixing the powder blend, slowly add the binder solution until granules of the desired consistency are formed.[4]
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., 4-mm mesh).[4]
-
Drying: Dry the granules in a fluidized bed dryer or a tray dryer at a controlled temperature (e.g., 60°C) until the desired moisture content is achieved.[3]
-
Dry Milling: Mill the dried granules to obtain the desired particle size distribution.
-
Lubrication: Add the extragranular excipients (e.g., lubricant like magnesium stearate) and blend for a short period (e.g., 5 minutes).[1]
2. Protocol for In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle Method) or USP Apparatus I (Basket Method).[1][6]
-
Dissolution Medium: 900 mL of 0.1 N HCl or a pH 6.8 phosphate (B84403) buffer.[1][6]
-
Temperature: Maintain the medium at 37 ± 0.5 °C.[6]
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours).[1][6] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Quality by Design (QbD) workflow for pharmaceutical development.
Caption: Troubleshooting logic for formulation adjustments.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. Original research paper. Formulation and pharmaceutical development of this compound sustained release matrix tablets using a QbD approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of this compound Sustained Release Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. This compound Extended-release Tablet Formulation Design Using Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. rjpdft.com [rjpdft.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of Quetiapine Fumarate versus olanzapine on metabolic parameters
A comprehensive review of clinical and preclinical data on the metabolic side effects of two commonly prescribed atypical antipsychotics.
For researchers, scientists, and drug development professionals, understanding the metabolic liabilities of atypical antipsychotics is crucial for both patient care and the development of safer therapeutic alternatives. This guide provides a detailed comparative analysis of Quetiapine (B1663577) Fumarate and Olanzapine (B1677200), focusing on their respective impacts on key metabolic parameters. The information presented is collated from a range of clinical trials and preclinical studies, with an emphasis on quantitative data, experimental methodologies, and the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the effects of Quetiapine Fumarate and Olanzapine on metabolic parameters.
Table 1: Weight Gain and Body Mass Index (BMI)
| Parameter | Olanzapine | Quetiapine | Study Duration | Patient Population | Citation |
| Mean Weight Gain | +4.16 kg | +1.83 kg | 6 weeks | Psychotic patients | [1] |
| Mean Weight Gain | +3.8 kg | +0.03 kg | >14 days | Children and adolescents | [2] |
| Mean Weight Gain | +4.6 kg | +3.7 kg | 24 weeks | Schizophrenia patients | [3] |
| Mean Weight Gain (per 6 months) | +1.24 kg (males), +0.77 kg (females) vs. risperidone (B510) | Not significantly different from risperidone | 2 years | General Practice Patients | [4] |
| Clinically Significant Weight Gain (≥7%) | 30% | 16% | 18 months | Patients with chronic schizophrenia | [5] |
| Mean BMI Change | +1.8 kg/m ² | +0.77 kg/m ² | 6 weeks | Psychotic patients | [1] |
| Mean BMI Change | +1.3 kg/m ² | -0.2 kg/m ² | >14 days | Children and adolescents | [2] |
| Incidence of BMI Increase ≥1 kg/m ² | 53.7% | 33.3% | Not Specified | Overweight or obese patients with schizophrenia or schizoaffective disorder | [6] |
Table 2: Glucose Metabolism
| Parameter | Olanzapine | Quetiapine | Study Duration | Patient Population | Citation |
| Fasting Blood Glucose | Significant increase | No significant increase | 8 weeks | First-onset schizophrenia | [7] |
| Mean Change in Glucose (mg/dL) | +9.32 mg/dL higher than Quetiapine | - | Meta-analysis | Schizophrenia patients | [8] |
| Incidence of Treatment-Emergent Diabetes | 2.5% | 1.3% | 6 months | Schizophrenia patients | [9] |
| Change in Glucose Tolerance (AUC 0-2h) | +21.9 mg/dL x h | +9.1 mg/dL x h | 24 weeks | Schizophrenia patients | [3] |
| Insulin (B600854) Resistance | Associated with increased insulin resistance | Moderate risk of increased insulin resistance | Multiple studies | Review | [10][11] |
Table 3: Lipid Profile
| Parameter | Olanzapine | Quetiapine | Study Duration | Patient Population | Citation |
| Triglycerides | Significant increase | Significant increase | 8 weeks | First-onset schizophrenia | [7] |
| Mean Triglyceride Change | Significant increase to 221 mg/dl | - | 12 months | Not specified | [12] |
| Total Cholesterol | Significant increase | Significant increase | 24 weeks | Schizophrenia patients | [3] |
| Mean Cholesterol Change | Significantly more increase than risperidone | Significantly more increase than risperidone | Meta-analysis | Schizophrenia patients | [8] |
| High-Density Lipoprotein (HDL) | Significant decrease | Significant decrease | 8 weeks | First-onset schizophrenia | [7] |
| Low-Density Lipoprotein (LDL) | Modest increase | Modest increase | 8 weeks | First-onset schizophrenia | [7] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of scientific findings. Below are representative experimental protocols derived from the cited literature.
Protocol 1: Randomized Controlled Trial for Metabolic Effects
This protocol is a composite based on methodologies reported in several clinical trials.[1][3][9][13][14]
-
Study Design: A 6-month, multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Adult patients (18-65 years) with a confirmed diagnosis of schizophrenia according to DSM-IV criteria. Patients are required to have a Body Mass Index (BMI) between 18 and 40 kg/m ². Key exclusion criteria include current diagnosis of an eating disorder, diabetes mellitus, or other unstable medical conditions.
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either Olanzapine (10-20 mg/day) or this compound (300-700 mg/day). Both patients and investigators are blinded to the treatment allocation.
-
Assessments:
-
Baseline: A comprehensive assessment is performed, including medical history, physical examination, vital signs, weight, height (for BMI calculation), and fasting blood samples for glucose, insulin, HbA1c, and a full lipid profile (total cholesterol, HDL, LDL, triglycerides). An oral glucose tolerance test (OGTT) may also be performed.
-
Follow-up Visits: Patients are assessed at weeks 2, 4, 8, 12, 16, 20, and 24. At each visit, weight, BMI, and vital signs are recorded. Fasting blood samples for metabolic parameters are collected at weeks 8, 16, and 24.
-
-
Diet and Exercise: Patients receive standardized counseling on diet and physical activity at the beginning of the study and are encouraged to maintain their usual lifestyle to minimize confounding factors.
-
Statistical Analysis: The primary endpoint is the change from baseline in weight at 24 weeks. Secondary endpoints include changes in BMI, fasting glucose, insulin, HbA1c, and lipid levels. Data are analyzed using an intent-to-treat (ITT) analysis with a mixed-model repeated measures (MMRM) approach to handle missing data.
Protocol 2: Preclinical Assessment of Insulin Signaling
This protocol describes an in vitro experiment to investigate the molecular mechanisms of drug-induced insulin resistance, based on findings related to Akt phosphorylation and mitochondrial dynamics.[15]
-
Cell Culture: L6 rat skeletal muscle cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Differentiated L6 myotubes are treated with either Olanzapine (at a physiologically relevant concentration) or a vehicle control for a specified period (e.g., 24 hours).
-
Insulin Stimulation: Following drug treatment, cells are stimulated with 100 nM insulin for 3 hours.
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and proteins involved in mitochondrial dynamics (e.g., Opa-1).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
-
Analysis: The ratio of p-Akt to total Akt is calculated to assess insulin signaling. Changes in the expression of mitochondrial dynamics proteins are also quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the metabolic side effects of these drugs and a typical experimental workflow.
Caption: Putative signaling pathways for antipsychotic-induced metabolic effects.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
The evidence consistently indicates that Olanzapine is associated with a greater risk of significant weight gain and adverse effects on glucose and lipid metabolism compared to this compound.[8][11][16] While both medications carry a risk of metabolic disturbances, the propensity for these effects appears to be more pronounced with Olanzapine.[5][7] The underlying mechanisms are multifactorial, involving interactions with multiple neurotransmitter receptors and direct effects on cellular metabolic pathways, including insulin signaling and mitochondrial function.[10][15] These findings underscore the importance of baseline metabolic screening and regular monitoring for patients initiated on either of these atypical antipsychotics. For drug development professionals, these comparative data highlight the need for novel antipsychotic agents with improved metabolic safety profiles.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. A retrospective analysis of the short-term effects of olanzapine and quetiapine on weight and body mass index in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 24-week, multicenter, open-label, randomized study to compare changes in glucose metabolism in patients with schizophrenia receiving treatment with olanzapine, quetiapine, or risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weight change over two years in people prescribed olanzapine, quetiapine and risperidone in UK primary care: Cohort study in THIN, a UK primary care database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obesity and weight gain (1.9) - Antipsychotics and their Side Effects [cambridge.org]
- 6. Double-blind, randomized trial comparing efficacy and safety of continuing olanzapine versus switching to quetiapine in overweight or obese patients with schizophrenia or schizoaffective disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective 8-week trial on the effect of olanzapine, quetiapine, and aripiprazole on blood glucose and lipids among individuals with first-onset schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-head comparisons of metabolic side effects of second generation antipsychotics in the treatment of schizophrenia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of metabolic and prolactin variables from a six-month randomised trial of olanzapine and quetiapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Second-generation antipsychotics and metabolic syndrome: a role for mitochondria [frontiersin.org]
- 11. Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Metabolic Effects of Olanzapine and Quetiapine: A Six-Week Randomized, Single Blind, Controlled Study [benthamopenarchives.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Metabolic Syndrome and Antipsychotics: The Role of Mitochondrial Fission/Fusion Imbalance [frontiersin.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Bioanalytical Quantification of Quetiapine Fumarate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Quetiapine (B1663577) Fumarate (B1241708) in human plasma against alternative analytical techniques. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Quetiapine Fumarate Analysis
Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Due to its extensive metabolism and resulting low plasma concentrations, sensitive and selective analytical methods are required. While UPLC-MS/MS has emerged as a leading technique, other methods such as High-Performance Liquid Chromatography (HPLC) with various detectors and Capillary Electrophoresis (CE) have also been employed.
UPLC-MS/MS: The Gold Standard
UPLC-MS/MS is widely regarded as the preferred method for quetiapine quantification due to its high sensitivity, selectivity, and speed. This technique combines the superior separation capabilities of UPLC with the precise detection and quantification of tandem mass spectrometry.
Experimental Protocol for a Validated UPLC-MS/MS Method
A typical validated UPLC-MS/MS method for the determination of quetiapine in human plasma involves the following steps:
-
Sample Preparation: A simple and rapid protein precipitation method is often used for sample pretreatment.[1][2] To a small volume of plasma (e.g., 50-100 µL), an internal standard (such as carbamazepine (B1668303) or a stable isotope-labeled quetiapine) is added, followed by a precipitating agent like acetonitrile (B52724).[3] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for injection into the UPLC-MS/MS system. Alternative methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4][5][6][7]
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase column, such as a Kinetex C18 or Waters Xbridge C18.[1][2][3] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 10mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) is commonly used to achieve separation.[3] The total analytical run time is typically short, often around 3 minutes.[3][4]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[3][4] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for quetiapine (e.g., m/z 384.2 → 253.1) and the internal standard (e.g., m/z 237.0 → 194.0 for carbamazepine).[3]
Comparison of Analytical Methods
The following tables summarize the performance characteristics of the UPLC-MS/MS method compared to alternative techniques.
| Parameter | UPLC-MS/MS | HPLC-UV | HPLC-Electrochemical | Capillary Electrophoresis (CE) |
| Linearity Range (ng/mL) | 0.5 - 2000[1][2][3] | 4 - 400[8] | 2.5 - 500[9] | 3 - 120[10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 2.5[1][2][3] | 4[8] | 2.5[9] | 3[10] |
| Precision (%RSD) | < 15%[1][2][3] | < 3.3% (mean RSD)[8] | Inter-assay: 11.9%Intra-assay: 16.0%[9] | Intraday: < 15.11%Interday: < 13.23%[10] |
| Accuracy (% Bias) | < 15%[3] | Mean recovery = 92%[8] | Mean accuracy = 98.6%[9] | Intraday RE: < 13.09%Interday RE: < 14.05%[10] |
| Sample Volume | ~50 - 100 µL[3] | 0.4 mL[9] | 0.4 mL[9] | 500 µL[10] |
| Run Time | ~3 minutes[3][4] | Not specified | Not specified | ~15 minutes[10] |
| Selectivity | Very High | Moderate | High | Moderate to High |
| Sensitivity | Very High | Low to Moderate | High | High |
Table 1: Comparison of Quantitative Performance Parameters
| Method | Sample Preparation | Instrumentation | Advantages | Disadvantages |
| UPLC-MS/MS | Protein Precipitation, LLE, or SPE[1][2][3][4] | UPLC system coupled with a tandem mass spectrometer | High sensitivity and selectivity, short run times, small sample volume, robust and reliable. | High initial instrument cost, requires specialized expertise. |
| HPLC-UV | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[8][11] | HPLC system with a UV detector | Lower instrument cost, widely available. | Lower sensitivity and selectivity, may be subject to interferences from plasma matrix.[4] |
| HPLC-Electrochemical | Liquid-Liquid Extraction (LLE)[9] | HPLC system with an electrochemical detector | High sensitivity for electroactive compounds. | Limited to electroactive analytes, potential for electrode fouling. |
| Capillary Electrophoresis (CE) | Liquid-Liquid Extraction (LLE)[10] | Capillary electrophoresis system | High separation efficiency, small sample and reagent consumption. | Lower loading capacity, can be less robust than HPLC. |
Table 2: Comparison of Methodological Aspects
Method Selection Guide
The choice of analytical method for quetiapine quantification depends on the specific requirements of the study.
References
- 1. A validated method for the determination of this compound tablets in human plasma by UPLC-MS/MS and its application to a pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Quetiapine (B1663577) Fumarate (B1241708), alongside a framework for inter-laboratory cross-validation to ensure method robustness and reliability across different testing sites. The consistent performance of analytical methods is paramount in pharmaceutical development and quality control. This document outlines validated analytical techniques, presents supporting data, and offers detailed experimental protocols to assist in the seamless transfer and validation of these methods between laboratories.
The Importance of Inter-Laboratory Cross-Validation
Method transfer and cross-validation are critical steps in the pharmaceutical lifecycle, particularly when analytical testing is outsourced or conducted at multiple sites.[1] The objective is to verify that a receiving laboratory can perform an analytical method developed by a transferring laboratory and obtain comparable results.[1] Successful cross-validation ensures data integrity and consistency, which is essential for regulatory submissions and maintaining product quality. The International Council for Harmonisation (ICH) guidelines emphasize the importance of assessing reproducibility, which evaluates the precision of a method between different laboratories.[2][3]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are the most common techniques for the analysis of Quetiapine Fumarate. The following tables summarize the performance characteristics of various validated methods, providing a basis for selecting an appropriate method for transfer and cross-validation.
Table 1: Performance Characteristics of Validated HPLC Methods for this compound
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | HPLC Method 4 |
| Principle | Reverse Phase HPLC | Reverse Phase HPLC | Reverse Phase HPLC | Reverse Phase HPLC |
| Column | C18 | Inertsil ODS C-18 (250x4.6mm, 5µm) | Hyper chrome ODS-BP 5µm (200x4.6mm) | Microsorb-MV 100-5 C-18 (250x4.6mm, 5µm) |
| Mobile Phase | Methanol (B129727):Water (30:70 v/v)[4] | Methanol:Ammonium Acetate (30mM) (95:5 v/v)[5] | 0.1% OPA:ACN (80:20 v/v), pH 5.5[6] | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v)[7] |
| Flow Rate | - | 1.0 mL/min[5] | - | 1.0 mL/min[7] |
| Detection (UV) | 359 nm[4] | 252 nm[5] | 210 nm[6] | 292 nm[7] |
| Retention Time | 5.27 min[4] | 3.4 min[5] | 2.6 min[6] | - |
| Linearity Range | 5-50 µg/mL[4] | 2-64 µg/mL[5] | 20-400 µg/mL[6] | - |
| Correlation Coefficient (R²) | 0.999[4] | 0.9992[5] | 0.999[6] | - |
| LOD | 0.02 µg/mL[4] | 0.0001 µg/mL[5] | 3.70 µg/mL[6] | - |
| LOQ | 0.06 µg/mL[4] | 0.0003 µg/mL[5] | 12.35 µg/mL[6] | - |
| Accuracy (% Recovery) | Intra-day: 100.48%, Inter-day: 100.28%[4] | - | 99.33% - 100.47%[6] | - |
| Precision (%RSD) | - | 1.45%[5] | < 2%[6] | Intra-day: 0.646%, Inter-day: 0.543%[7] |
Table 2: Performance Characteristics of Validated UV-Vis Spectrophotometric Methods for this compound
| Parameter | UV-Vis Method 1 | UV-Vis Method 2 | UV-Vis Method 3 |
| Principle | UV-Visible Spectrophotometry | Second Order Derivative UV Spectrophotometry | UV-Visible Spectrophotometry |
| Solvent | Methanol[6] | 0.1 N HCl[8] | Ethanol:Water (50:50)[9] |
| λmax | 264.8 nm[6] | 254.76 nm[8] | 295 nm[9] |
| Linearity Range | 10-50 µg/mL[6] | 10-30 µg/mL[8] | 5-50 µg/mL[9] |
| Correlation Coefficient (R²) | 0.9986[6] | - | 0.999[9] |
| LOD | - | - | 0.552 µg/mL[9] |
| LOQ | - | - | 1.6728 µg/mL[9] |
| Accuracy (% Recovery) | 96.4% (Assay)[6] | Near 100%[8] | 98% - 102%[9] |
| Precision (%RSD) | - | 0.16% - 0.20%[8] | < 2%[9] |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Assay
This protocol is a representative example based on common practices found in the literature.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.[1][4]
2. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Methanol and Ammonium Acetate buffer (30mM) in a 95:5 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 252 nm[5]
3. Solution Preparation:
-
Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of Acetonitrile and Methanol (70:30).[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 2, 4, 8, 16, 32, and 64 µg/mL).[5]
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 25 mg of this compound to a 250 mL volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume.[5]
4. System Suitability:
-
Inject the working standard solution (e.g., 20 µg/mL) five times. The system is suitable if the relative standard deviation (%RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[1]
5. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample.
Protocol 2: UV-Visible Spectrophotometric Method for this compound Assay
1. Instrumentation:
-
A UV-Visible Spectrophotometer.
2. Method Parameters:
3. Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-50 µg/mL.[6]
-
Sample Solution (from tablets): Prepare a sample solution from the tablet powder in methanol to obtain a final concentration within the linear range.
4. Analysis:
-
Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at 264.8 nm.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Proposed Protocol for Inter-Laboratory Cross-Validation
This protocol outlines a systematic approach to ensure the successful transfer of an analytical method between two laboratories (a transferring lab and a receiving lab).
1. Pre-Transfer Activities:
-
The transferring laboratory provides the receiving laboratory with the complete analytical method procedure, including validation reports and any special handling instructions.
-
A teleconference is held to discuss the method and address any questions.
-
The receiving laboratory ensures that all necessary equipment, reagents, and standards are available and qualified.
2. Co-validation Approach:
-
A covalidation approach, where the receiving laboratory participates in the validation process, can be employed to expedite the transfer.[10] This involves both labs analyzing the same batch of a homogeneous sample.
3. Experimental Design:
-
Samples: A single, homogeneous batch of this compound drug substance or product should be used for the study.
-
Replicates: Each laboratory should analyze the sample in at least six replicates.
-
Analysts: To assess intermediate precision, the analysis should be performed by at least two different analysts in the receiving laboratory on different days.
4. Acceptance Criteria:
-
System Suitability: Both laboratories must meet the pre-defined system suitability criteria before sample analysis.[1]
-
Comparative Accuracy: The mean result from the receiving laboratory should not deviate from the mean result of the transferring laboratory by more than a pre-defined percentage (e.g., ±2.0%).
-
Comparative Precision: The %RSD of the results from the receiving laboratory should be comparable to that of the transferring laboratory and within the method's established limits.
Logical Workflow for Cross-Validation
The following diagram illustrates the key steps in an inter-laboratory cross-validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jocpr.com [jocpr.com]
- 5. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. Analytical Method Development and Validation of this compound in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 7. waters.com [waters.com]
- 8. Development of determination methods of this compound for forensic-pharmaceutical purposes | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. jetir.org [jetir.org]
- 10. pharmtech.com [pharmtech.com]
Quetiapine Fumarate vs. Risperidone: A Comparative Guide on Efficacy in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two widely prescribed atypical antipsychotic drugs, Quetiapine Fumarate and Risperidone, in established animal models of schizophrenia. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
Introduction
Quetiapine and Risperidone are both second-generation antipsychotics that have demonstrated clinical efficacy in treating the symptoms of schizophrenia. Their primary mechanism of action involves antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. However, their distinct pharmacological profiles lead to differences in efficacy and side effects. Animal models are crucial for dissecting these differences and predicting clinical outcomes. This guide focuses on two key behavioral paradigms relevant to schizophrenia: prepulse inhibition (PPI), which models sensorimotor gating deficits, and psychostimulant-induced hyperlocomotion, which reflects positive-like symptoms.
Mechanism of Action: A Tale of Two Receptors
Both Quetiapine and Risperidone exert their antipsychotic effects primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. However, their binding affinities and the downstream signaling cascades they modulate differ, contributing to their unique clinical profiles.
Signaling Pathways
The binding of Quetiapine and Risperidone to D2 and 5-HT2A receptors initiates a cascade of intracellular events that ultimately modulate neuronal activity. The following diagrams illustrate the primary signaling pathways associated with these receptors.
A Head-to-Head In Vivo Comparison of Immediate-Release versus Extended-Release Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the immediate-release (IR) and extended-release (XR) formulations of quetiapine (B1663577) fumarate (B1241708). The information presented is collated from a range of pharmacokinetic, pharmacodynamic, and clinical studies to support research and development in the pharmaceutical field.
Pharmacokinetic Profile: IR vs. XR
The fundamental difference between the IR and XR formulations of quetiapine lies in their pharmacokinetic profiles. The IR formulation is characterized by rapid absorption and a sharp peak in plasma concentration, whereas the XR formulation is designed for a slower release, leading to a more gradual rise and fall in plasma levels.[1] These differences are critical in determining dosing frequency and may influence both efficacy and tolerability.
Studies have shown that while the two formulations are considered bioequivalent in terms of the total drug exposure over 24 hours (AUC), they differ significantly in their peak plasma concentration (Cmax) and the time to reach that peak (Tmax).[2][3][4] The Cmax for the XR formulation is approximately 13% lower than that of the IR formulation.[2][3][4] The Tmax for the IR formulation is typically around 2 hours, while for the XR formulation it is extended to about 5 hours.[3][4] This slower release profile of the XR formulation allows for once-daily dosing, which may improve patient adherence compared to the twice-daily dosing often required for the IR formulation.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of Quetiapine IR and XR
| Parameter | Quetiapine IR | Quetiapine XR | Key Findings |
| Dosing Frequency | Typically twice daily[1][2] | Once daily[1][2] | XR offers the convenience of once-daily administration. |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours[3][4] | ~5 hours[3][4] | XR formulation demonstrates a delayed peak concentration. |
| Cmax (Peak Plasma Concentration) | Higher | Approximately 13% lower than IR[2][3][4] | IR formulation results in a more rapid and higher peak concentration. |
| AUC (Area Under the Curve) | Bioequivalent to XR[2][3][4] | Bioequivalent to IR[2][3][4] | Both formulations provide similar total drug exposure over a 24-hour period. |
| Fluctuations in Plasma Concentration | Higher | Lower[2] | XR provides a more stable plasma concentration over the dosing interval. |
Pharmacodynamic Profile: Dopamine (B1211576) D2 Receptor Occupancy
The antipsychotic effects of quetiapine are primarily attributed to its antagonism of dopamine D2 receptors in the brain. Positron Emission Tomography (PET) studies have been employed to compare the D2 receptor occupancy of the IR and XR formulations in vivo.
These studies reveal that the differing pharmacokinetic profiles translate to distinct patterns of D2 receptor binding. The IR formulation leads to a rapid and high peak in striatal D2 receptor occupancy, which then declines quickly.[1][5] In contrast, the XR formulation results in a less pronounced peak occupancy that is sustained for a longer duration.[1] At peak plasma concentrations, the D2 receptor occupancy is significantly higher with the IR formulation (approximately 50%) compared to the XR formulation (approximately 32%).[2][6] However, at trough concentrations, the D2 receptor occupancy is low and similar for both formulations (around 7-8%).[2][6] This sustained, lower peak occupancy with the XR formulation may contribute to its tolerability profile.[6]
Table 2: Dopamine D2 Receptor Occupancy
| Parameter | Quetiapine IR | Quetiapine XR | Key Findings |
| Peak D2 Receptor Occupancy | ~50%[2][6] | ~32%[2][6] | IR formulation leads to a significantly higher peak receptor occupancy. |
| Trough D2 Receptor Occupancy | ~7%[2][6] | ~8%[2][6] | Both formulations show similarly low receptor occupancy at the end of the dosing interval. |
| Pattern of Occupancy | Rapid peak followed by a rapid decline[1][5] | Less pronounced peak with a more sustained occupancy[1] | The XR formulation provides a more stable interaction with D2 receptors over time. |
Clinical Efficacy and Tolerability
Both IR and XR formulations of quetiapine have demonstrated comparable efficacy in the treatment of schizophrenia and bipolar disorder.[2] However, their distinct pharmacokinetic and pharmacodynamic profiles can lead to differences in their clinical application and side-effect profiles.
A meta-analysis of studies in schizophrenia suggests a dose-dependent difference in efficacy, with the IR formulation showing greater efficacy at lower doses (100-300 mg) and the XR formulation being more effective at higher doses (600-700 mg).[7] This has led to recommendations to initiate treatment with the IR formulation and switch to the XR formulation if higher doses are required.[7]
The slower rate of drug absorption with the XR formulation is associated with a lower incidence of initial sedation and orthostatic dizziness compared to the IR formulation.[2][8] This improved tolerability profile of the XR formulation may allow for faster dose titration.[2] Retrospective studies have indicated that patients on the XR formulation tend to be treated with higher doses compared to those on the IR formulation.[2][8] Furthermore, the once-daily dosing of the XR formulation has been associated with better treatment adherence.[2]
Table 3: Clinical Efficacy and Tolerability Comparison
| Aspect | Quetiapine IR | Quetiapine XR | Key Findings |
| Efficacy | More effective at lower doses (100-300mg) for schizophrenia[7] | More effective at higher doses (600-700mg) for schizophrenia[7] | Dose-dependent differences in efficacy may guide formulation selection. |
| Sedation | Higher rates of early sedation[2] | Lower rates of early sedation[2] | XR formulation may be better tolerated in terms of initial sedation. |
| Orthostatic Dizziness | More frequently reported | Less frequently reported[8] | XR formulation is associated with a lower risk of this side effect. |
| Dose Titration | Slower titration may be necessary[8] | Faster dose titration is possible[2] | Improved tolerability of XR allows for more rapid dose escalation. |
| Treatment Adherence | Non-compliance rates may be higher[2] | Associated with higher rates of compliance[2] | Once-daily dosing of XR may improve patient adherence. |
| Prescribed Doses in Practice | Often used at lower doses, sometimes as an add-on therapy[8] | More commonly used at higher, antipsychotic doses[8] | Clinical usage patterns reflect the differing tolerability and efficacy profiles. |
Experimental Protocols
Bioavailability and Pharmacokinetic Studies
A common experimental design to compare the pharmacokinetic profiles of IR and XR formulations is a randomized, open-label, two-period crossover study.[9][10][11]
-
Participants: Healthy adult volunteers or patients with a stable clinical condition.[9][11]
-
Design: Participants are randomly assigned to receive either the IR or XR formulation in the first period. After a washout period of at least one week to ensure complete elimination of the drug, they receive the other formulation in the second period.[9][10]
-
Dosing: A single oral dose of the respective formulation is administered.[10][11]
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, and 36 hours post-dose).[11]
-
Analysis: Plasma concentrations of quetiapine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][11]
-
Pharmacokinetic Parameters: Key parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.[9]
Dopamine D2 Receptor Occupancy Studies using PET
Positron Emission Tomography (PET) with the radioligand [11C]-raclopride is a key in vivo technique to measure dopamine D2 receptor occupancy.
-
Participants: Healthy control subjects.[6]
-
Design: An open-label, crossover design is often used.[5]
-
Procedure:
-
A baseline PET scan is performed to measure D2 receptor availability without the drug.
-
Participants are then administered either the IR or XR formulation of quetiapine for a period to reach steady-state concentrations.
-
PET scans are repeated at predicted times of peak and trough plasma concentrations.
-
After a washout period, the participants are crossed over to the other formulation, and the PET scans are repeated.
-
-
Radioligand: [11C]-raclopride, which binds to D2 receptors, is used.
-
Analysis: The D2 receptor occupancy is calculated by comparing the binding potential of [11C]-raclopride before and after quetiapine administration. The simplified reference tissue model is a common analytical approach.[6]
Quetiapine's Primary Signaling Pathway
Quetiapine exerts its therapeutic effects through its interaction with multiple neurotransmitter receptors. Its primary antipsychotic action is believed to be mediated by its antagonist activity at dopamine D2 and serotonin (B10506) 5-HT2A receptors. The diagram below illustrates this simplified signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic profiles of extended release quetiapine fumarate compared with quetiapine immediate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quetiapine extended-release versus immediate-release formulation: a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Immediate vs Extended-Release Quetiapine for Schizophrenia | CARLAT PUBLISHING [thecarlatreport.com]
- 8. Use of quetiapine XR and quetiapine IR in clinical practice for hospitalized patients with schizophrenia: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bioequivalence study of quetiapine 25 mg film-coated tablets in healthy Indonesian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Bioequivalence of two quetiapine extended release tablets in Chinese healthy volunteers under fasting and fed conditions and effects of food on pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
In vitro-in vivo correlation (IVIVC) for extended-release Quetiapine Fumarate formulations
A Comparative Guide to Formulation Performance and Experimental Protocols
For researchers, scientists, and drug development professionals working with atypical antipsychotics, establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step in the development of extended-release (ER) formulations. This guide provides a comparative analysis of experimental data and methodologies for ER Quetiapine (B1663577) Fumarate (B1241708) formulations, a widely prescribed medication for schizophrenia and bipolar disorder.[1][2] By understanding the interplay between in vitro dissolution and in vivo pharmacokinetic performance, developers can streamline formulation optimization, ensure product quality, and potentially reduce the need for extensive bioequivalence studies.
Comparative Performance Data: In Vitro Dissolution and In Vivo Pharmacokinetics
A successful IVIVC relies on a clear and reproducible relationship between the rate of drug dissolution in the laboratory and its subsequent absorption in the body. The following tables summarize key quantitative data from studies on various ER Quetiapine Fumarate formulations.
Table 1: In Vitro Dissolution Profiles of Extended-Release this compound Formulations
| Formulation/Study | Dissolution Medium | Time (hours) | Percent Drug Released |
| Test Formulation (Study A) [1] | pH 1.2 | 1 | Not specified |
| 6 | Not specified | ||
| 12 | Not specified | ||
| 20 | Not specified | ||
| Seroquel XR® 50 mg (Study B) [3] | 0.1 N HCl (pH 1.0) | 8 | ~100% |
| USP Phosphate Buffer (pH 6.8) | 18 | ~100% | |
| Seroquel XR® 400 mg (Study B) [3] | 0.1 N HCl (pH 1.0) | 8 | ~100% |
| USP Phosphate Buffer (pH 6.8) | 24 | <100% | |
| "Fast" Release Formulation (FDA) [4] | Not specified | Not specified | Faster than target |
| "Slow" Release Formulation (FDA) [4] | Not specified | Not specified | Slower than target |
| Target Release Formulation (FDA) [4] | Not specified | 1 | NMT [Redacted]% |
| 6 | [Redacted]% | ||
| 12 | [Redacted]% | ||
| 20 | NLT [Redacted]% |
NMT: Not More Than, NLT: Not Less Than. Specific dissolution specifications from the FDA document were redacted.
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Quetiapine XR (Steady State) [5] | 300 mg once daily | 495.3 | 5 | Ratio to IR: 1.04 (AUC0-24h) |
| Quetiapine IR (Steady State) [5] | 150 mg twice daily | 568.1 | 2 | - |
| Test Formulation (Single Dose) [2] | Not specified | Predicted with <15% error | Predicted with <15% error | Predicted with <15% error |
| Reference Formulation (Single Dose) [2] | Not specified | Not specified | Not specified | Not specified |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve. XR: Extended-Release, IR: Immediate-Release.
The IVIVC Workflow: A Visual Representation
The process of developing and validating a Level A IVIVC, the most informative type of correlation, follows a structured workflow. This involves characterizing the in vitro dissolution and in vivo absorption of at least two, and preferably three or more, formulations with different release rates.[6]
Caption: Workflow for developing a Level A IVIVC.
Experimental Protocols: A Closer Look
The reliability of an IVIVC is fundamentally dependent on the robustness of the experimental methods employed. Below are detailed protocols for the key experiments cited in the development of IVIVC for ER this compound.
In Vitro Dissolution Testing
The goal of in vitro dissolution testing is to measure the rate and extent of drug release from the dosage form under controlled laboratory conditions.
-
Rotation Speed: A paddle speed of 50 rpm is frequently employed.[1][2]
-
Dissolution Media: To simulate the physiological pH range of the gastrointestinal tract, a variety of biorelevant media are used.[1][2]
-
Procedure: Dissolution profiles are determined for at least 12 individual dosage units from each formulation batch.[6] Samples are collected at predetermined time points to adequately define the release profile.[6] The concentration of dissolved quetiapine is then measured using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.
In Vivo Pharmacokinetic Studies
These studies are designed to determine the rate and extent of drug absorption in human subjects.
-
Study Design: A single-dose, randomized, open-label, crossover study design is often utilized.[1][2] However, multiple-dose studies may be employed in patient populations for ethical reasons.[4]
-
Subjects: Studies are typically conducted in healthy volunteers.[1][2] The number of subjects can range from 6 to 36.[7]
-
Dosing: Subjects receive different formulations (e.g., fast, slow, and target release) in separate study periods with a washout period in between.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points over a period sufficient to characterize the plasma concentration profile of quetiapine.
-
Bioanalytical Method: Plasma concentrations of quetiapine are determined using a validated bioanalytical method, typically LC-MS/MS.
-
Data Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated. To determine the in vivo absorption profile, the plasma concentration-time data is subjected to deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods.
The Relationship Between Dissolution and Absorption
A Level A IVIVC establishes a direct, point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This linear correlation is the ultimate goal for using dissolution as a surrogate for bioequivalence.
Caption: Relationship between in vitro dissolution and in vivo absorption.
The establishment of a validated IVIVC for extended-release this compound formulations offers significant advantages. It can serve as a surrogate for in vivo bioequivalence studies, allowing for the approval of certain pre- or post-approval changes (e.g., in formulation, manufacturing site, or process) without the need for further human studies.[7][8] This not only reduces the cost and time of drug development but also aligns with the principles of modern, science- and risk-based pharmaceutical quality assessment. The percent prediction errors for Cmax and AUC for a valid model should not exceed 15%.[1][2]
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 2. Development of a level A in vitro-in vivo correlation for extended release dosage forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release Characteristics of this compound Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetic profiles of extended release this compound compared with quetiapine immediate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. fda.gov [fda.gov]
- 8. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
A Comparative Analysis of the Neuroprotective Effects of Quetiapine Fumarate and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for neuropsychiatric disorders is increasingly recognizing the potential of atypical antipsychotics to not only manage symptoms but also to confer neuroprotective benefits. This guide provides a comparative analysis of the neuroprotective effects of Quetiapine (B1663577) Fumarate against other commonly prescribed atypical antipsychotics, including Olanzapine (B1677200), Risperidone, Aripiprazole (B633), Ziprasidone, and Clozapine. The information is supported by experimental data from a range of preclinical studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies, offering a comparative perspective on the neuroprotective efficacy of these agents across different models of neuronal injury and neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of Atypical Antipsychotics
| Drug | Cell Line | Insult | Concentration/Dosage | Key Quantitative Outcomes |
| Quetiapine | PC12 | Amyloid-β (Aβ) | 50 µM | Significantly higher cell viability and lower apoptosis rates compared to Aβ-exposed cells. Blocked Aβ-induced activation of caspase-3.[1] |
| SH-SY5Y | Rotenone | Not Specified | Activates AKT signaling, inhibiting GSK3β.[2] | |
| Olanzapine | PC12 | Amyloid-β (Aβ) | 50 µM | Significantly higher cell viability and lower apoptosis rates compared to Aβ-exposed cells. Blocked Aβ-induced activation of caspase-3.[1] |
| PC12 | Hydrogen Peroxide | Not Specified | Attenuated the decrease in cell viability; increased SOD enzyme activity.[3] | |
| Risperidone | SK-N-SH | Dopamine | 10, 50, 100 µM | Did not affect cell viability but decreased caspase-3 activity.[4] |
| Aripiprazole | N2a | Amyloid-β (Aβ) | 3 µM | Increased BDNF mRNA expression by 2.01 ± 0.38 fold.[5] |
| Cortical Neurons | Glutamate | Not Specified | Inhibited glutamate-induced neurotoxicity by 40%.[6] | |
| Ziprasidone | PC12 | Rotenone | Not Specified | Prevented rotenone-induced cell death and intracellular reactive oxygen species (ROS) production.[5] |
| Clozapine | Primary Neuron-Glia | Lipopolysaccharide (LPS) | 0.1, 1 µM | Attenuated LPS-induced neurotoxicity.[7] |
| HMC3 (Microglia) | Iron | 1 µM | Increased microglial viability and reduced IL-6 release.[8] |
Table 2: In Vivo Neuroprotective Effects of Atypical Antipsychotics
| Drug | Animal Model | Injury Model | Dosage | Key Quantitative Outcomes |
| Quetiapine | Rat | Transient Focal Cerebral Ischemia | Not Specified | Significantly decreased the number of apoptotic cells in the penumbra at day 3 post-ischemia.[9] |
| Rat | Streptozotocin (STZ)-induced Alzheimer's | 2.5, 5, 10 mg/kg/i.p. | Significantly attenuated cognitive deficits and oxidative stress; improved density of surviving neurons in the hippocampus and cortex.[10] | |
| Olanzapine | Mouse | Permanent Focal Cerebral Ischemia | 0.1, 1 mg/kg | Showed significant neuroprotection, reducing infarct size.[11] |
| Rat | Kainic Acid-induced Excitotoxicity | 12 mg/day | Ameliorated hippocampal neuronal loss.[12] | |
| Risperidone | Rat, Gerbil | Transient Focal & Global Cerebral Ischemia | 4 mg/kg | Significantly protected against neuronal death; attenuated microglial activation and maintained antioxidant levels.[13] |
| Aripiprazole | Mouse | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Improved motor behavior and reduced atrophic changes in the striatum.[8] |
| Ziprasidone | Rat | Middle Cerebral Artery Occlusion (MCAO) | 2.5, 5 mg/kg | Significantly reduced infarct size and improved neurological function. |
| Clozapine | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Dose-dependently attenuated clinical signs and reduced demyelination.[8] |
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. This section details the protocols for some of the key experiments cited.
In Vitro Cell Viability and Apoptosis Assays (e.g., PC12 cells with Aβ insult)
-
Cell Culture: PC12 cells are seeded in appropriate plates or chambers and cultured for 24 hours.
-
Treatment: The cells are pre-treated with the atypical antipsychotic (e.g., Quetiapine or Olanzapine at 50 µM) for 24 hours. Subsequently, the medium is replaced with a serum-free medium containing the neurotoxic insult (e.g., Aβ peptide) with or without the drug for a specified duration.
-
Cell Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the wells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.
-
Apoptosis Assessment (TUNEL Staining): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive cells is quantified under a microscope.
-
Caspase-3 Activity Assay: Cell lysates are incubated with a caspase-3 specific substrate, and the cleavage of the substrate is measured, typically via fluorescence or colorimetry, to determine the activity of this key executioner caspase.
In Vivo Ischemia Model (e.g., Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male rats or mice are commonly used.
-
Surgical Procedure: Anesthesia is induced, and a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. The duration of occlusion determines the severity of the ischemic insult (e.g., 60 minutes for transient ischemia).
-
Drug Administration: The atypical antipsychotic (e.g., Risperidone 4 mg/kg) can be administered before (pre-treatment) or after (post-treatment) the ischemic event via intraperitoneal injection or other appropriate routes.
-
Behavioral Assessment: Neurological deficits are assessed using standardized scoring systems. Motor function can be evaluated using tests like the rotarod or cylinder test.
-
Histological Analysis: After a set period of reperfusion (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed. Brain slices are stained with triphenyltetrazolium (B181601) chloride (TTC) to visualize the infarct volume or with specific neuronal markers (e.g., NeuN) and markers for degenerating cells (e.g., Fluoro-Jade B) to assess neuronal survival.
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1) and antioxidant enzymes (e.g., SOD1/2) to investigate the cellular and molecular responses to the ischemic injury and drug treatment.
Signaling Pathways and Mechanisms of Neuroprotection
The neuroprotective effects of atypical antipsychotics are mediated through a complex interplay of various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Key signaling pathways in atypical antipsychotic-mediated neuroprotection.
The diagram above illustrates how atypical antipsychotics like Quetiapine and Olanzapine can activate the Akt pathway, leading to the inhibition of GSK-3β, which in turn promotes cell survival and reduces apoptosis. Aripiprazole has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin that activates CREB and promotes neurogenesis. Additionally, these drugs exhibit anti-inflammatory and antioxidant properties.
Caption: A typical experimental workflow for assessing in vivo neuroprotection.
This workflow diagram outlines the key steps in a preclinical in vivo study designed to evaluate the neuroprotective effects of a compound in an ischemic stroke model.
Conclusion
The available preclinical evidence strongly suggests that Quetiapine Fumarate, along with other atypical antipsychotics, possesses significant neuroprotective properties. These effects are mediated through a variety of mechanisms, including the modulation of key signaling pathways involved in cell survival, inflammation, and oxidative stress. While in vitro studies provide valuable insights into the cellular mechanisms, in vivo models offer a more comprehensive understanding of their therapeutic potential in complex neurological conditions.
For drug development professionals, these findings highlight the potential for repositioning or further developing atypical antipsychotics for neurodegenerative and neuro-inflammatory disorders. Future research should focus on head-to-head comparative studies in standardized models and ultimately, well-designed clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. Olanzapine and quetiapine protect PC12 cells from beta-amyloid peptide(25-35)-induced oxidative stress and the ensuing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine protects PC12 cells from oxidative stress induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of protective effects of olanzapine on impaired learning and memory using behavioral tests in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by aripiprazole against β-amyloid-induced toxicity by P-CK2α activation via inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Clozapine protects dopaminergic neurons from inflammation-induced damage by inhibiting microglial overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clozapine Regulates Microglia and Is Effective in Chronic Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Quetiapine on Neuronal Apoptosis Following Experimental Transient Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective potential of quetiapine against streptozotocin‐induced sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olanzapine attenuates amyloid-β-induced microglia-mediated progressive neurite lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotection of posttreatment with risperidone, an atypical antipsychotic drug, in rat and gerbil models of ischemic stroke and the maintenance of antioxidants in a gerbil model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to Stability-Indicating HPLC Methods for Quetiapine Fumarate
For researchers, scientists, and drug development professionals, the validation of a robust, stability-indicating analytical method is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of Quetiapine Fumarate, an atypical antipsychotic. By presenting experimental data and detailed protocols, this document serves as a practical resource for method selection and validation in a regulated environment.
This compound is susceptible to degradation under various stress conditions, making a stability-indicating method crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and process-related impurities.[1][2] The methods discussed herein have been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1]
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method depends on various factors, including the specific impurities to be monitored, the desired run time, and the available instrumentation. Below is a comparative summary of different validated stability-indicating HPLC methods for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | X-bridge C18, 150x4.6 mm, 3.5 µm[1] | Hyper chrome ODS-BP 5µm (4.6mm × 200mm)[3] | INERTSIL C-18 ODS (250×4.6mm, 5µm)[4] | C18 column[5] |
| Mobile Phase | A: 5 mM Ammonium AcetateB: Acetonitrile (B52724) (Gradient)[1] | 0.1% Orthophosphoric acid and Acetonitrile (80:20 v/v)[3] | Methanol (B129727) and Ammonium acetate (B1210297) (30 Mm) (95:5)[4] | Phosphate (B84403) buffer, acetonitrile and methanol (50:40:10 v/v/v)[5] |
| Flow Rate | 1.0 ml/min[1] | Not Specified | 1 ml/min[4] | 1ml/min[5] |
| Detection Wavelength | 220 nm[1] | 210nm[3] | 252 nm[4] | 245nm[5] |
| Retention Time | Not specified for parent drug, but resolution between critical pair > 4.5[1] | 2.6 min[3] | 3.4 ± 0.5 minutes[4] | 5.08 min[5] |
| Linearity Range | Not specified for parent drug | 20-400µg/ml[3] | 2 to 64 µg/ml[4] | 10-80 µg/ml[5] |
| Correlation Coefficient (R²) | Not specified for parent drug | 0.999[3] | 0.9992[4] | 0.999[5] |
| LOD | Impurity-A & B: 27 ng/mL, Impurity-3: 14 ng/mL[1] | 3.70µg/ml[3] | 0.0001 µg/ml[4] | 18.815 µg/ml[5] |
| LOQ | Impurity-A & B: 80 ng/mL, Impurity-3: 40 ng/mL[1] | 12.35µg/ml[3] | 0.0003 µg/ml[4] | 57.016 µg/ml[5] |
| Accuracy (% Recovery) | 90.7 to 103.9 for impurities[1] | 99.33% - 100.47%[3] | Not Specified | Not Specified |
Experimental Protocols: A Closer Look
The successful implementation of a stability-indicating HPLC method hinges on meticulous adherence to the experimental protocol. The following sections detail the methodologies for the compared methods.
Method 1: Gradient RP-HPLC for Related Substances
This method is designed for the determination of related substances and degradants in this compound bulk drug.[1]
-
Instrumentation: Agilent 1200 series LC system.[1]
-
Chromatographic Conditions:
-
Forced Degradation Studies:
-
Conditions: The bulk drug was subjected to photolytic degradation (as per ICH Q1B), thermal degradation (60°C for 10 days), acid hydrolysis (0.5 N HCl for 48 hours), base hydrolysis (0.5 N NaOH for 48 hours), and oxidative degradation (3.0% H2O2 for 48 hours).[1] The method demonstrated its ability to separate Quetiapine from its degradation products.[1]
-
Method 2: Isocratic RP-HPLC for API and Dosage Form
This method provides a simpler and more rapid analysis suitable for quality control laboratories.[3]
-
Instrumentation: Not specified.
-
Chromatographic Conditions:
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, specificity, precision, range, LOD, and LOQ.[3]
Method 3: Rapid RP-HPLC for Pure Drug and Commercial Formulation
This method boasts a short retention time, making it suitable for high-throughput analysis.[4]
-
Instrumentation: Not specified.
-
Chromatographic Conditions:
Method 4: RP-HPLC for Bulk and Tablet Dosage Form
This method provides a reliable approach for the estimation of this compound in both bulk drug and tablet formulations.[5]
-
Instrumentation: Not specified.
-
Chromatographic Conditions:
Visualizing the Workflow and Method Comparison
To better understand the processes involved, the following diagrams illustrate the stability-indicating HPLC method validation workflow and a logical comparison of the key performance characteristics of the discussed methods.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Caption: Comparison of key performance characteristics of different HPLC methods.
Conclusion
The choice of a stability-indicating HPLC method for this compound should be guided by the specific analytical needs of the laboratory. Method 1, with its gradient elution, is well-suited for the comprehensive separation of process-related impurities and degradation products.[1] Methods 2 and 3 offer the advantage of shorter analysis times with isocratic elution, making them ideal for routine quality control testing where high throughput is desired.[3][4] Method 4 provides a reliable alternative with a different mobile phase composition.[5]
Ultimately, the presented data and protocols empower researchers and analytical scientists to make informed decisions when selecting, developing, and validating an HPLC method for this compound that is fit for its intended purpose and compliant with regulatory expectations.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jddtonline.info [jddtonline.info]
- 3. Analytical Method Development and Validation of this compound in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 4. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
A multicentre comparison of Quetiapine and haloperidol in schizophrenia treatment
A definitive guide for researchers and drug development professionals on the efficacy, safety, and mechanistic differences between the atypical antipsychotic quetiapine (B1663577) and the conventional antipsychotic haloperidol (B65202) in the management of schizophrenia.
This guide provides a comprehensive multicentre comparison of quetiapine and haloperidol, two prominent antipsychotic agents used in the treatment of schizophrenia. While both medications have demonstrated efficacy in managing psychotic symptoms, they exhibit distinct profiles in terms of tolerability and impact on negative symptoms. This analysis synthesizes data from key clinical trials to offer a clear perspective on their relative performance, supported by detailed experimental protocols and visual representations of their pharmacological mechanisms and clinical trial workflows.
Efficacy: A Tale of Two Antipsychotics
Clinical trials have established that both quetiapine and haloperidol are effective in reducing the positive symptoms of schizophrenia. However, their impact on negative symptoms and overall psychopathology can differ.
A large-scale, international, 6-week, multicentre, double-blind, randomized, parallel-group trial involving 448 hospitalized patients with acute exacerbation of chronic or subchronic schizophrenia found comparable efficacy between quetiapine and haloperidol in reducing overall symptoms.[1][2][3][4][5] At the end of the 6-week trial, the reduction in the total Positive and Negative Syndrome Scale (PANSS) score was not significantly different between the two groups (-18.7 for quetiapine vs. -22.1 for haloperidol).[1][2][4] Both treatments also showed a clear reduction in the Clinical Global Impression (CGI) Severity of Illness and Global Improvement scores.[1][2][4]
In a 12-week study focusing on 156 adult patients with first-episode schizophrenia, quetiapine demonstrated a greater decrease in both PANSS positive (18.9 vs. 15.3) and negative scores (15.5 vs. 11.6) compared to haloperidol.[6][7] Conversely, haloperidol showed a greater decrease in the general psychopathology score (23.8 vs. 27.7).[6][7] Interestingly, there was no significant difference in the total PANSS score between the two groups in this study.[6][7]
Another multicentre, double-blind study over 8 weeks focused on 288 patients with a history of partial response to conventional antipsychotics. In this cohort, patients treated with quetiapine showed a trend towards greater improvement in the mean PANSS total score compared to those on haloperidol, although the difference did not reach statistical significance.[8] However, a significantly higher percentage of patients on quetiapine demonstrated a clinical response, defined as a greater than 20% reduction in the PANSS total score (52.2% for quetiapine vs. 38.0% for haloperidol).[8]
A meta-analysis of five haloperidol-controlled clinical trials concluded that quetiapine was not significantly different from haloperidol based on the Brief Psychiatric Rating Scale (BPRS) change score.[9]
Table 1: Comparative Efficacy Data from Key Clinical Trials
| Study Population | Duration | Key Efficacy Measure | Quetiapine Result | Haloperidol Result | Significance |
| Acute exacerbation of chronic/subchronic schizophrenia (n=448)[1][2][4] | 6 weeks | Mean change in PANSS Total Score | -18.7 | -22.1 | P = 0.13 |
| First-episode schizophrenia (n=156)[6][7] | 12 weeks | Mean change in PANSS Positive Score | -18.9 | -15.3 | P = 0.013 |
| First-episode schizophrenia (n=156)[6][7] | 12 weeks | Mean change in PANSS Negative Score | -15.5 | -11.6 | P = 0.012 |
| First-episode schizophrenia (n=156)[6][7] | 12 weeks | Mean change in PANSS General Psychopathology Score | -27.7 | -23.8 | P = 0.012 |
| Partial response to conventional antipsychotics (n=288)[8] | 8 weeks | Clinical Response Rate (>20% PANSS reduction) | 52.2% | 38.0% | P = 0.043 |
Safety and Tolerability: The Atypical Advantage
A significant differentiating factor between quetiapine and haloperidol lies in their side-effect profiles. Quetiapine, as an atypical antipsychotic, generally demonstrates a more favorable tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and prolactin elevation.
In the 6-week international trial, quetiapine was significantly better tolerated than haloperidol in terms of EPS, as measured by the Simpson-Angus Scale and the Abnormal Involuntary Movement Scale.[1][2][4] Furthermore, while patients in the haloperidol group experienced an increase in mean serum prolactin concentrations, those treated with quetiapine showed a decrease.[1][2][4]
The study on first-episode schizophrenia also reported significantly higher scores on the Simpson-Angus Scale for extrapyramidal symptoms in the haloperidol group compared to the quetiapine group (8.62 vs. 0.26).[6][7] Adverse events such as akathisia (78% vs. 0%) and parkinsonism (66.6% vs. 0%) were substantially more frequent with haloperidol.[6][7][10]
Weight gain is a recognized side effect of some atypical antipsychotics.[11][12][13] However, in a 52-week study, there were no significant differences in the change in Body Mass Index (BMI) from baseline between the quetiapine and haloperidol groups.[14]
Table 2: Key Safety and Tolerability Findings
| Adverse Event | Quetiapine | Haloperidol | Significance | Study Reference |
| Extrapyramidal Symptoms (Simpson-Angus Scale) | Lower Incidence | Higher Incidence | P < 0.05 | [1][2][4] |
| Extrapyramidal Symptoms (Simpson-Angus Scale Score) | 0.26 | 8.62 | P < 0.0001 | [6][7] |
| Akathisia | 0% | 78% | P = 0.000 | [6][7][10] |
| Parkinsonism | 0% | 66.6% | P < 0.0001 | [6][7][10] |
| Mean Change in Serum Prolactin | Decrease (-16.5 µg/l) | Increase (5.9 µg/l) | Significant Difference | [1][2][4] |
| Change in Body Mass Index (52 weeks) | No significant change | No significant change | No significant difference | [14] |
Experimental Protocols
The findings presented in this guide are based on robust, multicentre, double-blind, randomized clinical trials. The general methodology for these studies is outlined below.
Typical Study Design and Methodology
-
Study Design: Multicentre, double-blind, randomized, parallel-group comparison.
-
Patient Population: Hospitalized patients with a DSM-III-R or DSM-IV diagnosis of schizophrenia, typically experiencing an acute exacerbation of chronic or subchronic illness, or first-episode schizophrenia.
-
Inclusion/Exclusion Criteria: Patients are screened based on specific criteria related to age, diagnosis, symptom severity (e.g., baseline PANSS or BPRS scores), and medical history.
-
Randomization and Blinding: Patients are randomly assigned to receive either quetiapine or haloperidol in a double-blind fashion, where neither the patient nor the investigator knows the treatment assignment.
-
Dosing:
-
Assessments:
-
Efficacy: Assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale at baseline and at regular intervals throughout the study.
-
Safety and Tolerability: Monitored through the recording of adverse events, and specific scales for extrapyramidal symptoms like the Simpson-Angus Scale (SAS) and the Abnormal Involuntary Movement Scale (AIMS). Vital signs, weight, and laboratory parameters (including serum prolactin) are also regularly assessed.
-
-
Statistical Analysis: Statistical methods are employed to compare the changes in efficacy and safety measures between the two treatment groups from baseline to the end of the study.
Caption: A typical workflow for a multicentre, double-blind, randomized clinical trial comparing Quetiapine and Haloperidol.
Mechanism of Action: A Receptor Binding Perspective
The differing clinical profiles of quetiapine and haloperidol can be attributed to their distinct mechanisms of action at the receptor level. Haloperidol, a conventional antipsychotic, primarily exerts its effects through potent antagonism of dopamine (B1211576) D2 receptors.[15] In contrast, quetiapine, an atypical antipsychotic, has a broader receptor binding profile, acting as an antagonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors.[15][16]
The high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics and is thought to contribute to their lower risk of inducing extrapyramidal symptoms.[16] Antagonism of 5-HT2A receptors may increase dopamine release in the nigrostriatal pathway, mitigating the motor side effects associated with strong D2 blockade.[16] Furthermore, quetiapine exhibits a faster dissociation from the D2 receptor compared to haloperidol, which may also contribute to its improved motor tolerability.
Caption: A simplified signaling pathway comparing the primary mechanisms of action of Haloperidol and Quetiapine.
References
- 1. A multicentre, double-blind, randomized comparison of quetiapine (ICI 204,636, 'Seroquel') and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre, double-blind, randomized comparison of quetiapine (ICI 204,636, ‘Seroquel’) and haloperidol in schizophrenia | Psychological Medicine | Cambridge Core [cambridge.org]
- 3. A multicentre, double-blind, randomized comparison of quetiapine (ICI 204,636, 'Seroquel') and haloperidol in schizophrenia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. A multicentre, double-blind, randomized comparison of quetiapine (ICI 204,636, ‘Seroquel’) and haloperidol in schizophrenia | Psychological Medicine | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and tolerability of quetiapine versus haloperidol in first-episode schizophrenia: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of quetiapine versus haloperidol in first-episode schizophrenia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of quetiapine ('seroquel') and haloperidol in schizophrenic patients with a history of and a demonstrated, partial response to conventional antipsychotic treatment. PRIZE Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of quetiapine vs haloperidol and placebo: a meta-analytic study of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hcn.health [hcn.health]
- 12. Comparison of risperidone, olanzapine and quetiapine: effects on body weight, serum blood glucose and prolactin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Quetiapine versus typical antipsychotic medications for schizophrenia: a comparative review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the atypical antipsychotic quetiapine (B1663577) and typical (first-generation) antipsychotic medications for the treatment of schizophrenia. Drawing on data from extensive systematic reviews and meta-analyses of randomized controlled trials, this review outlines the comparative efficacy, tolerability, and underlying mechanisms of action of these two classes of antipsychotics.
Mechanism of Action: A Tale of Two Receptor Profiles
The therapeutic and adverse effects of antipsychotic medications are largely dictated by their interaction with various neurotransmitter receptors in the brain. Quetiapine and typical antipsychotics exhibit distinct receptor binding profiles, which underlie their differences in clinical activity.
Typical antipsychotics primarily exert their therapeutic effect through potent antagonism of the dopamine (B1211576) D2 receptor in the mesolimbic pathway. This action is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their strong and sustained blockade of D2 receptors in other pathways, particularly the nigrostriatal pathway, is associated with a high incidence of extrapyramidal symptoms (EPS).
Quetiapine, an atypical antipsychotic, possesses a more complex pharmacology. Its mechanism of action involves a combination of moderate affinity for D2 receptors and a potent antagonism of serotonin (B10506) 5-HT2A receptors.[1] This dual action is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.[1] A key characteristic of quetiapine is its rapid dissociation from the D2 receptor, which is believed to contribute to its lower risk of EPS compared to the tight and sustained binding of typical antipsychotics.[1][2] Furthermore, quetiapine and its active metabolite, norquetiapine, interact with a range of other receptors, including histamine (B1213489) H1 and adrenergic alpha-1 and alpha-2 receptors, which contribute to its sedative and other side effect profiles.[1]
Comparative Efficacy
Systematic reviews and meta-analyses of numerous randomized controlled trials have provided a clear picture of the comparative efficacy of quetiapine and typical antipsychotics in managing the symptoms of schizophrenia.
Positive Symptoms and General Psychopathology
Across multiple studies, there is no significant difference between quetiapine and typical antipsychotics in the treatment of positive symptoms (e.g., hallucinations, delusions) and general psychopathology.[3][4][5] A large Cochrane review including 43 RCTs with 7217 participants found that the overall global state and positive symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS), were similar between the two groups.[6]
Negative Symptoms
The evidence regarding negative symptoms (e.g., alogia, avolition) is more nuanced. Some analyses have suggested a statistical advantage for quetiapine in improving negative symptoms.[3][4] However, a comprehensive Cochrane review noted that this finding was highly heterogeneous and driven by a small number of outlier studies.[4][6] When these outliers were removed, no statistically significant difference was observed between quetiapine and typical antipsychotics for negative symptoms.[3][4]
| Efficacy Outcome | Quetiapine vs. Typical Antipsychotics | Key Findings | Citations |
| Global State (No Clinically Significant Response) | No significant difference | RR 0.96 (95% CI 0.75 to 1.23) | [6] |
| PANSS Positive Subscore | No significant difference | MD 0.02 (95% CI -0.39 to 0.43) | [6] |
| PANSS Negative Subscore | No significant difference (after removing outliers) | MD -0.82 (95% CI -1.59 to -0.04) - result driven by outliers | [3][4] |
| PANSS General Psychopathology Subscore | No significant difference | MD -0.20 (95% CI -0.83 to 0.42) | [3][5] |
RR: Risk Ratio; MD: Mean Difference; CI: Confidence Interval; PANSS: Positive and Negative Syndrome Scale.
Comparative Tolerability and Side Effect Profile
A major distinguishing factor between quetiapine and typical antipsychotics is their side effect profiles. Quetiapine generally demonstrates a more favorable tolerability profile, particularly concerning motor side effects.
Fewer patients treated with quetiapine leave studies early due to adverse events compared to those on typical antipsychotics (RR 0.48, 95% CI 0.30 to 0.77).[3][4]
Extrapyramidal Symptoms (EPS)
Quetiapine is associated with a significantly lower incidence of a wide range of extrapyramidal symptoms.[3][4] This includes a reduced risk of akathisia, parkinsonism, dystonia, and tremor.[3][4] The risk of requiring anticholinergic medication to manage these side effects is also lower with quetiapine.
Metabolic and Other Side Effects
While quetiapine has a better motor side effect profile, it is associated with a higher risk of certain metabolic side effects, such as weight gain.[4][5] However, it is associated with a lower risk of elevated prolactin levels, a common side effect of typical antipsychotics that can lead to sexual dysfunction and other issues.[3][4]
| Side Effect | Quetiapine vs. Typical Antipsychotics | Key Findings | Citations |
| Leaving study early due to adverse events | Favors Quetiapine | RR 0.48 (95% CI 0.30 to 0.77) | [3][4] |
| Any Adverse Effect | Favors Quetiapine | RR 0.76 (95% CI 0.64 to 0.90) | [3][4] |
| Overall Extrapyramidal Effects | Favors Quetiapine | RR 0.17 (95% CI 0.09 to 0.32) | [3][4] |
| Use of Antiparkinsonian Medication | Favors Quetiapine | RR 0.23 (95% CI 0.13 to 0.41) | [3] |
| Abnormal Prolactin Levels | Favors Quetiapine | RR 0.25 (95% CI 0.14 to 0.43) | [3] |
| Weight Gain | Favors Typical Antipsychotics | RR 1.69 (95% CI 1.10 to 2.59) | [3] |
| Sedation | No significant difference | RR 1.16 (95% CI 0.91 to 1.47) | [3] |
| Abnormal ECG | Favors Quetiapine | RR 0.38 (95% CI 0.16 to 0.92) | [3][4] |
RR: Risk Ratio; CI: Confidence Interval; ECG: Electrocardiogram.
Experimental Protocols
The data presented in this review are derived from numerous randomized controlled trials (RCTs). The methodologies of these trials share common features designed to ensure the validity and reliability of the findings.
Study Design
A typical study is a multi-center, double-blind, randomized, parallel-group trial.[7][8] This design minimizes bias by ensuring that neither the patients nor the investigators know which treatment is being administered.[3] Patients are randomly assigned to receive either quetiapine or a typical antipsychotic (e.g., haloperidol, chlorpromazine).
Participant Population
Participants are typically adults diagnosed with schizophrenia according to established diagnostic criteria, such as the DSM-IV (Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition).[8] Studies often focus on patients experiencing an acute exacerbation of their illness.
Intervention and Dosing
Medication is usually administered orally, with flexible dosing to allow for individualized treatment optimization.[9] For example, in one study, the mean daily dose of quetiapine was 407 mg, and for chlorpromazine, it was 384 mg.[7] In another trial comparing quetiapine to haloperidol, the mean doses were 455 mg/day and 8 mg/day, respectively.[8]
Outcome Measures
Efficacy and safety are assessed using standardized rating scales administered at baseline and at regular intervals throughout the trial.
-
Efficacy: The Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) are the most common instruments used to measure changes in the severity of schizophrenic symptoms.[4][10] The PANSS provides separate scores for positive, negative, and general psychopathology.[4]
-
Safety and Tolerability: Extrapyramidal symptoms are assessed using scales such as the Simpson-Angus Scale (SAS) for parkinsonism and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.[7][8] Other adverse events are recorded, and vital signs, weight, electrocardiograms (ECGs), and laboratory tests (including prolactin levels) are monitored.
Conclusion
References
- 1. Switching from 2 antipsychotics to 1 antipsychotic in schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 5. Website [eprovide.mapi-trust.org]
- 6. yourplaceofcare.com [yourplaceofcare.com]
- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. acnp.org [acnp.org]
- 9. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 10. droracle.ai [droracle.ai]
Assessing the Bioequivalence of Generic Quetiapine Fumarate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of generic Quetiapine (B1663577) Fumarate formulations with the innovator product, Seroquel®. The data presented is compiled from multiple pharmacokinetic studies and is intended to serve as a valuable resource for professionals in drug development and research. The guide outlines key experimental protocols, presents comparative quantitative data, and visualizes complex biological and experimental processes.
Executive Summary
Quetiapine Fumarate is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The availability of generic formulations has significant implications for patient access and healthcare costs. Ensuring the bioequivalence of these generic alternatives is paramount for therapeutic interchangeability. This guide summarizes data from various studies demonstrating that well-formulated generic this compound tablets are bioequivalent to the reference product in terms of rate and extent of absorption.
Comparative Pharmacokinetic Data
The bioequivalence of generic this compound formulations is primarily assessed by comparing key pharmacokinetic parameters against the reference listed drug (RLD), Seroquel®. The pivotal parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). The acceptance criterion for bioequivalence is that the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for both Cmax and AUC falls within the range of 80.00% to 125.00%.
Single-Dose Bioequivalence Studies (Fasting Conditions)
| Study Reference | Test Formulation | Reference Formulation | N | Cmax (ng/mL) (Mean ± SD) | AUC (ng·h/mL) (Mean ± SD) | 90% CI for Cmax Ratio | 90% CI for AUC Ratio |
| Study 1 | Generic Quetiapine 200 mg | Seroquel® 200 mg | 24 | Test: 886.60 ± 356.50Ref: 811.34 ± 323.37 | Test (AUC₀-₄₈): 3754.41 ± 1453.00Ref (AUC₀-₄₈): 3420.00 ± 1229.60 | 98.21% - 124.37% | 94.43% - 117.03% |
| Study 2 | Generic Quetiapine 25 mg | Seroquel® 25 mg | 54 | Data not specified | Data not specified | Within 80-125% | Within 80-125% |
| Study 3 | Generic Quetiapine 25 mg | Seroquel® 25 mg | 30 | Data not specified | Data not specified | Within 80-125% | Within 80-125% |
Single-Dose Bioequivalence Studies (Fed Conditions)
Administering Quetiapine with food can affect its absorption. Therefore, bioequivalence studies are also conducted under fed conditions to ensure comparable performance.
| Study Reference | Test Formulation | Reference Formulation | N | Cmax (ng/mL) (Mean ± SD) | AUC (ng·h/mL) (Mean ± SD) | 90% CI for Cmax Ratio | 90% CI for AUC Ratio |
| Study 4 | Generic Quetiapine XR 200 mg | Seroquel® XR 200 mg | 20 | Data not specified | Data not specified | Within 80-125% | Within 80-125% |
| Study 5 | Generic Quetiapine 25 mg | Seroquel® 25 mg | 54 | Data not specified | Data not specified | Within 80-125% | Within 80-125% |
Experimental Protocols
The methodologies employed in bioequivalence studies of this compound are standardized to ensure regulatory compliance and data reliability.
Study Design
A typical bioequivalence study for this compound follows a randomized, open-label, two-period, two-sequence, single-dose, crossover design.
-
Randomization: Subjects are randomly assigned to receive either the test or reference product in the first period.
-
Crossover: After a washout period of at least 7 days, subjects receive the alternate product in the second period.
-
Single-Dose: A single oral dose of the drug is administered.
-
Fasting/Fed Conditions: Studies are conducted under both fasting and fed conditions as per regulatory guidelines. For fasting studies, subjects typically fast overnight for at least 10 hours before drug administration. For fed studies, a standardized high-fat, high-calorie meal is consumed before dosing.
Subject Population
Healthy adult male and non-pregnant, non-lactating female subjects are typically enrolled. Key inclusion criteria often include an age range of 18-45 years and a body mass index (BMI) within a specified range. Subjects undergo a comprehensive health screening to rule out any underlying medical conditions that could interfere with the study.
Blood Sampling and Analysis
Serial blood samples are collected at predefined time points before and after drug administration, typically up to 48 or 72 hours post-dose. Plasma is separated and stored frozen until analysis.
The concentration of quetiapine and its active metabolite, norquetiapine, in plasma is determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are validated for specificity, linearity, accuracy, precision, and stability.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including Cmax, AUC₀-t (area under the curve from time zero to the last measurable concentration), and AUC₀-∞ (area under the curve extrapolated to infinity), are calculated from the plasma concentration-time data using non-compartmental methods.
Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to determine if they fall within the bioequivalence acceptance range of 80.00% to 125.00%.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Quetiapine and a typical experimental workflow for a bioequivalence study.
References
Safety Operating Guide
Safe Handling and Disposal of Quetiapine Fumarate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Quetiapine (B1663577) Fumarate (B1241708), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining regulatory compliance and fostering a culture of safety in research and development settings.
Hazard Identification and Immediate Safety Precautions
Quetiapine Fumarate is an active pharmaceutical ingredient that presents several hazards. It is harmful if swallowed and causes serious eye irritation.[1] Additionally, it is recognized as being toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[2][3] Therefore, preventing its release into the environment is a critical aspect of its proper disposal.
In case of accidental exposure, the following first-aid measures should be taken:
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice.[1]
Personal Protective Equipment (PPE), including safety glasses, gloves, and a dust/aerosol mask, should be worn when handling this compound powder to minimize exposure.
Environmental Fate and Ecotoxicity
Understanding the environmental impact of this compound is essential for responsible disposal. Studies have shown that it is not readily biodegradable and is stable to hydrolysis.[4] While it is expected to be degraded in the environment eventually, its persistence and aquatic toxicity necessitate careful management of waste.[5]
The following table summarizes key quantitative data regarding the ecotoxicity and environmental parameters of this compound.
| Parameter | Value | Species | Reference |
| Aquatic Toxicity | |||
| LC50 (96-hour) | 22 mg/L | Rainbow Trout | Moehs Ibérica SDS |
| EC50 (48-hour) | 32 mg/L | Daphnia magna | Moehs Ibérica SDS |
| EC50 (96-hour, growth rate) | 8.03 mg/L | Green Algae | Moehs Ibérica SDS |
| NOEC (21-day, growth) | 32 mg/L | Microcystis aeruginosa | AstraZeneca Environmental Risk Assessment[5] |
| NOEC (34-day) | 3.5 µg/L | Fathead Minnow | AstraZeneca Environmental Risk Assessment[5] |
| Environmental Fate | |||
| Biodegradation (28 days) | 24% | - | Pfizer MSDS[2] |
| Log Pow (Octanol-Water Partition Coefficient) | 2.93 (Quetiapine base) | - | Moehs Ibérica SDS |
| Predicted Environmental Concentration (PEC) | 0.35 µg/L | - | AstraZeneca Environmental Risk Assessment[5] |
| Predicted No Effect Concentration (PNEC) | 0.35 µg/L | - | AstraZeneca Environmental Risk Assessment[5] |
Disposal Procedures for Laboratory Settings
The primary and most compliant method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste contractor. This ensures that the waste is managed in accordance with all local, regional, and national regulations.[1][6]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and have secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash in a laboratory setting. The EPA prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or drug development setting.
Experimental Protocols for Forced Degradation Studies
For researchers investigating the stability of this compound, forced degradation studies are essential. The following are generalized protocols for inducing degradation under various stress conditions. These should be adapted based on specific analytical methods and objectives.
-
Acidic Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Add 1N hydrochloric acid (HCl) to the solution.
-
Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[6]
-
Cool the solution to room temperature.
-
Neutralize with 1N sodium hydroxide (B78521) (NaOH) to approximately pH 7.0.[6]
-
Dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Prepare a stock solution of this compound.
-
Add 2N sodium hydroxide (NaOH) to the solution.
-
Heat the mixture at 60°C for 30 minutes or let it stand for 2 hours.[6]
-
Cool the solution.
-
Neutralize with 2N hydrochloric acid (HCl) to approximately pH 7.0.[6]
-
Dilute to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add 1% hydrogen peroxide (H₂O₂) to the solution.[6]
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Dilute the solution to the target concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a temperature-controlled oven.
-
Expose the sample to a high temperature (e.g., 120°C) for a set duration (e.g., 12 hours).[6]
-
After exposure, allow the sample to cool.
-
Prepare a solution of the heat-stressed sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound or the solid drug to a light source that provides UV and visible light (e.g., a photostability chamber).
-
Monitor the exposure until a specified light intensity and duration are reached.
-
Prepare a solution of the photo-stressed sample for analysis.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety and sustainability.
References
- 1. moehs.com [moehs.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. astrazeneca.com [astrazeneca.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation studies of this compound by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Quetiapine Fumarate
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling active pharmaceutical ingredients such as Quetiapine Fumarate. This guide provides comprehensive, step-by-step procedures for safe handling, emergency response, and proper disposal to ensure a secure laboratory environment.
Hazard Identification and Safety Data Summary
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes serious eye irritation, and may lead to drowsiness or dizziness.[1][2][3] Some data also indicates it may be harmful if inhaled or in contact with skin and is suspected of damaging fertility or the unborn child.[2] It is also recognized as harmful to aquatic life with long-lasting effects.[1][2]
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness. | [1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [2] |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life. | [2] |
| Hazardous to the Aquatic Environment, Chronic | H410, H412 | Very toxic to aquatic life with long lasting effects. | [1][2] |
| Occupational Exposure Band (OEB) | OEB 3 | Control exposure to the range of >10µg/m³ to <100µg/m³. | [4] |
Operational Plan: Handling and Disposal
This section provides a procedural, step-by-step guide for the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] For procedures that may generate dust, such as weighing or transfer of powder, use a chemical fume hood or a dust control hood.[1]
-
Decontamination: Ensure an eyewash station and safety shower are readily accessible.
-
Restricted Access: Demarcate the handling area and restrict access to authorized personnel only.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields.[1][5][6] If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use impervious protective gloves, such as nitrile or neoprene gloves.[1][4]
-
Body Protection: Wear a protective lab coat or gown.[1] For bulk processing or situations with a higher risk of exposure, a disposable, low-permeability gown is recommended.[7]
-
Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, a respirator is required.[8] A full-face respirator with a P3 filter is recommended in these situations.[1][6]
Step-by-Step Handling Protocol
-
Pre-Weighing: Before weighing, ensure the analytical balance is inside a fume hood or ventilated enclosure. Wipe down all surfaces to ensure they are free of contamination.
-
Weighing: Carefully weigh the desired amount of this compound. Minimize the generation of dust by handling the container gently and avoiding rapid movements.[4]
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Cap the container and mix using a vortex or other appropriate method.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][8] Clean and decontaminate all equipment and work surfaces used.
Emergency Procedures
-
Spills: In case of a spill, evacuate unnecessary personnel from the area.[3] Wearing appropriate PPE, collect the spilled powder without creating dust.[1][4] A damp cloth or a filtered vacuum can be used for cleaning dry solids.[4] Place all contaminated materials into a tightly sealed, labeled container for hazardous waste disposal.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately.[1][3] Wash the affected area with plenty of soap and water.[3][8] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3][8] Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1][3] Call a poison center or doctor for medical advice.[2][3]
Disposal Plan
-
Environmental Precaution: Avoid release to the environment.[1][4] this compound is harmful to aquatic life.[1]
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, gowns, and pipette tips, must be disposed of in a designated hazardous waste container.[7]
-
Unused Material Disposal: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Recommended Disposal Method: The preferred method for disposing of unused medication is to take it to a DEA (Drug Enforcement Administration) registered collection site.[9] If a take-back program is not available, mix the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds.[10][11] Place this mixture in a sealed plastic bag and then dispose of it in the household trash.[10][11] Always scratch out personal information on prescription labels before discarding containers.[10][11]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fermion.fi [fermion.fi]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. moehs.com [moehs.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. acrf.org [acrf.org]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
